1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-WHWZVRATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473323 | |
| Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25941-03-1 | |
| Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose for Researchers and Drug Development Professionals
An Introduction to a Versatile Glycochemical Intermediate
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is a fully acetylated derivative of D-mannose, a C-2 epimer of glucose. This peracetylated form of mannose serves as a crucial intermediate in carbohydrate chemistry and glycobiology, finding extensive applications in the synthesis of complex glycans, glycoconjugates, and various biologically active molecules. Its enhanced solubility in organic solvents compared to free mannose, and the utility of the acetyl groups as protecting groups, make it a valuable building block in multi-step synthetic routes. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Synonyms | D-Mannose pentaacetate, α-D-Mannose pentaacetate | [1][2] |
| CAS Number | 25941-03-1, 4163-65-9 (α-anomer) | [1] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1] |
| Molecular Weight | 390.34 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 60-62 °C | [1] |
| Optical Rotation | [α]²⁰/D = +36 ± 1° (c=2 in Acetone) | [1] |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol, and chloroform. | [3] |
Synthesis of this compound
The most common method for the synthesis of this compound is the per-O-acetylation of D-mannose. This reaction involves the treatment of D-mannose with an acetylating agent, typically acetic anhydride, in the presence of a catalyst.
Experimental Protocol: Per-O-acetylation of D-mannose
This protocol is adapted from a general procedure for the acetylation of monosaccharides.[4]
Materials:
-
D-mannose
-
Acetic anhydride
-
Perchloric acid (70%)
-
Ice water
-
Ethanol
Procedure:
-
In a conical flask, suspend 3.0 g of D-mannose in 10 mL of acetic anhydride.
-
While constantly swirling the flask, slowly add 0.7 mL of 70% perchloric acid dropwise. Maintain the temperature of the reaction mixture below 35 °C. Continue swirling until the D-mannose is completely dissolved.
-
Allow the reaction mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture into a beaker containing ice water.
-
Stir the mixture vigorously to precipitate the product.
-
Filter the solid product and wash it thoroughly with cold water.
-
Dry the obtained solid.
-
Recrystallize the crude product from hot ethanol to yield pure this compound.
Applications in Research and Drug Development
This compound is a versatile precursor for the synthesis of a wide range of biologically important molecules. Its primary utility lies in its role as a glycosyl donor or an intermediate in the synthesis of more complex glycosyl donors.
Glycosylation Reactions
As a key intermediate, this compound is used in glycosylation reactions to introduce mannose residues into various molecules, including the synthesis of glycoproteins and glycolipids.[5] It can be converted into other glycosyl donors, such as glycosyl halides or thioglycosides, for use in specific glycosylation strategies.
Synthesis of Glycopyranoside Phosphates and T-Lymphocyte Modulation
A significant application of this compound is in the preparation of glycopyranoside phosphates. These compounds are utilized in studies of T-lymphocyte mediated inflammatory diseases.[3] While the direct signaling pathway of the penta-acetylated mannose is not extensively described, its conversion to mannose-based structures that can influence T-cell activity is of considerable interest. D-mannose itself has been shown to induce the generation of regulatory T cells (Treg cells) by promoting the activation of latent TGF-β.[6] This suggests that mannose-containing molecules derived from this compound could have immunomodulatory effects.
The following diagram illustrates a logical workflow from this compound to the potential modulation of T-cell responses, based on its use as a precursor for immunologically active molecules.
Caption: A logical workflow from the precursor to its potential biological application.
Experimental Workflow: Synthesis of a Glycosyl Donor from this compound
The following diagram outlines a typical experimental workflow for the conversion of this compound into a more reactive glycosyl donor for use in glycosylation reactions.
Caption: A typical workflow for generating a glycosyl donor and its use.
Conclusion
This compound is a cornerstone of synthetic carbohydrate chemistry. Its utility as a protected form of D-mannose and as a precursor to various glycosyl donors makes it an indispensable tool for researchers in glycobiology, medicinal chemistry, and drug development. The ability to chemically synthesize complex mannose-containing structures from this versatile starting material opens avenues for the development of novel therapeutics, including vaccines and immunomodulatory agents. A thorough understanding of its properties and reactivity is essential for its effective application in the laboratory.
References
- 1. Phosphorylation-Dependent Regulation of T-Cell Activation by PAG/Cbp, a Lipid Raft-Associated Transmembrane Adaptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glycodepot.com [glycodepot.com]
- 3. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Masstech Portal [masstechportal.org]
- 5. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 6. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,3,4,6-penta-O-acetyl-D-mannopyranose, a fully protected derivative of the C-2 epimer of glucose, D-mannose. This document details its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and characterization. Furthermore, it explores the biological significance of this compound, particularly its role as a synthetic intermediate in glycobiology and drug discovery, and delves into the known metabolic pathways of its parent monosaccharide, D-mannose, to infer its potential cellular interactions.
Introduction
This compound is a synthetic carbohydrate derivative in which all hydroxyl groups of D-mannopyranose are acetylated. This peracetylation renders the molecule more lipophilic, enhancing its solubility in organic solvents and its ability to permeate cell membranes. These characteristics make it a valuable building block in the synthesis of complex carbohydrates, glycolipids, and glycoproteins.[1] Its applications span various fields, including glycobiology, drug development for the formulation of delivery systems, and even the food industry as a flavor enhancer.[1] Understanding the structure and properties of this compound is crucial for its effective utilization in research and development.
Structure and Chemical Properties
The chemical structure of this compound consists of a pyranose ring with five acetyl groups attached to the carbon atoms C-1, C-2, C-3, C-4, and C-6. The presence of these acetyl groups significantly influences its chemical reactivity and physical properties.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₁₁ | [2] |
| Molecular Weight | 390.34 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 60-62 °C | [1] |
| Optical Rotation | [α]²⁰/D = +36 ± 1° (c=2 in Acetone) | [1] |
| CAS Number | 25941-03-1, 4163-65-9 | [1] |
Experimental Protocols
Synthesis of this compound
The peracetylation of D-mannose is a common method for the synthesis of this compound. A general experimental protocol is outlined below.
Materials:
-
D-mannose
-
Acetic anhydride
-
Pyridine (or another suitable catalyst such as perchloric acid)
-
Ethyl acetate
-
Hydrochloric acid (HCl), 3.6% solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve D-mannose in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a 3.6% HCl solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Caption: General workflow for the synthesis of the target compound.
Characterization Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the acetyl protons (around 2.0-2.2 ppm) and the pyranose ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl groups (around 170 ppm) and the carbons of the mannopyranose ring. |
| FTIR | Characteristic strong absorption bands for the C=O stretching of the ester groups (around 1740-1750 cm⁻¹) and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (390.34 g/mol ), often observed as an adduct with sodium or potassium. |
Biological Relevance and Potential Signaling Pathways
While this compound is primarily used as a synthetic intermediate, its increased lipophilicity allows it to cross cell membranes more readily than free mannose. Inside the cell, it is presumed that cellular esterases can hydrolyze the acetyl groups, releasing D-mannose. Therefore, the biological effects of the peracetylated form are likely mediated by the intracellular release of D-mannose.
Metabolic Fate of Intracellular D-Mannose
Once inside the cell, D-mannose can enter several metabolic pathways. It can be phosphorylated to mannose-6-phosphate, which can then be isomerized to fructose-6-phosphate and enter glycolysis. Alternatively, mannose-6-phosphate can be converted to mannose-1-phosphate, a precursor for the synthesis of GDP-mannose, which is a key donor for glycosylation reactions.
Interaction with the Mannose Receptor and Immune Modulation
D-mannose and mannosylated structures are recognized by the mannose receptor (MR), a C-type lectin receptor expressed on the surface of various immune cells, including macrophages and dendritic cells.[3] The binding of mannosylated ligands to the MR can trigger endocytosis and phagocytosis, and modulate inflammatory responses.[4] For instance, the mannose receptor can interact with other signaling molecules like CD45 on T cells, influencing T cell activation.[3] While direct signaling by this compound has not been elucidated, it is plausible that its intracellular conversion to mannose could influence these pathways. Recent studies have also shown that D-mannose can ameliorate age-associated cellular senescence and inflammation in the bladder urothelium by rescuing autophagy flux and mitigating NLRP3 inflammasome-driven pyroptosis.[5][6][7]
Caption: Proposed intracellular fate of the title compound.
Conclusion
This compound is a chemically versatile and biologically relevant molecule. Its well-defined structure and properties make it an indispensable tool for the synthesis of complex carbohydrates and glycoconjugates. While its direct biological activities are not extensively studied, its role as a cell-permeable precursor for D-mannose suggests its potential to influence cellular processes such as metabolism and immune signaling. Further research into the specific interactions of this peracetylated sugar with cellular components will undoubtedly unveil new applications in drug development and biomedical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C16H22O11 | CID 11811209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of functional mannose receptor in a continuous hybridoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-mannose reduces cellular senescence and NLRP3/GasderminD/IL-1β-driven pyroptotic uroepithelial cell shedding in the murine bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Mannose reduces cellular senescence and NLRP3/GasderminD/IL-1β-driven pyroptotic uroepithelial cell shedding in the murine bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Chemical and Physical Properties of D-Mannose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose pentaacetate is a fully acetylated derivative of D-mannose, a naturally occurring monosaccharide. The acetylation of the hydroxyl groups enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis and carbohydrate chemistry.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of D-mannose pentaacetate, detailed experimental protocols for its synthesis and analysis, and a summary of its applications in research and drug development.
Chemical and Physical Properties
D-mannose pentaacetate is typically a white to off-white crystalline solid.[1][2] The addition of five acetyl groups to the D-mannose core significantly alters its physical and chemical characteristics compared to the parent sugar.
Table 1: Chemical Identifiers and Synonyms for D-Mannose Pentaacetate
| Identifier | Value |
| IUPAC Name | [(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
| Molecular Formula | C₁₆H₂₂O₁₁ |
| Molecular Weight | 390.34 g/mol |
| CAS Number | 4163-65-9 (α-anomer) |
| Synonyms | 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose, α-D-Mannopyranose pentaacetate, Penta-O-acetyl-alpha-D-mannopyranose |
Table 2: Physical and Chemical Properties of α-D-Mannose Pentaacetate
| Property | Value |
| Appearance | White to off-white crystalline powder[1][2] |
| Melting Point | 64.0 - 75.0 °C[2] |
| Boiling Point | 135 °C at 0.0001 Torr |
| Optical Rotation [α] | +51.0 to +57.0° (c=1, CHCl₃)[2] |
| Solubility | Readily soluble in chloroform[1][2]. Insoluble in water[2]. |
| Storage Temperature | -20°C |
Experimental Protocols
Synthesis of α-D-Mannose Pentaacetate
A common method for the synthesis of α-D-mannose pentaacetate involves the acetylation of D-mannose using acetic anhydride. A patented method highlights the use of a catalyst to improve the purity and yield of the α-anomer.[3][4]
Materials:
-
D-mannose
-
Acetic anhydride
-
Appropriate solvent (e.g., pyridine - though the patented method aims to simplify the process)
-
Reaction vessel
-
Stirring apparatus
-
Temperature control system
Procedure:
-
The synthesis is based on the traditional acetic anhydride acetylation process.[3][4]
-
A catalytic amount of cesium fluoride is added to the reaction mixture.[3][4] The catalyst acts to inhibit the formation of the β-penta-O-acetyl mannose anomer.[3][4]
-
The reaction is allowed to proceed under controlled temperature and stirring.
-
The high-purity solid α-penta-O-acetyl mannose is then obtained through direct crystallization and separation.[3][4]
This method is described as being simple, low-cost, and suitable for large-scale production.[3][4]
Purification
Purification of the product is crucial to remove any unreacted starting materials, by-products, and the undesired β-anomer.
Crystallization: As mentioned in the synthesis protocol, direct crystallization from the reaction mixture can yield a high-purity product.[3][4] The choice of solvent for recrystallization is critical and would typically involve dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, followed by cooling to induce crystallization.
Chromatography: For very high purity, column chromatography using silica gel is a standard technique for the purification of carbohydrate derivatives. The choice of eluent would be determined by preliminary analysis using thin-layer chromatography (TLC).
Analytical Characterization
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and to assess the purity of the final product.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane is a common choice for acetylated sugars. The exact ratio would be optimized to achieve good separation.
-
Visualization: The spots can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate stain) followed by heating.
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity.
-
Column: A reversed-phase column (e.g., C18) is often used.[5]
-
Mobile Phase: A gradient of acetonitrile in water is a typical mobile phase.[5]
-
Detection: UV detection can be employed, especially if the molecule has been derivatized with a UV-active group.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of D-mannose pentaacetate.
-
Sample Preparation: The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
-
¹H NMR: The spectrum will show characteristic signals for the anomeric proton and the protons of the acetyl groups. For the α-anomer of mannose pentaacetate, the anomeric proton (H-1) signal is expected to be a doublet around 5.83 ppm.[5] The acetyl methyl protons will appear as singlets in the region of 2.0-2.2 ppm.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the acetyl groups (around 170 ppm) and the carbons of the mannose ring.
Applications in Drug Development and Research
D-mannose pentaacetate serves as a key intermediate in the synthesis of various biologically active molecules and tools for biomedical research.
-
Glycosylation Donor: It is used in glycosylation reactions to introduce mannose moieties into other molecules. This is crucial for the synthesis of complex carbohydrates and glycoconjugates.[6]
-
Synthesis of Drug Conjugates: It can be used to synthesize mannose-conjugated drugs. The mannose moiety can act as a targeting ligand for specific receptors on cells, such as mannose receptors on macrophages and dendritic cells, thereby enhancing the drug's efficacy and reducing side effects. Examples include mannose-conjugated platinum complexes with cytotoxicity to cancer cell lines.[1]
-
Development of Imaging Agents: D-mannose pentaacetate is a precursor for creating mannose-bearing photoluminescent functionalized silicon nanocrystals for cancer cell imaging.[1]
-
Precursor for Other Synthetic Intermediates: It is used to synthesize other important intermediates like thioglycosides and bromo-tetra-O-acetyl mannopyranose, which are versatile building blocks in carbohydrate chemistry.[1]
Visualizations
Experimental Workflow
Caption: Synthesis and analysis workflow for D-mannose pentaacetate.
Potential Signaling Pathway Involvement
While D-mannose pentaacetate itself is primarily a synthetic intermediate, its precursor, D-mannose, has been shown to influence cellular signaling pathways. The PI3K/Akt/mTOR pathway is one such pathway involved in regulating lipid metabolism, which can be modulated by D-mannose.[7] As a protected form of mannose that can potentially be deacetylated intracellularly, the effects of D-mannose pentaacetate on such pathways are of interest to researchers.
Caption: D-mannose modulation of the PI3K/Akt/mTOR signaling pathway.
References
- 1. deyerchem.com [deyerchem.com]
- 2. rsc.org [rsc.org]
- 3. Preparation method for alpha-penta-o-acetyl mannose (2019) | Li Wenju [scispace.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. rsc.org [rsc.org]
- 6. α-D-Mannose pentaacetate 4163-65-9 [sigmaaldrich.cn]
- 7. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Synthesis, Properties, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, a versatile acetylated sugar derivative crucial in glycobiology and pharmaceutical research. This document details its chemical identifiers, physicochemical properties, a comprehensive synthesis protocol, and its application in targeted drug delivery and immune modulation, including a key signaling pathway.
Chemical Identification and Properties
This compound exists as different anomers, each with a specific CAS number. The D-form is a general descriptor, while the alpha (α) and beta (β) anomers represent specific stereoisomers at the anomeric carbon.
Table 1: Chemical Identifiers for this compound Anomers
| Anomer | CAS Number |
| α-D-anomer | 4163-65-9[1] |
| β-D-anomer | 4026-35-1[2] |
| D-form (anomer unspecified) | 25941-03-1[3][4] |
The physicochemical properties of these compounds are critical for their application in organic synthesis and biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₁₁ | [2][3][4] |
| Molecular Weight | 390.34 g/mol | [2][3][4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 60 - 62 °C (D-form) | [4] |
| Optical Rotation [α]²⁰/D | +36 ± 1° (c=2 in Acetone) (D-form) | [4] |
| Purity | 97% to >99% (GC/HPLC) | [5] |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol, and chloroform. | [6] |
| Storage Conditions | 2-8 °C, sealed in a dry environment. |
Experimental Protocols
Synthesis of this compound
This protocol details the per-O-acetylation of D-mannose using acetic anhydride and pyridine.
Materials:
-
D-mannose
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Ethyl acetate
-
3.6% Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve D-mannose (5.0 g, 27.8 mmol) in anhydrous pyridine (40 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (26 mL, 275 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Dilute the reaction mixture with ethyl acetate (30 mL).
-
Transfer the diluted solution to a separatory funnel and extract with 3.6% HCl (5 x 10 mL).
-
Wash the organic layer with brine (2 x 15 mL).
-
Collect the organic phase and dry it over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product.
Macrophage Activation and NF-κB Translocation Assay
This protocol describes the stimulation of macrophages with a mannosylated compound and the subsequent analysis of NF-κB activation, a key event in the inflammatory response. This can be adapted for compounds synthesized using this compound as a precursor.
Materials:
-
RAW 264.7 macrophage cell line (or other suitable macrophage line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Mannosylated compound (e.g., mannosylated nanoparticles)
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (4%)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator. Seed the cells in 24-well plates containing sterile glass coverslips and allow them to adhere overnight.
-
Macrophage Stimulation:
-
Prepare a stock solution of the mannosylated compound in a suitable solvent (e.g., DMSO or sterile PBS).
-
Dilute the compound to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the mannosylated compound or LPS (positive control). Include a vehicle control.
-
Incubate the cells for a specified time (e.g., 30-60 minutes) to allow for receptor binding and signaling activation.
-
-
Immunofluorescence Staining:
-
After incubation, wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain (DAPI or Hoechst).
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the NF-κB (fluorescent secondary antibody) and nuclear (DAPI/Hoechst) channels.
-
Analyze the images to quantify the nuclear translocation of NF-κB. An increase in the fluorescence intensity of the NF-κB signal within the nucleus indicates activation.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway in Macrophages
This compound serves as a precursor for mannosylated molecules that can be used in drug delivery systems to target macrophages. These mannosylated entities can engage with mannose receptors on the macrophage surface, leading to the activation of downstream signaling pathways. One such critical pathway involves the Toll-like receptor 4 (TLR4), leading to an inflammatory response.
Caption: TLR4-MyD88-NF-κB signaling pathway activated by mannosylated compounds.
Applications in Research and Drug Development
This compound is a valuable building block in several areas of research and development:
-
Glycobiology: It is a key intermediate for the synthesis of complex oligosaccharides and glycoconjugates, which are essential for studying cell-cell recognition, host-pathogen interactions, and various other biological processes.[3][4]
-
Drug Delivery: As a precursor to mannosylated molecules, it is used to create targeted drug delivery systems.[4] Macrophages and certain cancer cells overexpress mannose receptors, making them ideal targets for therapies that utilize mannose-functionalized carriers to enhance drug uptake and efficacy while minimizing off-target effects.
-
Vaccine Development: The mannosylation of antigens can improve their uptake by antigen-presenting cells, such as macrophages and dendritic cells, leading to a more robust immune response. This makes mannose derivatives important in the design of modern vaccines.[4]
-
Therapeutics: It is used in the preparation of glycopyranoside phosphates for the study and potential treatment of T-lymphocyte mediated inflammatory diseases.[6]
References
- 1. 1,2,3,4,6-PENTA-O-ACETYL-ALPHA-D-MANNOPYRANOSE | 4163-65-9 [chemicalbook.com]
- 2. 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose | C16H22O11 | CID 12236021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C16H22O11 | CID 11811209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 25941-03-1 [chemicalbook.com]
A Technical Guide to 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Properties, Synthesis, and Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, a key acetylated sugar derivative. It covers the compound's nomenclature, physicochemical properties, detailed experimental protocols for its synthesis, and its applications as a versatile intermediate in carbohydrate chemistry and drug development.
Nomenclature and Structure
This compound is a fully protected derivative of D-mannose. The name "this compound" is widely used and accepted in chemical literature.[1] The International Union of Pure and Applied Chemistry (IUPAC) provides a more systematic name based on its structure: [(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate .[2] The compound exists as a mixture of anomers (α and β) unless a specific stereoisomer is synthesized and isolated.
Common synonyms for this compound include D-Mannose pentaacetate and D-Mannopyranose pentaacetate.[1][2][3]
Physicochemical Properties
The quantitative data for this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][3] |
| Molecular Weight | 390.34 g/mol | [2][3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 60 - 62 °C | [3] |
| Optical Rotation | [α]²⁰/D = +36 ± 1° (c=2 in acetone) | [3] |
| Purity | 97% - 100% | [3][4] |
| CAS Number | 25941-03-1 (for anomer mixture) | [1][2][3] |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol, chloroform | [5] |
| Storage Conditions | Sealed in dry, 2-8°C or ≤ -10°C | [3] |
Experimental Protocols
This compound is a fundamental building block in glycochemistry. It is typically synthesized by the acetylation of D-mannose and is subsequently used as a glycosyl donor for the synthesis of more complex carbohydrates and glycoconjugates.[3][6][7]
This protocol is adapted from general methods for the per-acetylation of monosaccharides.[8]
Materials:
-
D-mannose
-
Acetic anhydride
-
Perchloric acid (70%)
-
Ice water
-
Ethanol
Procedure:
-
In a conical flask, suspend D-mannose in acetic anhydride (approx. 5-6 molar equivalents).
-
While swirling the flask and maintaining the temperature below 35°C (using an ice bath if necessary), add 70% perchloric acid dropwise as a catalyst.
-
Continue swirling the mixture until all the D-mannose has dissolved and the reaction is complete.
-
Slowly pour the reaction mixture into a beaker containing vigorously stirred ice water.
-
The product will precipitate as a solid. Continue stirring until the excess acetic anhydride is hydrolyzed.
-
Filter the solid product using a Buchner funnel and wash thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the dried solid from hot ethanol to yield pure this compound.
Penta-O-acetyl-D-mannopyranose serves as an intermediate for creating glycosidic bonds. For instance, it is used in the synthesis of 1-(4-nitrophenyl) 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside.[9]
Materials:
-
1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose
-
4-nitrophenol
-
Zinc chloride (ZnCl₂) as a Lewis acid catalyst
Procedure:
-
Combine 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose and 4-nitrophenol in a reaction vessel.
-
Add a catalytic amount of anhydrous zinc chloride.
-
Heat the mixture under vacuum (fusion reaction) according to established literature methods.
-
The reaction involves the substitution of the anomeric acetyl group with the 4-nitrophenol, forming the desired glycoside.
-
Upon completion, the reaction mixture is cooled and purified using column chromatography to isolate the final product.
Core Applications in Research and Development
This compound is a versatile intermediate with broad applications in several scientific fields:
-
Glycobiology and Carbohydrate Chemistry: It acts as a crucial building block for the synthesis of complex oligosaccharides, glycoproteins, and glycolipids.[3]
-
Drug Development: The compound is used to synthesize glycosides and carbohydrate-based therapeutics.[3] It is also employed in preparing glycopyranoside phosphates for the study of inflammatory diseases mediated by T-lymphocytes.[5][10]
-
Biotechnology: It is utilized in the production of oligosaccharides and glycoproteins, which are essential for applications such as vaccine development.[3]
Workflow and Pathway Visualizations
The following diagrams illustrate the key experimental workflows involving this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Role as a glycosyl donor in the synthesis of complex carbohydrates.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | C16H22O11 | CID 11811209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. This compound | 25941-03-1 [chemicalbook.com]
- 6. This compound, 97% | Glyko [glyko.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. thepharmstudent.com [thepharmstudent.com]
- 9. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, 98% 100 g | Request for Quote [thermofisher.com]
An In-depth Technical Guide on the Molecular Weight of Penta-O-acetyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of penta-O-acetyl-D-mannopyranose, a key intermediate in carbohydrate chemistry and drug development. This document details its physicochemical properties, experimental protocols for molecular weight determination, and relevant biological signaling pathways.
Physicochemical Data Summary
Penta-O-acetyl-D-mannopyranose is a synthetic derivative of D-mannose. The acetylation of the hydroxyl groups enhances its solubility in organic solvents, making it a versatile building block in organic synthesis. Its key quantitative data are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][3][4][5] |
| Molecular Weight | 390.34 g/mol | [1][2][3][4][5][6][7] |
| Monoisotopic Mass | 390.11621151 Da | [5][6] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The accurate determination of the molecular weight of penta-O-acetyl-D-mannopyranose is crucial for its identification and quality control. Mass spectrometry (MS) is the definitive method for this purpose.[6][7][8] The following is a generalized protocol for the analysis of small molecules like acetylated sugars.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.[5]
-
Dissolution: Dissolve a small amount (typically less than 1 mg) of penta-O-acetyl-D-mannopyranose in a volatile organic solvent compatible with the chosen ionization method. Suitable solvents include methanol, acetonitrile, or a mixture thereof. The solvent must be of high purity (LC-MS grade) to avoid interference.
-
Concentration: The optimal concentration will depend on the sensitivity of the mass spectrometer, but a starting concentration in the range of 1-10 µg/mL is common.
-
Matrix (for MALDI): If using Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample must be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate.
Mass Spectrometry Analysis
Either Electrospray Ionization (ESI) or MALDI are suitable soft ionization techniques for analyzing carbohydrates and their derivatives.[9]
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, is recommended for accurate mass measurement.[10]
-
Ionization Mode:
-
ESI: The dissolved sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. For penta-O-acetyl-D-mannopyranose (MW = 390.34), one would expect to observe ions at approximately m/z 391.12 (for [C₁₆H₂₂O₁₁ + H]⁺) and/or 413.10 (for [C₁₆H₂₂O₁₁ + Na]⁺).
-
MALDI: The sample-matrix mixture on the target plate is irradiated with a laser, causing desorption and ionization. MALDI also typically forms singly charged ions.
-
-
Mass Analysis: The mass analyzer separates the generated ions based on their mass-to-charge ratio (m/z). The instrument should be calibrated to ensure high mass accuracy, typically within 5 parts per million (ppm).[10]
Data Analysis
-
Spectrum Interpretation: The resulting mass spectrum will show peaks corresponding to the different ions generated. The most abundant peak related to the analyte should be identified.
-
Molecular Weight Confirmation: The experimentally determined m/z value is used to confirm the molecular formula. High-resolution mass spectrometry allows for the calculation of the elemental composition from the accurate mass, providing a high degree of confidence in the compound's identity.
Visualization of Relevant Signaling Pathway
While penta-O-acetyl-D-mannopyranose is primarily a synthetic intermediate, its core structure, mannose, is recognized by specific receptors on immune cells, such as the Mannose Receptor (CD206).[3][4][11] This receptor can play a role in pathogen recognition and modulating immune responses. The following diagram illustrates a generalized signaling pathway that can be initiated upon ligand binding to the Mannose Receptor, often in conjunction with other receptors like Toll-like Receptors (TLRs).
Caption: Generalized Mannose Receptor-mediated inflammatory signaling pathway.
The following diagram illustrates the general workflow for determining the molecular weight of a small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Experimental workflow for molecular weight determination by LC-MS.
References
- 1. tecan.com [tecan.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose receptor - Wikipedia [en.wikipedia.org]
- 5. biocompare.com [biocompare.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Analysis of Carbohydrates by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of acetylated mannoses.
An In-depth Technical Guide to the Discovery and History of Acetylated Mannoses
Introduction
Mannose, a C-2 epimer of glucose, is a fundamental monosaccharide integral to various biological processes, most notably the glycosylation of proteins. While the roles of mannose in glycoproteins and host-pathogen interactions have been studied for decades, the specific contributions and applications of its acetylated derivatives represent a significant field of research. Acetylation, the addition of an acetyl functional group, modifies the chemical properties of mannose, influencing its metabolic fate, biological activity, and utility as a research tool. This guide provides a comprehensive overview of the discovery, history, and key experimental foundations of acetylated mannoses, tailored for researchers and professionals in drug development.
Early Chemical Synthesis and Characterization
The history of acetylated mannoses begins in the realm of synthetic organic chemistry. Early researchers focused on the chemical modification of monosaccharides to understand their structure and reactivity. One of the earliest documented acetylations of a mannose derivative dates back to 1946, with the work of M. L. Wolfrom and Mary Grace Blair on the acetylation of D-Mannose Phenylhydrazone.[1] This foundational work laid the groundwork for creating various protected and activated forms of mannose for use in more complex carbohydrate synthesis.
Over the years, numerous chemical methods have been developed for the selective and per-O-acetylation of mannose. Per-O-acetylation, where all hydroxyl groups are acetylated, is a common strategy to protect the hydroxyls and improve the solubility of sugars in organic solvents, facilitating further chemical modifications. These per-O-acetylated sugars, such as per-O-acetylated N-azidoacetyl-mannosamine, later became crucial tools in chemical biology for metabolic labeling.[2]
The Discovery of N-Acetyl-D-Mannosamine (ManNAc) in Sialic Acid Biosynthesis
A pivotal moment in the history of acetylated mannoses was the discovery of N-acetyl-D-mannosamine (ManNAc) as a key intermediate in the biosynthesis of sialic acids. Sialic acids are terminal monosaccharides on glycoprotein and glycolipid chains, playing critical roles in cell-cell recognition, signaling, and immunity.[3]
The biosynthetic pathway begins with UDP-GlcNAc, which is converted to ManNAc by the enzyme UDP-GlcNAc 2-epimerase (encoded by the GNE gene).[3] ManNAc is then phosphorylated to ManNAc-6-phosphate, which eventually leads to the formation of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[3] The discovery that ManNAc is the first committed precursor established it as a critical node in this metabolic pathway. This understanding opened the door for therapeutic strategies for diseases linked to defective glycosylation, such as GNE myopathy, where supplementing with ManNAc can potentially rescue deficient sialic acid production.[3]
Metabolic Glycoengineering with Acetylated Mannose Analogues
The understanding of the sialic acid pathway led to the innovative field of metabolic glycoengineering. This technique involves introducing unnatural, chemically tagged monosaccharide precursors into cells. These precursors are metabolized and incorporated into glycans, allowing for their visualization and study.
Per-O-acetylated mannosamine derivatives, particularly N-azidoacetylmannosamine (ManNAz), have been instrumental in this field.[2] The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, trapping the ManNAz derivative. The cell's metabolic machinery then processes ManNAz through the sialic acid pathway and incorporates the azido-tagged sialic acid onto cell surface glycoproteins. The azide group serves as a chemical handle for bioorthogonal "click chemistry" reactions, enabling the attachment of probes for imaging or affinity purification.[2] This has allowed researchers to label and study sialylated glycoconjugates in living systems, including the recent discovery of glycosylated RNA (glycoRNA).[2]
Synthesis of Acetylated Mannose for Radiotracers
Acetylated mannoses also serve as critical precursors in the synthesis of medical imaging agents. A prominent example is the production of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), the most widely used radiotracer in Positron Emission Tomography (PET). The synthesis of [¹⁸F]FDG often starts from a protected mannose derivative, specifically 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.[4]
This acetylated mannose is converted into a highly reactive intermediate, mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose).[4] In this key step, the hydroxyl group at the C-2 position is replaced with a triflate group, which is an excellent leaving group. Subsequently, a nucleophilic substitution reaction with radioactive [¹⁸F]fluoride displaces the triflate group. Finally, deacetylation (hydrolysis of the acetyl protecting groups) yields the final [¹⁸F]FDG product.[5] This application highlights the importance of acetylated mannoses in modern medical diagnostics.
Quantitative Data Summary
The study of acetylated mannoses has generated significant quantitative data, from synthetic yields to metabolic flux analyses. The following tables summarize key findings.
Table 1: Synthesis Yields of Key Acetylated Mannose Derivatives
| Product | Starting Material | Reagents | Yield | Reference |
| Mannose Triflate | 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Triflic anhydride, Pyridine | ~80% | [4] |
| 6-O-acetyl-mannose | Per-O-TMS-mannose | Acetic acid | 70% | [6] |
| 1,6-di-O-acetyl-mannose | Per-O-TMS-mannose | Acetic acid | 16% | [6] |
Table 2: Metabolic Contributions to N-Glycosylation
| Condition | Source of Mannose | Contribution to N-Glycans | Cell Type | Reference |
| Physiological (5 mM Glucose, 50 µM Mannose) | Exogenous Mannose | ~10-45% | Various | [7] |
| Physiological (5 mM Glucose, 50 µM Mannose) | Exogenous Mannose | 25-30% | Normal Human Fibroblasts | [7] |
| MPI-Deficient (CDG-Ib) | Exogenous Mannose | 80% | Patient Fibroblasts | [7] |
| Physiological | Exogenous Glucose | 75% | Human Hepatoma Cells | [8] |
Key Experimental Protocols
A. Synthesis of Mannose Triflate (Precursor for [¹⁸F]FDG) [4]
-
Preparation : Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (e.g., 2.6 g, 7 mmol) in anhydrous dichloromethane (CH₂Cl₂) containing dry pyridine in a reaction flask.
-
Cooling : Cool the mixture to -15°C using an ice-salt bath.
-
Reaction : Add trifluoromethanesulfonic anhydride dropwise over approximately 40 minutes under a dry argon atmosphere with vigorous stirring.
-
Warm-up : Allow the mixture to slowly warm to room temperature over a period of about 6 hours.
-
Workup : The reaction mixture is processed to remove byproducts and isolate the crude product.
-
Purification : Recrystallize the crude product from absolute ethanol to obtain pure mannose triflate as white needles.
-
Characterization : Confirm the structure and purity of the product using IR spectroscopy, ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
B. GC-MS Method for Quantifying Mannose Contribution to N-Glycans [7]
-
Cell Culture and Labeling : Culture fibroblasts in a medium containing stable isotope-labeled precursors, such as [1,2-¹³C]glucose and [4-¹³C]mannose, under defined physiological concentrations (e.g., 5 mM glucose, 50 µM mannose) for a specified duration (e.g., 72 hours).
-
Protein Extraction and Hydrolysis : Harvest the cells, extract total cellular proteins, and hydrolyze them to release the constituent N-glycans.
-
Monosaccharide Release : Further hydrolyze the purified N-glycans to release individual monosaccharides (including mannose).
-
Derivatization : Convert the monosaccharides into volatile derivatives suitable for gas chromatography (GC), for example, by reduction to alditols followed by acetylation to form alditol acetates.
-
GC-MS Analysis : Separate the derivatized monosaccharides using a gas chromatograph and detect them with a mass spectrometer.
-
Quantification : Analyze the mass spectra to determine the abundance of different isotopologues of mannose. The mass shifts caused by the ¹³C labels allow for the calculation of the percentage of mannose in the N-glycans that originated from exogenous glucose versus exogenous mannose.
Conclusion
The journey of acetylated mannoses from subjects of early synthetic chemistry to indispensable tools in modern biology and medicine illustrates a powerful paradigm in scientific discovery. The initial characterization of acetylated mannose derivatives enabled their later use as protected intermediates in complex syntheses, such as for the PET tracer [¹⁸F]FDG. The biological discovery of N-acetyl-D-mannosamine's central role in sialic acid biosynthesis was a watershed moment, not only for understanding glycosylation but also for devising novel metabolic engineering techniques. These methods, which rely on cell-permeable acetylated precursors, continue to expand our ability to probe and manipulate glycosylation in living systems. For researchers and drug development professionals, the history of acetylated mannoses serves as a rich case study in how fundamental chemical and biological knowledge can be translated into powerful applications with significant therapeutic and diagnostic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]
- 6. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Ubiquitous Presence of Acetylated Mannose: A Technical Guide to its Natural Occurrence, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylated mannose derivatives, a class of modified monosaccharides, are increasingly recognized for their critical roles in a myriad of biological processes across all domains of life. From forming essential structural components of cell walls to modulating complex signaling pathways, the strategic placement of acetyl groups on mannose residues adds a layer of regulatory complexity to cellular function. This in-depth technical guide explores the natural occurrence of these fascinating molecules, provides detailed methodologies for their study, and delves into their significance in health and disease, with a particular focus on their potential as therapeutic targets.
Data Presentation: Quantitative Occurrence of Acetylated Mannose Derivatives
The natural abundance of acetylated mannose derivatives varies significantly across different organisms and tissues. The following tables summarize available quantitative data to provide a comparative overview.
Table 1: Acetyl-Mannose Content in Plant Cell Wall Polysaccharides
| Plant Species | Polysaccharide Type | Degree of Acetylation | Method of Analysis |
| Pinus taeda (Loblolly Pine) | Glucomannan | 0.24 - 0.37 | NMR Spectroscopy |
| Picea abies (Norway Spruce) | Glucomannan | 0.24 - 0.37 | NMR Spectroscopy |
| Populus tremula (Aspen) | Glucomannan | 0.24 - 0.37 | NMR Spectroscopy |
| Betula verrucosa (Birch) | Glucomannan | 0.24 - 0.37 | NMR Spectroscopy |
| Linum usitatissimum (Flax) | Glucomannan | 0.24 - 0.37 | NMR Spectroscopy |
| Arabidopsis thaliana | Glucomannan | 0.24 - 0.37 | NMR Spectroscopy |
| Aloe barbadensis (Aloe Vera) | Acemannan | High | Not Specified |
Note: The degree of acetylation for glucomannans in the listed plant species falls within a similar range, indicating a conserved structural feature.[1]
Table 2: Relative Abundance of High-Mannose N-Glycans in Human Health and Disease
| Glycan Structure | Healthy Control (Relative Abundance %) | Cholangiocarcinoma (CCA) (Relative Abundance %) | Colorectal Cancer (CRC) - Dysplastic Tissue (Relative Abundance) | Colorectal Cancer (CRC) - Carcinoma (Relative Abundance) |
| Mannose6-N-acetyl-glucosamine2 (M6N2) | Not specified | Significantly Increased | Not specified | Not specified |
| Mannose7-N-acetyl-glucosamine2 (M7N2) | 12.12 ± 2.54 | 9.27 ± 2.66 | Not specified | Not specified |
| Mannose9-N-acetyl-glucosamine2 (M9N2) | Not specified | Significantly Decreased | Not specified | Not specified |
| High-Mannose Type N-Glycans (General) | Not specified | Not specified | Highest Abundance | Lower than Dysplastic |
Note: Changes in the abundance of specific high-mannose N-glycans have been observed in cancer, suggesting their potential as biomarkers. Increased levels of high-mannose type N-glycans are particularly noted in the dysplastic regions of colorectal cancer tissue.[2]
Experimental Protocols
The accurate detection and characterization of acetylated mannose derivatives are crucial for understanding their biological functions. Below are detailed methodologies for key experiments.
Protocol 1: Mass Spectrometric Analysis of Permethylated N-Glycans
This protocol outlines the steps for the analysis of N-glycans from human serum proteins by MALDI-TOF mass spectrometry after permethylation. Permethylation is a critical derivatization step that enhances the ionization efficiency of glycans.[3]
Materials:
-
Human serum
-
PNGase F
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Iodomethane (Methyl iodide)
-
Methanol
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
Procedure:
-
N-Glycan Release:
-
Denature serum proteins by heating.
-
Incubate the denatured proteins with PNGase F to release N-linked glycans.
-
-
Purification of Released N-Glycans:
-
Use SPE cartridges to separate the released N-glycans from proteins and other contaminants.
-
Elute the glycans and dry them completely.
-
-
In-solution Permethylation: [3][4]
-
Prepare a fresh slurry of NaOH in DMSO.
-
Dissolve the dried glycans in DMSO.
-
Add the NaOH slurry and iodomethane to the glycan solution.
-
Vortex vigorously to ensure complete reaction.
-
Quench the reaction with water.
-
Extract the permethylated glycans with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic phase with water to remove residual reagents.
-
Dry the organic phase.
-
-
MALDI-TOF Mass Spectrometry:
-
Reconstitute the dried permethylated glycans in methanol.
-
Spot the sample onto a MALDI target plate and mix with the MALDI matrix solution.
-
Allow the spot to dry completely.
-
Acquire mass spectra in positive ion reflectron mode.
-
Protocol 2: HPLC Analysis of Monosaccharides
This protocol describes a method for the simultaneous quantification of mannose and other monosaccharides in biological fluids using High-Performance Liquid Chromatography (HPLC).[5][6]
Materials:
-
Plasma or serum samples
-
Perchloric acid
-
PMP (1-phenyl-3-methyl-5-pyrazolone) derivatizing agent
-
Acetonitrile
-
Ammonium acetate buffer
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Deproteinize plasma/serum samples by adding perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the monosaccharides.
-
-
Derivatization:
-
Mix the supernatant with PMP solution in the presence of a weak base.
-
Incubate to allow for the derivatization of the monosaccharides. This step enhances their detection by UV.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the monosaccharides on a C18 column using a gradient of acetonitrile and ammonium acetate buffer.
-
Detect the PMP-labeled monosaccharides using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantify the mannose concentration by comparing the peak area to a standard curve of known mannose concentrations.
-
Protocol 3: Enzymatic Release of O-Linked Glycans
This protocol details the enzymatic release of O-linked glycans from glycoproteins, which is often a prerequisite for their detailed structural analysis.
Materials:
-
Glycoprotein sample
-
O-Glycosidase
-
Sialidase (Neuraminidase)
-
β(1-4)-Galactosidase
-
N-Acetylglucosaminidase
-
Reaction buffer
Procedure:
-
Denaturation (Optional):
-
Denaturing the glycoprotein may enhance enzyme accessibility, though it is not always necessary for O-deglycosylation.
-
-
Sequential Exoglycosidase Digestion:
-
To release the core O-glycan structure, it is often necessary to first remove terminal modifications.
-
Treat the glycoprotein with Sialidase to remove sialic acid residues.
-
Subsequently, treat with β(1-4)-Galactosidase to remove galactose residues.
-
Follow with N-Acetylglucosaminidase treatment to remove N-acetylglucosamine residues.
-
These steps should be performed sequentially with appropriate buffer conditions for each enzyme.
-
-
O-Glycosidase Treatment:
-
After removing the terminal modifications, incubate the glycoprotein with O-Glycosidase to cleave the core Gal-β(1→3)-GalNAc structure from the serine or threonine residue.
-
-
Analysis of Released Glycans:
-
The released O-glycans can then be purified and analyzed by methods such as HPLC or mass spectrometry.
-
Signaling Pathways and Biological Roles
Acetylated mannose derivatives are integral to various signaling pathways, influencing cellular processes from proliferation to immune responses.
PI3K/Akt/mTOR Signaling Pathway
D-mannose has been shown to regulate hepatocyte lipid metabolism by modulating the PI3K/Akt/mTOR signaling pathway.[7][8] This pathway is a central regulator of cell growth, proliferation, and metabolism. The suppression of this pathway by mannose can lead to the attenuation of hepatic steatosis.[7][8]
Caption: D-Mannose inhibits the PI3K/Akt/mTOR pathway, thereby regulating lipid metabolism.
NF-κB Signaling Pathway
The activity of the transcription factor NF-κB, a key regulator of inflammation and immunity, is influenced by O-GlcNAcylation, a modification metabolically linked to mannose. O-GlcNAcylation of the p65 subunit of NF-κB can enhance its transcriptional activity by promoting its acetylation, demonstrating a crosstalk between these post-translational modifications.[9][10]
Caption: O-GlcNAcylation of NF-κB p65 potentiates its acetylation and transcriptional activity.
Conclusion and Future Directions
The study of acetylated mannose derivatives is a rapidly evolving field with significant implications for basic research and drug development. The quantitative data, though still emerging, highlights the dynamic nature of these modifications in different biological contexts. The provided experimental protocols offer a robust framework for researchers to investigate these molecules further. Understanding the intricate roles of acetylated mannose in signaling pathways opens new avenues for therapeutic intervention in a range of diseases, from metabolic disorders to cancer. Future research should focus on expanding the quantitative analysis of these derivatives across a broader range of species and tissues, refining analytical techniques for greater sensitivity and specificity, and further elucidating the precise molecular mechanisms by which they exert their biological effects. This will undoubtedly pave the way for the development of novel diagnostics and targeted therapies based on the fascinating biology of acetylated mannose.
References
- 1. nph.onlinelibrary.wiley.com [nph.onlinelibrary.wiley.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Permethylated N-glycan analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase permethylation of glycans for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]
- 8. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of RelA by O-linked N-acetylglucosamine links glucose metabolism to NF-κB acetylation and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NFκB activation is associated with its O-GlcNAcylation state under hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of Acetyl Groups in Mannose Stability and Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the role of acetyl groups in modulating the stability and reactivity of mannose, a C-2 epimer of glucose crucial in glycosylation and various biological processes. Acetylation, the introduction of an acetyl moiety, serves as a pivotal protecting group in chemical synthesis and significantly influences the conformation, stability, and reactivity of mannose. This document delves into the quantitative aspects of these effects, details relevant experimental protocols, and visualizes the intricate metabolic and signaling pathways involving acetylated mannose. This guide is intended to be an essential resource for researchers in glycobiology, medicinal chemistry, and drug development, offering insights into the nuanced control that acetylation exerts over this vital monosaccharide.
Introduction: The Significance of Mannose and its Acetylation
D-Mannose is a naturally occurring monosaccharide that plays a critical role in a myriad of biological functions, most notably as a fundamental building block in the glycosylation of proteins and lipids. The hydroxyl groups of mannose can be readily acetylated, a modification that profoundly alters its chemical properties. Acetyl groups can act as temporary protecting groups during complex oligosaccharide synthesis, directing the stereochemical outcome of glycosylation reactions. Furthermore, the presence of acetyl groups can impact the stability of mannose by influencing its conformational preferences and susceptibility to hydrolysis. In a biological context, the acetylation status of mannose residues within glycans can modulate interactions with binding partners and influence metabolic pathways.
This guide will explore the multifaceted role of acetyl groups, focusing on their impact on the intrinsic stability and chemical reactivity of the mannose molecule.
Impact of Acetyl Groups on Mannose Stability
The stability of mannose is intrinsically linked to its conformational equilibrium and the susceptibility of its glycosidic bond to hydrolysis. Acetylation of the hydroxyl groups introduces bulky, non-polar moieties that influence these properties.
Conformational Stability
The pyranose ring of mannose is not static and can adopt several chair and boat conformations. The relative stability of these conformers is influenced by the stereoelectronic effects of its substituents. The anomeric effect, for instance, describes the tendency of an electronegative substituent at the anomeric carbon (C-1) to occupy an axial position, which is counterintuitive from a steric hindrance perspective.
Stability Against Hydrolysis and Acetyl Group Migration
The presence of acetyl groups generally increases the stability of the glycosidic bond to enzymatic hydrolysis by sterically hindering the approach of glycosidases. However, under acidic or basic conditions, the ester linkages of the acetyl groups themselves can be hydrolyzed.
Furthermore, acetyl groups on mannose are not static and can migrate between adjacent hydroxyl groups, particularly under neutral or slightly basic conditions. The kinetics of this intramolecular acetyl group migration have been studied and provide a quantitative measure of the relative thermodynamic stability of different acetylated isomers.
Table 1: Kinetic Data for Acetyl Group Migration in Mannose Derivatives [1][2]
| Reaction | Rate Constant (k) [h⁻¹] at pH 8, 25°C | Notes |
| O-2-acetyl to O-3-acetyl | 1.88 | Migration between adjacent equatorial and axial hydroxyls on the same mannose unit is rapid. |
| O-3-acetyl to O-2-acetyl | 1.01 | The equilibrium favors the O-2 acetylated form. |
| O-2-acetyl to O-6-acetyl (across glycosidic bond) | 2.06 x 10⁻³ | Migration between different mannose units in an oligosaccharide is significantly slower. |
Data is derived from studies on mannose oligosaccharides and serves as a model for the relative rates of migration.[1][2]
Influence of Acetyl Groups on Mannose Reactivity
Acetyl groups play a crucial role as participating protecting groups in glycosylation reactions, influencing both the reactivity of the mannosyl donor and the stereochemical outcome of the newly formed glycosidic bond.
Role in Glycosylation Reactions
In chemical glycosylation, per-O-acetylated mannose derivatives are commonly used as glycosyl donors. The acetyl group at the C-2 position can participate in the reaction, forming a transient dioxolanium ion intermediate. This neighboring group participation shields one face of the anomeric center, leading to the stereoselective formation of 1,2-trans-glycosidic bonds.
The reactivity of an acetylated mannosyl donor is influenced by the nature of the leaving group at the anomeric center and the reaction conditions. While precise kinetic parameters for a wide range of acetylated mannose donors are not compiled in a single source, kinetic isotope effect studies have shed light on the mechanism of these reactions.
Table 2: Influence of Acetyl Groups on Glycosylation Reactivity [3]
| Glycosyl Donor | Reaction Type | Mechanistic Insight from KIE Studies | Implication of Acetyl Group |
| 4,6-O-benzylidene protected mannosyl triflate | Formation of α-mannoside | Dissociative mechanism (approaching Sₙ1) | The C-2 substituent influences the stability of the oxocarbenium ion-like transition state. |
| 4,6-O-benzylidene protected mannosyl triflate | Formation of β-mannoside | Associative displacement (Sₙ2-like) | The C-2 acetyl group can participate to favor the formation of the 1,2-trans product. |
Metabolic and Signaling Pathways
In biological systems, mannose is a key player in several metabolic pathways, most notably the synthesis of N-linked glycans. While free acetylated mannose is not a primary signaling molecule in the classical sense, the acetylation of mannose residues on glycoproteins and the metabolic interplay between mannose metabolism and acetyl-CoA availability have significant signaling implications.
Mannose Metabolism and its Intersection with Cellular Signaling
Mannose enters the cell and is phosphorylated to mannose-6-phosphate, a key intermediate that can either enter glycolysis or be converted to GDP-mannose for glycosylation. The enzymes phosphomannose isomerase (PMI) and phosphomannomutase (PMM) regulate the flux of mannose into these competing pathways. Recent studies suggest that mannose metabolism can influence signaling pathways such as the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and metabolism.
Figure 1: Mannose metabolic pathway and its connection to cellular signaling.
Acetylation in Cellular Signaling
Acetylation and deacetylation of proteins are key regulatory mechanisms in cellular signaling. The availability of acetyl-CoA, the acetyl group donor, is tightly linked to the metabolic state of the cell, including carbohydrate metabolism. While direct signaling by acetylated mannose is not established, the acetylation status of mannose residues on glycoproteins can be modulated by cellular acetyltransferases and deacetylases, potentially altering protein function and downstream signaling. For example, mannose has been shown to induce pyroptosis in bladder cancer cells by reducing lactate production, which in turn leads to increased acetylation and nuclear translocation of the enzyme PKM2, activating the NF-κB pathway.[4]
Figure 2: Logical flow of mannose-induced signaling leading to pyroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of acetylated mannose.
Per-O-acetylation of D-Mannose[7]
This protocol describes a standard procedure for the complete acetylation of D-mannose.
Materials:
-
D-Mannose
-
Anhydrous pyridine
-
Acetic anhydride
-
Ethyl acetate
-
3.6% Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve D-mannose (e.g., 5.0 g, 27.8 mmol) in anhydrous pyridine (40 mL) in a round-bottom flask with stirring.
-
Cool the mixture to 0°C in an ice bath.
-
Add acetic anhydride (26 mL, 275 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Dilute the solution with ethyl acetate (30 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 3.6% HCl (5 x 10 mL) and brine (2 x 15 mL).
-
Collect the organic phase, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield per-O-acetyl-mannopyranoside.
Figure 3: Experimental workflow for the per-O-acetylation of D-mannose.
Analysis of Acetyl Group Migration by NMR Spectroscopy[1]
This protocol outlines a general method to monitor the intramolecular migration of acetyl groups on a mannose derivative.
Materials:
-
Acetylated mannose derivative
-
100 mM phosphate buffer (in D₂O), pH 8
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Dissolve the acetylated mannose derivative in the 100 mM phosphate buffer in D₂O to a desired concentration (e.g., 2 mg/mL).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero.
-
Incubate the sample at a controlled temperature (e.g., 25°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the acetyl groups at different positions on the mannose ring in each spectrum.
-
Plot the relative integrals of the different acetylated species as a function of time to determine the kinetics of migration.
Kinetic Analysis of Glycosylation Reactions[3][8]
This protocol provides a general framework for determining the kinetics of a glycosylation reaction using an acetylated mannosyl donor.
Materials:
-
Acetylated mannosyl donor (e.g., a thioglycoside or trichloroacetimidate)
-
Glycosyl acceptor
-
Activator/promoter (e.g., TMSOTf, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Internal standard
-
Quenching agent (e.g., triethylamine)
-
HPLC or GC for reaction monitoring
Procedure:
-
Prepare stock solutions of the glycosyl donor, acceptor, activator, and internal standard in the anhydrous solvent.
-
In a reaction vessel under an inert atmosphere, combine the donor, acceptor, and internal standard.
-
Initiate the reaction by adding the activator at a defined time (t=0).
-
At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction with the quenching agent.
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the product and remaining reactants relative to the internal standard.
-
Plot the concentration of the product versus time and fit the data to an appropriate rate law to determine the reaction order and rate constant.
Conclusion
Acetyl groups exert a profound influence on the stability and reactivity of mannose. As protecting groups, they are indispensable tools in the chemical synthesis of complex oligosaccharides, enabling stereoselective glycosylation. The presence of acetyl groups modulates the conformational landscape of mannose and its stability towards hydrolysis, with acetyl group migration providing a quantitative handle on the relative stability of different positional isomers. While not a classical signaling molecule, the metabolic fate of mannose and the acetylation status of mannose-containing glycoconjugates are intricately linked to major cellular signaling networks. A deeper understanding of these relationships, supported by the quantitative data and experimental protocols presented in this guide, will undoubtedly fuel further advancements in glycobiology, drug discovery, and the development of novel therapeutics targeting glycosylation pathways.
References
- 1. Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a Native Galactoglucomannan Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Experimental Applications, and Key Biological Pathways
This technical guide provides a comprehensive overview of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, a crucial building block in carbohydrate chemistry and a valuable tool for researchers, scientists, and professionals in drug development. This document details commercially available sources, provides in-depth experimental protocols for its use, and illustrates its role in key biological and chemical processes through detailed diagrams.
Commercial Suppliers of this compound
For researchers and developers requiring high-purity this compound, a variety of commercial suppliers are available. The following table summarizes key information from several prominent vendors to facilitate easy comparison and procurement.
| Supplier | Catalog Number(s) | Purity | Available Quantities |
| Chem-Impex | 02449 | 99-100% (GC) | Inquire |
| MedChemExpress | HY-W039899 | 97% | 100 mg, 250 mg, 500 mg, 1 g |
| Vibrant Pharma Inc. | V02669 | 97% | 1 g, 25 g, 100 g, 500 g |
| Thermo Fisher Scientific | J66973.22, K10-4 | 98% | 5 g, 25 g, 100 g |
| Sigma-Aldrich | AMBH93D59162 | 97% | Inquire |
| Glycon Biochemicals | S99070 | >99% | 25 g, 100 g |
| TCI Chemicals | P1514 | >97.0% (GC) | 5 g, 25 g |
| United States Biological | P3220-01 | ACS Grade | Inquire |
Experimental Protocols
This compound is a versatile precursor in various synthetic procedures. Below are detailed methodologies for key experiments.
Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide
This protocol describes the synthesis of an important glycosyl azide donor from D-mannose pentaacetate.[1]
Materials:
-
D-mannose pentaacetate (this compound)
-
Trimethylsilyl azide
-
Stannic chloride
-
Methylene chloride (anhydrous)
-
Water
-
Aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
2-Propanol (for recrystallization)
Procedure:
-
Dissolve 8 grams of D-mannose pentaacetate and 2.6 ml of trimethylsilyl azide in 180 ml of anhydrous methylene chloride.
-
To this solution, add approximately 2 ml of stannic chloride.
-
Stir the resulting mixture at approximately 25°C for about six hours.
-
Monitor the reaction progress using an appropriate method (e.g., TLC).
-
Upon completion, dilute the reaction solution with an additional 100 ml of methylene chloride.
-
Wash the methylene chloride solution successively with water, aqueous sodium bicarbonate solution, and then again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo to obtain a syrup.
-
The syrup should crystallize upon standing. Recrystallize the crude product from 2-propanol to yield approximately 7.6 grams of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide.
Metabolic Glycan Labeling of Cells
Peracetylated monosaccharides, such as this compound, can be used for metabolic labeling of cellular glycans. The acetyl groups enhance cell permeability. Once inside the cell, endogenous esterases remove the acetyl groups, and the free sugar is incorporated into glycan structures.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Appropriate cell culture medium and supplements
-
This compound (or an azide- or alkyne-modified, peracetylated version for click chemistry)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Detection reagents (e.g., fluorescently tagged antibodies, click chemistry reagents)
Procedure:
-
Culture the cells of interest to the desired confluency in a suitable culture vessel.
-
Prepare a stock solution of the acetylated mannose derivative in a cell-culture compatible solvent (e.g., DMSO).
-
Supplement the cell culture medium with the acetylated mannose derivative at a final concentration typically in the micromolar range. The optimal concentration should be determined empirically for each cell line and experimental setup.
-
Incubate the cells for a period of 24 to 72 hours to allow for uptake and metabolic incorporation of the sugar.
-
After the incubation period, wash the cells with PBS to remove any unincorporated sugar.
-
For analysis, cells can be lysed to perform proteomic studies, or fixed and permeabilized for imaging.
-
If a clickable sugar analog was used, perform the bioorthogonal click reaction with the corresponding detection probe (e.g., a fluorescent azide or alkyne).
-
Analyze the labeled glycans using appropriate techniques such as fluorescence microscopy, flow cytometry, or western blotting.[2][3]
Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of key processes involving this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose from D-mannose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, a crucial intermediate in the development of pharmaceuticals and glycobiology research.[1][2][3] The acetylation of D-mannose enhances its solubility in organic solvents and allows for selective modifications at different positions, making it a versatile building block for synthesizing complex carbohydrates and glycosides.[1]
Introduction
D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that plays a significant role in various biological processes, including protein glycosylation. Its acetylated form, this compound, serves as a key precursor in the synthesis of mannose-containing oligosaccharides, glycoconjugates, and other carbohydrate-based therapeutics.[1][2] The hydroxyl groups of D-mannose are protected by acetyl groups, which can be selectively removed to allow for further chemical transformations. This document outlines the common methods for the per-O-acetylation of D-mannose.
Reaction Principle
The synthesis of this compound from D-mannose involves the esterification of all five hydroxyl groups with an acetylating agent, typically acetic anhydride. The reaction is generally catalyzed by a base, such as pyridine or sodium acetate. The base activates the hydroxyl groups of D-mannose, making them more nucleophilic, and also neutralizes the acetic acid byproduct formed during the reaction. The reaction results in a mixture of α and β anomers of the final product.[4][5]
Experimental Protocols
Two common protocols for the acetylation of D-mannose are detailed below.
Protocol 1: Acetylation using Acetic Anhydride and Pyridine
This method is a widely used procedure for the per-O-acetylation of sugars. Pyridine acts as both a solvent and a catalyst.
Materials:
-
D-mannose
-
Pyridine, anhydrous
-
Acetic anhydride
-
Ethyl acetate
-
Hydrochloric acid (3.6%)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)
-
Stirring equipment
-
Ice bath
Procedure:
-
Dissolve D-mannose (e.g., 5.0 g, 27.8 mmol) in anhydrous pyridine (40 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (e.g., 26 mL, 275 mmol) dropwise to the stirred solution.[4]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.[4]
-
After the reaction is complete, dilute the mixture with ethyl acetate (30 mL).[4]
-
Transfer the mixture to a separatory funnel and wash sequentially with 3.6% hydrochloric acid (5 x 10 mL) to remove the pyridine, followed by brine (2 x 15 mL).[4]
-
Collect the organic phase and dry it over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product, this compound, is typically obtained as a mixture of anomers.[4][5] Further purification can be achieved by column chromatography if necessary.
Protocol 2: Acetylation using Acetic Anhydride and Sodium Acetate
This method provides an alternative to using pyridine, with sodium acetate acting as the catalyst.
Materials:
-
D-mannose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Standard laboratory glassware
-
Stirring equipment
-
Water bath
Procedure:
-
In a flask, combine D-mannose, an excess of acetic anhydride, and a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture in a water bath with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the cooled mixture into ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it to yield this compound.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Data Presentation
The following table summarizes the quantitative data from representative synthesis protocols.
| Parameter | Protocol 1 (Pyridine)[4] | Protocol 2 (Pyridine, alternative conditions)[5] |
| Starting Material | D-mannose | D-mannose |
| Reagents | Acetic anhydride, Pyridine | Acetic anhydride, Pyridine |
| Reaction Time | Overnight | 24 hours |
| Temperature | 0 °C to Room Temperature | 25 °C |
| Yield | 95% | 58-66% |
| Anomeric Ratio (α/β) | Mixture with undefined ratio | Mixture of α and β anomers |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Logical Relationship Diagram
Caption: Key components and their roles in the acetylation of D-mannose.
References
Application Notes and Protocols: 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is a versatile and pivotal building block in carbohydrate chemistry, serving as a stable yet reactive glycosyl donor for the synthesis of a wide array of mannosides. Its peracetylated nature enhances its solubility in organic solvents and modulates the reactivity of the anomeric center, making it a valuable precursor for the stereoselective formation of O-, C-, and S-glycosidic linkages. These linkages are fundamental components of numerous biologically significant molecules, including glycoproteins, glycolipids, and other glycoconjugates, which play crucial roles in various physiological and pathological processes. The acetyl protecting groups, particularly at the C-2 position, influence the stereochemical outcome of glycosylation reactions through neighboring group participation, typically favoring the formation of 1,2-trans-glycosides. This document provides detailed application notes and experimental protocols for the use of this compound in various glycosylation reactions, intended to guide researchers in the synthesis of complex carbohydrates for applications in drug discovery and development.
Data Presentation: Quantitative Analysis of Glycosylation Reactions
The efficiency and stereoselectivity of glycosylation reactions employing this compound are influenced by several factors, including the choice of glycosyl acceptor, the Lewis acid promoter, and the reaction conditions. The following tables summarize quantitative data from representative glycosylation reactions.
O-Glycosylation
Table 1: Lewis Acid-Catalyzed O-Glycosylation of Phenols with 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose
| Entry | Glycosyl Acceptor (Phenol) | Lewis Acid (Equivalents) | Solvent | Time (h) | Yield (%) | Anomeric Selectivity (α:β) |
| 1 | 4-Nitrophenol | ZnCl₂ (catalytic) | Neat (fusion) | - | - | Predominantly α |
| 2 | Phenol | BF₃·OEt₂ (1.0) | CHCl₃ | 24 | 52-85 | Stereospecific (β) |
| 3 | 4-Substituted Phenols | BF₃·OEt₂ (1.0) | CHCl₃ | 24 | 52-85 | Stereospecific (β) |
Note: The stereochemical outcome is highly dependent on the reaction mechanism. Fusion with ZnCl₂ can lead to thermodynamic product formation, while BF₃·OEt₂ catalysis with a participating group at C-2 (acetyl) directs β-selectivity.
C-Glycosylation
Table 2: Lewis Acid-Catalyzed C-Glycosylation with Allyltrimethylsilane
| Entry | Lewis Acid | Solvent | Yield (%) | Anomeric Selectivity (α:β) |
| 1 | TMSOTf | CH₂Cl₂ | 93 | α |
| 2 | BF₃·OEt₂ | CH₃CN | 79 | >10:1 |
| 3 | TMSI | CH₃CN | 68 | α |
Note: The α-selectivity is generally high in these reactions, which is characteristic for C-glycosylation of mannosides under these conditions[1].
S-Glycosylation
Table 3: Lewis Acid-Catalyzed S-Glycosylation with Thiols
| Entry | Thiol | Lewis Acid (Equivalents) | Solvent | Yield (%) | Anomeric Selectivity (α:β) |
| 1 | Thiophenol | BF₃·OEt₂ (4.0) | Neat | 37 | Not specified |
| 2 | Ethanethiol | TfOH (2.0) | Not specified | 85 | Not specified |
Note: Thioglycosylation often requires stronger activation compared to O-glycosylation. The stereoselectivity can be influenced by the reaction conditions and the nature of the thiol.
Experimental Protocols
Protocol 1: General Procedure for BF₃·OEt₂-Catalyzed O-Glycosylation of Phenols
This protocol describes a general method for the synthesis of aryl β-D-mannopyranosides.
Materials:
-
1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose
-
Substituted phenol (1.0 equivalent)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 equivalent)
-
Anhydrous chloroform (CHCl₃)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose (10 mmol) and the substituted phenol (10 mmol) in anhydrous CHCl₃ (20 mL).
-
Add BF₃·OEt₂ (1.25 mL, 10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into 40 mL of 5% aqueous NaHCO₃ solution.
-
Separate the organic layer, wash it successively with aqueous NaHCO₃ and water.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure aryl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside.
Protocol 2: TMSOTf-Catalyzed C-Glycosylation with Allyltrimethylsilane
This protocol outlines the synthesis of C-allyl α-D-mannopyranosides.
Materials:
-
This compound
-
Allyltrimethylsilane (1.5-2.0 equivalents)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Add allyltrimethylsilane to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add TMSOTf dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the C-allyl mannopyranoside.
Protocol 3: BF₃·OEt₂-Catalyzed S-Glycosylation with Thiophenol
This protocol details the synthesis of phenyl 1-thio-α-D-mannopyranoside derivatives.
Materials:
-
3,4,6-Tri-O-acetyl-2-deoxy-2-S-acetyl-2-thio-α-D-mannopyranosyl acetate (starting material derived from penta-O-acetyl-D-mannopyranose)
-
Thiophenol (PhSH) (16.0 equivalents)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (4.0 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the starting mannosyl acetate (1.0 equivalent) in thiophenol (16.0 equivalents), add BF₃·OEt₂ (4.0 equivalents).
-
Stir the reaction at room temperature for 3 days.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and water.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the phenyl thiomannoside.[2]
Visualization of Reaction Pathways and Workflows
O-Glycosylation Mechanism
The following diagram illustrates the general mechanism for Lewis acid-catalyzed O-glycosylation, highlighting the role of the C-2 acetyl group in neighboring group participation to form a stable dioxolanylium ion intermediate, which directs the incoming nucleophile (ROH) to attack from the opposite face, resulting in the 1,2-trans (β) product.
Caption: Mechanism of 1,2-trans-O-glycosylation.
C-Glycosylation Workflow
This diagram outlines a typical experimental workflow for the synthesis of C-allyl mannosides from this compound.
Caption: Workflow for C-allyl mannoside synthesis.
S-Glycosylation Logical Relationship
The following diagram illustrates the logical steps involved in a typical thioglycosylation reaction.
Caption: Logical steps in S-glycosylation.
References
Application Notes: 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose as a Versatile Glycosyl Donor
Introduction
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, also known as D-Mannose pentaacetate, is a fully protected derivative of D-mannose that serves as a crucial building block and glycosyl donor in carbohydrate chemistry.[1] Its acetylated form enhances its solubility in organic solvents and its stability, making it a versatile intermediate for the synthesis of a wide array of complex carbohydrates, glycosides, and glycoconjugates.[1] This compound is particularly valuable in research and development within glycobiology, drug discovery, and biotechnology.[1][]
Key Applications
-
Glycobiology Research: As a key intermediate, it is used to synthesize complex oligosaccharides, glycoproteins, and glycolipids, which are essential for studying their biological roles in cellular recognition, signaling, and immune responses.[1]
-
Drug Development: This donor is utilized in the synthesis of carbohydrate-based therapeutics and drug delivery systems.[1][] The resulting mannosylated structures can target specific receptors, such as mannose receptors on immune cells, for targeted drug delivery or vaccine development.[1][3] It is also used in preparing glycopyranoside phosphates for the study of T-lymphocyte mediated inflammatory diseases.[4][5]
-
Synthesis of Complex Molecules: It serves as a precursor for more reactive glycosyl donors, such as glycosyl halides, and is employed in Lewis acid-catalyzed reactions to form O-glycosides and C-glycosides.[6][7] It has been used in the synthesis of various compounds, including mannosylated tocopherols, mannose-containing polymers for drug transport, and photoluminescent mannose-silicon nanocrystals.[]
Physicochemical Properties
The properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1][8] |
| Molecular Weight | 390.34 g/mol | [1][8] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 60 - 62 °C (β-anomer) | [1] |
| 70 °C (α-anomer) | [9] | |
| Optical Rotation | [α]²⁰/D = +36 ± 1° (c=2 in Acetone) | [1] |
| [α]D = +55° (c=10 in CHCl₃) (α-anomer) | [9] | |
| Purity | ≥97% | [10][11] |
| CAS Number | 25941-03-1, 4163-65-9 | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the acetylation of D-mannose to yield the per-O-acetylated glycosyl donor. The procedure is adapted from modified literature methods.[12]
Materials:
-
D-Mannose
-
Pyridine, anhydrous
-
Acetic anhydride
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve D-mannose (e.g., 5.0 g, 27.8 mmol) in anhydrous pyridine (40 mL) in a round-bottom flask equipped with a magnetic stir bar.[12]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (e.g., 25 mL) to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethanol) or silica gel column chromatography to obtain pure this compound.
Protocol 2: General Lewis Acid-Catalyzed O-Glycosylation
This protocol outlines a general procedure for the glycosylation of an alcohol acceptor using this compound as the glycosyl donor in the presence of a Lewis acid catalyst.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (an alcohol)
-
Lewis Acid Catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride etherate (BF₃·Et₂O), or Zinc chloride (ZnCl₂))[6][13][14]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Molecular sieves (4 Å), activated
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
-
Reaction flask, syringes, and magnetic stirrer
-
Quenching agent (e.g., triethylamine or pyridine)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (N₂ or Ar), add the glycosyl donor (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and activated 4 Å molecular sieves to anhydrous solvent (e.g., DCM).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C, depending on the reactivity of the substrates and catalyst).
-
Slowly add the Lewis acid catalyst (0.1-1.2 eq.) to the mixture via syringe. The choice of Lewis acid can influence the stereoselectivity of the reaction.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a base such as triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite to remove molecular sieves.
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the desired glycoside.
Reaction Conditions Summary
The choice of catalyst and reaction conditions can significantly impact the yield and stereoselectivity of the glycosylation.
| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Solvent | Yield | Stereoselectivity | Reference |
| Peracetylated Mannose | Allyltrimethylsilane | TMSOTf | CH₂Cl₂ | Good | α-selective | [6] |
| β-D-Mannose Pentaacetate | 4-Nitrophenol | ZnCl₂ | (neat) | - | α-selective | [14][15] |
| 1,2-Cyclopropaneacetylated sugar | Various alcohols | TMSOTf | - | Good-Excellent | α-selective (galacto) | [13] |
| 1,2-Cyclopropaneacetylated sugar | Various alcohols | BF₃·Et₂O | - | Moderate-Good | β-selective (galacto) | [13] |
Visualizations
Caption: Workflow for Lewis Acid-Catalyzed Glycosylation.
Caption: Synthetic relationship from D-Mannose to Glycoside.
References
- 1. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 25941-03-1 [chemicalbook.com]
- 5. This compound, 98% 100 g | Request for Quote [thermofisher.com]
- 6. The synthesis of d-C-mannopyranosides [comptes-rendus.academie-sciences.fr]
- 7. 1,2,3,4,6-Penta-O-acetyl-b-D-glucopyranose | 604-69-3 | MP05836 [biosynth.com]
- 8. This compound | C16H22O11 | CID 11811209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose [glycon-biochem.eu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, 97% | Glyko [glyko.com]
- 12. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Applications in Carbohydrate Chemistry and Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols highlighting the critical role of carbohydrate chemistry in modern organic synthesis and drug development. Carbohydrates, once primarily viewed as a source of energy, are now recognized as key players in a multitude of biological processes, including cell-cell recognition, immune responses, and pathogenesis.[1][2][3] This understanding has spurred the development of innovative synthetic methodologies to access complex carbohydrate structures for therapeutic and research applications.[4]
I. Application Notes
Carbohydrates in Drug Discovery
Carbohydrate-based drugs represent a growing class of therapeutics with applications as anticancer agents, antibiotics, anticoagulants, and vaccines.[5][6] The high density of functional groups and inherent chirality of carbohydrates make them attractive scaffolds for drug design.[7]
-
Anticancer Therapies: Tumor cells often display aberrant glycosylation patterns, presenting unique tumor-associated carbohydrate antigens (TACAs) on their surface.[8][9][10] These TACAs are attractive targets for the development of anticancer vaccines and antibody-drug conjugates.[11][12][13] The synthesis of well-defined TACAs is crucial for eliciting a specific and effective immune response.[4][11]
-
Anticoagulants: Heparin and its low-molecular-weight derivatives are widely used clinical anticoagulants that function by binding to antithrombin.[5][14] The synthesis of structurally defined heparin oligosaccharides allows for the investigation of structure-activity relationships and the development of new anticoagulants with improved safety profiles.[5][15]
-
Vaccine Development: Glycoconjugate vaccines, consisting of a carbohydrate antigen covalently linked to a carrier protein, have been highly successful in preventing bacterial infections.[4][16][17] The chemical synthesis of the carbohydrate component ensures the homogeneity and purity of the vaccine, leading to a more consistent and effective immune response.[4]
Enabling Technologies in Carbohydrate Synthesis
The synthesis of complex carbohydrates is a significant challenge due to the need for precise control over stereochemistry and regioselectivity.[18] Several key technologies have advanced the field:
-
Stereoselective Glycosylation: The formation of the glycosidic bond is the cornerstone of carbohydrate synthesis. The choice of protecting groups on the glycosyl donor and acceptor, as well as the reaction conditions, significantly influences the stereochemical outcome (α or β linkage).[18][19] Participating protecting groups at the C-2 position, such as acyl groups, can direct the formation of 1,2-trans-glycosides through the formation of a dioxolenium ion intermediate.[18]
-
Solid-Phase Oligosaccharide Synthesis (SPOS): SPOS has streamlined the synthesis of oligosaccharides by immobilizing the growing carbohydrate chain on a solid support.[20][21][22] This approach simplifies purification, as excess reagents and byproducts can be removed by simple filtration.[20][21]
-
Chemoenzymatic Synthesis: This strategy combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic transformations.[6][23][24] Glycosyltransferases and endoglycosidases can be used to construct complex glycans and glycoproteins with high precision.[24][25]
II. Experimental Protocols
Solid-Phase Synthesis of an Oligosaccharide
This protocol describes a general workflow for the solid-phase synthesis of an oligosaccharide using a silyl-linked glycal approach.[20]
Materials:
-
JandaJel™ Wang resin[26]
-
Silyl-protected galactal
-
Diisopropylsilyl bis(trifluoromethanesulfonate)
-
Anhydrous pyridine, dichloromethane (DCM), tetrahydrofuran (THF), methanol
-
3,3-Dimethyldioxirane (DMDO) in acetone
-
Soluble glycal acceptor
-
Zinc chloride (ZnCl2) solution in THF
-
Tetra-n-butylammonium fluoride (TBAF) solution in THF (1 M)
-
Acetic acid
Protocol:
-
Immobilization of the First Sugar:
-
Swell the JandaJel™ Wang resin in anhydrous DCM.
-
In a separate flask, dissolve the silyl-protected galactal in anhydrous DCM.
-
Cool the galactal solution to -78 °C and add diisopropylsilyl bis(trifluoromethanesulfonate) dropwise.
-
After 30 minutes, add anhydrous pyridine.
-
Transfer this solution to the resin and shake for 12-16 hours at room temperature.
-
Wash the resin with DCM, methanol, and then DCM again. Dry under vacuum.[20]
-
-
Iterative Glycosylation Cycle:
-
Epoxidation: Swell the resin-bound glycal in anhydrous DCM at 0 °C. Add a solution of DMDO in acetone and stir for 30 minutes. Wash the resin with DCM.[20]
-
Glycosidation: Swell the epoxidized resin in anhydrous THF. Add a solution of the soluble glycal acceptor in THF, followed by a solution of ZnCl2 in THF. Shake for 2-12 hours at room temperature. Wash the resin with THF, methanol, and DCM.[20]
-
Repeat the epoxidation and glycosidation steps for each subsequent sugar addition.
-
-
Cleavage from Solid Support:
-
Swell the resin-bound oligosaccharide in THF.
-
Add a solution of TBAF in THF (buffered with acetic acid if necessary).
-
Shake at room temperature until cleavage is complete.
-
Filter the resin and collect the filtrate containing the deprotected oligosaccharide.
-
Purify the oligosaccharide by silica gel chromatography.[20]
-
Quantitative Data for Solid-Phase Synthesis of a Peptidoglycan Octasaccharide: [26]
| Step | Description | Yield |
| 1 | First Glycosylation | Loading yield not specified |
| 2 | Second Glycosylation (repeated twice) | 76% loading yield |
| ... | Subsequent steps (10 total) | 19% overall yield for octasaccharide |
| Final | Cleavage and deprotection | 2.3% overall yield for dipeptide-conjugated octasaccharide |
Chemoenzymatic Synthesis of a Heparin-Related Trisaccharide
This protocol outlines a chemoenzymatic approach for the synthesis of heparin-like oligosaccharides.[15]
Materials:
-
p-nitrophenyl β-D-glucuronide (GlcA-pNP)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Recombinant glycosyltransferases (e.g., KfiA)
-
Recombinant sulfotransferases (e.g., 2-OST, 6-OST, 3-OST)
-
Recombinant C5-epimerase
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
Protocol:
-
Enzymatic Elongation of the Glycan Chain:
-
Incubate GlcA-pNP with UDP-GlcNAc and a suitable glycosyltransferase (e.g., KfiA) to form the disaccharide GlcNAc-GlcA-pNP.
-
Continue the elongation by sequential addition of the appropriate sugar nucleotide donors and glycosyltransferases.
-
Monitor the reaction progress by HPLC.
-
Purify the resulting oligosaccharide.
-
-
Enzymatic Sulfation and Epimerization:
-
Subject the synthesized oligosaccharide to a series of enzymatic modifications with sulfotransferases (2-OST, 6-OST, 3-OST) and C5-epimerase in the presence of the sulfate donor PAPS.[15]
-
The order of enzymatic reactions is critical to achieve the desired sulfation pattern.[15]
-
Purify the final sulfated oligosaccharide.
-
Quantitative Data for Chemoenzymatic Synthesis of a Heparin-like 12-mer: [15]
| Step | Description | Recovery Yield |
| 1 | GlcA-pNP + UDP-GlcNAc -> 2-mer | 95% |
| 2 | 2-mer + UDP-GlcA -> 3-mer | 92% |
| 3 | 3-mer + UDP-GlcNAc -> 4-mer | 90% |
| ... | ... | ... |
| 9 | 11-mer + UDP-GlcNAc -> 12-mer | 85% |
| 10 | N-deacetylation/N-sulfation | 90% |
| 11 | 2-O-sulfation & Epimerization | 88% |
| 12 | 6-O-sulfation | 90% |
| 13 | 3-O-sulfation | 85% |
III. Visualization of Key Concepts
Stereoselective Glycosylation
The stereochemical outcome of a glycosylation reaction is highly dependent on the nature of the protecting group at the C-2 position of the glycosyl donor.
Caption: Influence of C-2 protecting groups on glycosylation stereoselectivity.
Workflow for Synthetic Carbohydrate-Based Vaccine Development
The development of a synthetic carbohydrate-based vaccine involves a multidisciplinary approach, from chemical synthesis to immunological evaluation.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. "Stuck on sugars - how carbohydrates regulate cell adhesion, recognition, and signaling" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Synthetic carbohydrate-based vaccines: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Synthesis of Heparin Oligosaccharides with both Anti-factor Xa and Anti-factor IIa Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. The Synthesis and Biological Characterization of Acetal-Free Mimics of the Tumor-Associated Carbohydrate Antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Carbohydrate-Based Anticancer Vaccines: The Memorial Sloan-Kettering Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Biotinylated Tumor-Associated Carbohydrate Antigens for Immunological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fully Synthetic Carbohydrate-based Vaccine Development - CD BioGlyco [bioglyco.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of the biological functions of heparan sulfate using a chemoenzymatic synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carbohydrate-based Vaccine Development Service - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. Principles of modern solid-phase oligosaccharide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments | MDPI [mdpi.com]
Application Notes and Protocols for the Preparation of Glycopyranoside Phosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopyranoside phosphates are pivotal molecules in glycobiology and medicinal chemistry. They serve as fundamental building blocks in the biosynthesis of complex glycans, including bacterial capsular polysaccharides and lipophosphoglycans, which are often associated with pathogen virulence.[1][2] Consequently, the chemical synthesis of these molecules and their analogues is crucial for the development of novel vaccines, therapeutics, and molecular probes to elucidate their biological functions.[1] This document provides detailed protocols for the chemical synthesis of glycopyranoside phosphates, focusing on a robust method starting from glycal precursors.
Overview of Synthetic Strategies
Several methods exist for the synthesis of glycosyl phosphates.[3] Traditional approaches include the H-phosphonate and phosphoramidite methods, which are effective for constructing oligosaccharides with phosphate linkages but can present challenges related to the stability of intermediates.[1][4] Other common precursors for phosphorylation include glycosyl hemiacetals, thioglycosides, and glycosyl esters.[3]
A highly efficient and modern approach involves the use of glycals to generate a 1,2-anhydrosugar intermediate in situ.[5] This reactive epoxide is then stereoselectively opened by a phosphate nucleophile at the anomeric carbon. Subsequent acylation of the C2-hydroxyl group yields the fully protected glycopyranoside phosphate. This method is advantageous due to its high yields and stereocontrol.
Experimental Protocols
This section details two primary protocols for the synthesis of glycopyranoside phosphates, starting from a glycal and a glycosyl hemiacetal, respectively.
Protocol 1: Synthesis from a Glycal Precursor via a 1,2-Anhydrosugar
This protocol is adapted from a well-established procedure for the gram-scale preparation of a protected glucopyranosyl phosphate.[5] The workflow involves the epoxidation of a glycal, followed by nucleophilic opening with a phosphate diester and in situ acylation.
Workflow Diagram
References
- 1. Synthesis of Glycosyl Phosphates Using Phosphonic Acid Derivatives [glycoforum.gr.jp]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. Synthesis of glycosyl phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Complex Carbohydrates and Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
These notes provide a detailed overview of the enzymatic synthesis of complex carbohydrates, with a specific focus on the N-linked glycosylation pathway. This pathway is fundamental to the function of numerous proteins and a key area of interest in drug development and glycobiology.[1][2] Chemoenzymatic methods, which combine the precision of enzymes with the versatility of chemical synthesis, offer powerful strategies for creating complex glycoconjugates for research and therapeutic applications.[3][4][5]
Introduction to N-Linked Glycosylation
N-linked glycosylation is a critical post-translational modification where a complex oligosaccharide, known as a glycan, is attached to the amide nitrogen of an asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr of a polypeptide chain.[6][7][8] This process begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus, involving a series of highly regulated enzymatic steps.[6][9][10]
The synthesis starts with the assembly of a lipid-linked oligosaccharide (LLO) precursor on a dolichol phosphate carrier embedded in the ER membrane.[9][10][11] This precursor, typically composed of Glc₃Man₉GlcNAc₂, is then transferred en bloc to the nascent polypeptide chain by the enzyme oligosaccharyltransferase (OST).[9][10] Following this transfer, the glycan undergoes extensive processing and modification by various glycosidases and glycosyltransferases as the glycoprotein moves through the ER and Golgi, resulting in a diverse array of mature N-glycan structures, including high-mannose, hybrid, and complex types.[8][9][10][11]
Quantitative Data on Key Enzymes
The synthesis of N-glycans is orchestrated by a suite of glycosyltransferases and glycosidases. Glycosyltransferases catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule.[7][12] Many exhibit a Bi-Bi sequential kinetic mechanism where the donor substrate binds first.[13] The kinetic parameters of these enzymes are crucial for designing efficient in vitro synthesis protocols.
Table 1: Apparent Kinetic Parameters of Key Glycosyltransferases
| Enzyme | Donor Substrate | Acceptor Substrate | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min/mg) | k_cat_ (s⁻¹) | Source |
| LgtB (β-1,4-galactosyltransferase) | UDP-Gal | N-acetylglucosamine (GlcNAc) | 0.61 ± 0.07 | - | - | [14] |
| ST3GAL1 (α-2,3-sialyltransferase) | CMP-Neu5Ac | T antigen (Galβ1-3GalNAc) | 0.076 ± 0.005 | 4.39 ± 0.07 | 0.20 | [15] |
| C1GALT1 (Core 1 β-1,3-galactosyltransferase) | UDP-Gal | Tn antigen (GalNAc-Ser/Thr) | 0.091 ± 0.007 | 2.58 ± 0.05 | 0.12 | [15] |
| FUT1 (α-1,2-fucosyltransferase) | GDP-Fuc | Phenyl β-D-galactopyranoside | 0.041 ± 0.003 | 1.95 ± 0.03 | 0.09 | [15] |
Note: Kinetic parameters are highly dependent on assay conditions, including pH, temperature, and the specific acceptor substrate used. The values presented are for comparison under the cited experimental conditions.
Diagrams of Pathways and Workflows
Visualizing the complex processes involved in glycan synthesis and analysis is essential for understanding the relationships between different stages and components.
Caption: Biosynthetic pathway of N-linked glycans from the ER to the Golgi.
Caption: Chemoenzymatic workflow for custom N-glycan synthesis.
Caption: Relationship between different glycan synthesis strategies.
Experimental Protocols
Protocol 1: In Vitro N-Glycan Processing of a Glycoprotein
This protocol describes the enzymatic remodeling of high-mannose N-glycans on a model glycoprotein (e.g., RNase B) to a homogeneous, complex biantennary structure.[16]
Materials:
-
Purified glycoprotein (e.g., Ribonuclease B)
-
Recombinant enzymes: α-1,2-Mannosidase, N-acetylglucosaminyltransferase II (GnT-II), β-1,4-Galactosyltransferase (B4GalT1), α-2,6-Sialyltransferase (ST6Gal1)
-
Nucleotide sugars: UDP-GlcNAc, UDP-Gal, CMP-Neu5Ac
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
Cofactors: 5 mM MnCl₂
-
Incubator at 30-37°C
-
SDS-PAGE analysis equipment
-
Mass spectrometer for analysis
Methodology:
-
Denaturation (Optional but Recommended): For some glycoproteins, initial denaturation can improve enzyme accessibility. This step should be optimized to avoid irreversible precipitation.
-
Initial Trimming (Mannosidase Digestion):
-
Dissolve the glycoprotein in the reaction buffer.
-
Add α-1,2-Mannosidase.
-
Incubate at 37°C. Monitor the reaction progress by taking aliquots at different time points (e.g., 2, 4, 8, 16 hours) and analyzing by mass spectrometry to confirm the trimming of mannose residues.
-
-
First Branching (GnT-II Reaction):
-
To the reaction mixture from the previous step, add GnT-II, UDP-GlcNAc (1 mM), and MnCl₂ (2 mM).
-
Incubate at 30°C overnight.[16] This step adds a GlcNAc residue to the core structure.
-
-
Galactosylation (B4GalT1 Reaction):
-
Add B4GalT1, UDP-Gal (2 mM), and additional MnCl₂ (to a final concentration of 5 mM) to the mixture.
-
Incubate at 30°C for 2-4 hours.[16] This adds galactose residues to the terminal GlcNAc.
-
-
Sialylation (ST6Gal1 Reaction):
-
Add ST6Gal1 and CMP-Neu5Ac to the mixture.
-
Incubate at 37°C overnight. This final step caps the glycan chains with sialic acid.[16]
-
-
Analysis:
Protocol 2: N-Glycan Release, Labeling, and Analysis by LC-MS
This protocol details the standard workflow for analyzing the N-glycan profile of a glycoprotein.[19][20][21]
Materials:
-
Purified glycoprotein (~20-100 µg)
-
Denaturation solution: 1.33% SDS
-
Surfactant: 4% Igepal-CA630 (or similar non-ionic detergent)
-
Enzyme: Peptide-N-Glycosidase F (PNGase F)
-
Fluorescent label: 2-Aminobenzamide (2-AB) labeling mixture
-
HILIC-SPE cartridges for purification
-
Acetonitrile (ACN) and Ammonium Formate buffer for HPLC
-
UPLC/HPLC system with fluorescence detector
-
Mass spectrometer (e.g., ESI-QTOF-MS)[17]
Methodology:
-
Denaturation and Reduction:
-
Enzymatic Glycan Release:
-
Fluorescent Labeling:
-
To the released glycans, add 25 µL of 2-AB labeling mixture.
-
Incubate at 65°C for 2 hours.[17] The label attaches to the reducing end of the glycan, enabling fluorescent detection.
-
-
Purification of Labeled Glycans:
-
Use a HILIC-SPE cartridge to remove excess label and other impurities.
-
Condition the cartridge with water followed by ACN.
-
Apply the sample, wash with ACN/water, and elute the labeled glycans with water or a low-ACN buffer.
-
Dry the purified glycans in a vacuum centrifuge.
-
-
HILIC-UPLC Analysis:
-
Reconstitute the dried glycans in ACN/water.
-
Inject the sample onto a glycan analysis column (e.g., Waters BEH Glycan).
-
Separate the glycans using a linear gradient of decreasing ACN concentration against an aqueous buffer like 100 mM ammonium formate, pH 4.4.[17]
-
Monitor the elution profile using a fluorescence detector.
-
-
Mass Spectrometry Confirmation:
References
- 1. Carbohydrate diversity: synthesis of glycoconjugates and complex carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Chemical Synthesis of Carbohydrates and Glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
- 7. Glycosyltransferases and Glycan-processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. N-Linked Glycans Overview [sigmaaldrich.com]
- 9. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 10. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 11. physiol.uzh.ch [physiol.uzh.ch]
- 12. Glycosyltransferase - Wikipedia [en.wikipedia.org]
- 13. Glycosyltransferases and Glycan-Processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Glycoprotein In Vitro N-Glycan Processing Using Enzymes Expressed in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zenodo.org [zenodo.org]
- 18. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 19. beilstein-institut.de [beilstein-institut.de]
- 20. lcms.cz [lcms.cz]
- 21. Released N-Linked Glycan Analysis Workflow of Adalimumab [merckmillipore.com]
- 22. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is a key intermediate in carbohydrate chemistry, frequently used in the synthesis of complex glycans, glycoconjugates, and other biologically active molecules. The acetyl protecting groups mask the hydroxyl functionalities of D-mannose, allowing for regioselective modifications at other positions. The final and crucial step in many synthetic routes involving this compound is the complete removal of these acetyl groups to yield the free D-mannopyranose. This document provides detailed protocols and comparative data for the common deprotection methods.
The selection of an appropriate deprotection strategy is critical and depends on the overall stability of the molecule, particularly the presence of other acid- or base-labile functional groups. The two primary methods for the deprotection of acetylated sugars are basic hydrolysis (saponification) and acidic hydrolysis.
Deprotection Methods Overview
The removal of acetyl groups from this compound is typically achieved under basic or acidic conditions.
-
Basic Hydrolysis (Zemplén Deacetylation): This is the most common and generally high-yielding method for de-O-acetylation. It utilizes a catalytic amount of a base, typically sodium methoxide in methanol. The reaction is mild and often proceeds to completion at room temperature.[1]
-
Acidic Hydrolysis: This method is employed when the molecule contains base-sensitive functional groups. Various acids can be used, such as hydrochloric acid or sulfuric acid, often in an alcoholic solvent or a mixture of solvents.[2][3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the deprotection of acetylated monosaccharides, including derivatives of mannose. Please note that optimal conditions may vary and require empirical determination for specific substrates and scales.
| Method | Reagents & Solvents | Temperature (°C) | Reaction Time | Typical Yield | Notes |
| Zemplén Deacetylation | Catalytic NaOMe in dry MeOH | 0 to Room Temp | 30 min - 4 h | >90% (often quantitative) | Mild conditions, suitable for many substrates. Progress is monitored by TLC.[1] |
| Acidic Hydrolysis | HCl in EtOH/CHCl₃ | Room Temp - 40°C | 1 - 24 h | Variable, can be high | Useful for base-labile compounds. Can risk cleavage of glycosidic bonds if present.[4][5] |
| Acidic Hydrolysis | Dilute H₂SO₄ | ~121°C | 30 - 60 min | High (for mannan hydrolysis) | Harsher conditions, typically used for polysaccharide hydrolysis to monosaccharides.[6] |
Experimental Protocols
Protocol 1: Zemplén Deacetylation (Basic Hydrolysis)
This protocol is adapted from the widely used Zemplén method for de-O-acetylation.[1]
Materials:
-
This compound
-
Dry Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH or 25 wt.% in MeOH)
-
Ion-exchange resin (H⁺ form, e.g., Dowex® 50W)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., ethyl acetate/hexane or dichloromethane/methanol)
Procedure:
-
Dissolve this compound (1.0 equivalent) in dry methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, add the ion-exchange resin (H⁺ form) to the reaction mixture and stir until the pH of the solution becomes neutral (check with pH paper).
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude D-mannopyranose can be further purified by recrystallization or silica gel chromatography if necessary.
Protocol 2: Acidic Hydrolysis
This protocol provides a general procedure for acidic deacetylation. Conditions should be optimized for the specific substrate to avoid unwanted side reactions.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (silica gel)
-
Appropriate TLC eluent
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of chloroform and ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or warm gently (e.g., to 40°C). Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Carefully neutralize the acid by washing the organic layer with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product as needed.
Visualizations
Chemical Deprotection Reaction
Caption: Chemical transformation of this compound to D-Mannopyranose.
Experimental Workflow for Zemplén Deacetylation
Caption: Step-by-step workflow for the Zemplén deacetylation protocol.
Decision Pathway for Deprotection Method Selection
Caption: A logical flow for selecting the appropriate deprotection method.
References
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acid hydrolysis of O-acetyl-galactoglucomannan - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [helda.helsinki.fi]
- 6. High concentration and yield production of mannose from açaí (Euterpe oleracea Mart.) seeds via mannanase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose in the development of glycoproteins.
An essential component in the chemical synthesis of glycoproteins, 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose serves as a stable, versatile precursor for the construction of complex mannose-containing oligosaccharides. As a fully protected derivative of D-mannose, its primary role is not as a direct glycosylating agent but as a key starting material for the formation of more reactive glycosyl donors. The acetyl protecting groups enhance the compound's stability and solubility while allowing for selective activation at the anomeric (C-1) position, which is paramount for controlled glycan assembly.[1]
High-mannose N-glycans are crucial in numerous biological processes, including protein folding and quality control within the endoplasmic reticulum, as well as immune recognition of pathogens like HIV.[2][3][4] The chemical synthesis of these and other mannose-containing glycans relies on the stepwise addition of mannose units. This compound is frequently converted into highly reactive intermediates, such as glycosyl halides or trichloroacetimidates, which then act as effective mannosyl donors in glycosylation reactions.[5][6] This strategy forms the foundation for building the intricate glycan structures that are ultimately conjugated to peptides or proteins.
Application Notes
The primary application of this compound in glycoprotein development is its use as a precursor to synthesize activated mannosyl donors. The overall workflow involves three main stages:
-
Activation of the Glycosyl Donor: The peracetylated mannose is chemically modified to create a reactive species with a good leaving group at the anomeric position. Common activated donors include glycosyl trichloroacetimidates and glycosyl halides.
-
Stereoselective Glycosylation: The activated donor is reacted with a glycosyl acceptor (a partially protected saccharide with a free hydroxyl group) in the presence of a promoter, typically a Lewis acid. This step forms a new glycosidic bond and elongates the glycan chain. The process can be repeated to assemble complex oligosaccharides.
-
Global Deprotection and Conjugation: Once the desired oligosaccharide is synthesized, all protecting groups (including the acetyl groups from the original starting material) are removed to yield the native glycan. This glycan can then be conjugated to a protein or peptide backbone to produce the final glycoprotein.
Visualized Experimental Workflow
The following diagram outlines the typical synthetic route from this compound to a target glycoprotein.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid assembly of branched mannose oligosaccharides through consecutive regioselective glycosylation: A convergent and efficient strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
Welcome to the technical support center for the synthesis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the peracetylation of D-mannose.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges include:
-
Formation of anomeric mixtures: The synthesis typically yields a mixture of α- and β-anomers, which can be difficult to separate. The ratio of these anomers is influenced by the reaction conditions and catalyst used.[1]
-
Incomplete acetylation: The reaction may not go to completion, resulting in a mixture of partially acetylated mannose derivatives, which complicates purification.
-
Formation of furanose byproducts: Under certain conditions, furanoside anomers can form in addition to the desired pyranoside products.[1]
-
Low yields: Overall yields can be compromised by side reactions, incomplete conversion, and losses during purification.
-
Purification difficulties: Separating the desired product from unreacted starting material, partially acetylated intermediates, and anomeric isomers can be challenging.
Q2: How can I control the anomeric selectivity of the reaction?
A2: Controlling the anomeric ratio is a key challenge. Here are some strategies:
-
Catalyst selection: The choice of catalyst can significantly influence the anomeric outcome. For instance, using cesium fluoride as a catalyst has been reported to inhibit the formation of the β-anomer, leading to a higher purity of the α-anomer.[2][3]
-
Reaction conditions: Thermodynamic control, often achieved at elevated temperatures, can favor the formation of the more stable anomer.[4] Conversely, kinetic control at lower temperatures may favor the other anomer.[5]
-
Protecting groups: While not directly applicable to peracetylation, in related glycosylation reactions, the choice of protecting groups on the sugar can direct the stereochemical outcome.[4]
Q3: My TLC plate shows multiple spots after the reaction. What could they be?
A3: Multiple spots on your TLC plate likely indicate a mixture of products. These could include:
-
Remaining D-mannose: If the spot is very polar and stays at the baseline.
-
Partially acetylated mannose derivatives: These will have Rf values between the starting material and the fully acetylated product.
-
α- and β-anomers of the product: These may have slightly different Rf values and might appear as two close spots or an elongated spot.
-
Furanoside byproducts: These isomers may also have different Rf values from the pyranoside products.[1]
To identify these, you can use standards of the starting material and purified product. Staining with a carbohydrate-specific stain (e.g., p-anisaldehyde) can help visualize all sugar-derived spots.
Q4: I am experiencing a very low yield. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors throughout the synthesis.[6]
-
Incomplete reaction: Monitor the reaction progress using TLC to ensure all the starting material is consumed.[4] If the reaction stalls, consider increasing the reaction time or temperature, or adding more acetylating agent and catalyst.
-
Reagent quality: Ensure that acetic anhydride and any catalysts are of high purity and that solvents are anhydrous, as moisture can quench the reagents.[4][6]
-
Side reactions: Undesirable side reactions can consume starting material and reduce the yield of the desired product. Optimizing reaction conditions (e.g., temperature, reaction time) can help minimize these.
-
Losses during work-up and purification: Significant amounts of product can be lost during extraction and chromatography. Ensure efficient extraction and careful column chromatography. In some cases, crystallization can be a more effective purification method to minimize losses.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; reagent degradation; suboptimal reaction conditions; losses during work-up and purification. | Monitor reaction by TLC until completion. Use fresh, high-purity reagents and anhydrous solvents. Optimize temperature and reaction time. Perform careful extraction and purification to minimize product loss. Consider crystallization as an alternative to chromatography.[4][6] |
| Anomeric Mixture | The reaction naturally produces both α and β anomers. | Use a catalyst that favors the desired anomer (e.g., cesium fluoride for the α-anomer).[2][3] Optimize reaction conditions (temperature, solvent) to influence the anomeric ratio.[4] Employ careful column chromatography or HPLC for separation.[7] |
| Presence of Furanosides | Reaction conditions may favor the formation of the five-membered furanose ring. | Modify reaction conditions. Detailed analysis by NMR is required to confirm the presence of furanosides.[1] |
| Incomplete Acetylation | Insufficient acetylating agent or catalyst; short reaction time; low reaction temperature. | Increase the equivalents of acetic anhydride and catalyst. Extend the reaction time. Gradually increase the reaction temperature while monitoring for side product formation. |
| Difficult Purification | Co-elution of anomers and other byproducts. | Use a longer chromatography column for better separation.[7] Optimize the solvent system for TLC to achieve better separation before scaling up to column chromatography. Consider preparative HPLC for challenging separations.[4][7] Recrystallization from a suitable solvent (e.g., hot ethanol) can be an effective method for obtaining a pure anomer.[8] |
Experimental Protocols
Method 1: Acetylation using Acetic Anhydride and Pyridine
This is a classic and widely used method for the peracetylation of sugars.
Materials:
-
D-mannose
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Ethyl acetate
-
Hydrochloric acid (3.6%)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve D-mannose (e.g., 5.0 g, 27.8 mmol) in pyridine (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (26 mL, 275 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate solvent system).
-
Once the reaction is complete, dilute the mixture with ethyl acetate (30 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 3.6% HCl (5 x 10 mL) and brine (2 x 15 mL).
-
Collect the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the peracetylated product.[1]
Method 2: Catalytic Acetylation with Perchloric Acid
This method uses a strong acid catalyst and can be faster than the pyridine method.
Materials:
-
D-glucose (can be adapted for D-mannose)
-
Acetic anhydride
-
Perchloric acid (70%)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
To a conical flask containing acetic anhydride (10 mL), add D-glucose (3.0 g).
-
Add 70% perchloric acid (0.7 mL) dropwise with constant swirling, ensuring the temperature does not exceed 35 °C.
-
Continue swirling until the sugar is completely dissolved.
-
Let the mixture stand at room temperature for 30 minutes.
-
Pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from hot ethanol to obtain the pure product.[8]
Data Presentation
Table 1: Comparison of Different Per-O-acetylation Methods for Mannose
| Method | Catalyst | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Acetic Anhydride/Pyridine | Pyridine | Pyridine | 77 | 6.6:1 (pyranoside) | [1] |
| Acetic Anhydride/Cesium Fluoride | Cesium Fluoride | Acetic Anhydride | High | Predominantly α | [2][3] |
| Acetic Anhydride/Perchloric Acid | Perchloric Acid | Acetic Anhydride | High | Selective for α (for glucose) | [8] |
Note: Yields and anomeric ratios can vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow for Peracetylation of D-Mannose
Caption: General experimental workflow for the synthesis of this compound using pyridine and acetic anhydride.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot and address common causes of low yield in the synthesis.
References
- 1. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Preparation method for alpha-penta-o-acetyl mannose (2019) | Li Wenju [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. thepharmstudent.com [thepharmstudent.com]
Improving yield and purity of penta-O-acetyl-D-mannopyranose synthesis.
Welcome to the technical support center for the synthesis of penta-O-acetyl-D-mannopyranose. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing penta-O-acetyl-D-mannopyranose?
A1: The most common method is the per-O-acetylation of D-mannose using acetic anhydride.[1][2] This reaction is typically catalyzed by a variety of agents, including pyridine, sodium acetate, or stronger acids like perchloric acid or sulfuric acid.[3][4] Recent advancements include the use of catalysts like cesium fluoride to improve selectivity for the α-anomer and facilitate easier purification.[1][5]
Q2: I am getting a mixture of α and β anomers. How can I improve the selectivity for the α-anomer?
A2: The formation of anomeric mixtures is a common issue.[6][7] To favor the α-anomer, consider the following:
-
Catalyst Selection: Using a catalytic amount of cesium fluoride has been shown to inhibit the formation of the β-anomer, leading to high-purity α-penta-O-acetyl-D-mannopyranose directly through crystallization.[1][5]
-
Reaction Conditions: Employing sulfuric acid immobilized on silica gel as a catalyst under solvent-free conditions has been reported to preferentially yield the α-isomer.[1]
Q3: My product is difficult to crystallize and purify. What can I do?
A3: Purification challenges, particularly in crystallization, are known issues with traditional methods.[1][5]
-
Improved Synthesis: Methods that yield a higher purity crude product, such as the cesium fluoride-catalyzed reaction, can significantly simplify purification by allowing for direct crystallization.[1][5]
-
Chromatography: If crystallization is unsuccessful, column chromatography on silica gel is a reliable method for separating the anomers and other impurities. Common elution systems include mixtures of ethyl acetate and hexane.
-
Recrystallization Solvents: For recrystallization, hot ethanol is a commonly used solvent.[3]
Q4: What are the key reaction parameters to control for optimal yield and purity?
A4: Key parameters include:
-
Temperature: The reaction with acetic anhydride is exothermic. It is crucial to control the temperature, often by cooling the reaction mixture in an ice bath, especially during the addition of strong acid catalysts, to prevent side reactions and degradation.[3]
-
Reagent Purity: Ensure that D-mannose is dry and the acetic anhydride is fresh, as moisture can lead to lower yields.
-
Catalyst Concentration: The amount of catalyst should be carefully controlled. For instance, a catalytic amount of cesium fluoride is sufficient to direct the stereoselectivity.[1]
Q5: Are there any known side reactions to be aware of?
A5: During the acetylation of mannose, incomplete acetylation can occur, leading to tetra-acetylated byproducts. Additionally, prolonged exposure to acidic or basic conditions during workup can lead to the hydrolysis of the acetyl groups.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Hydrolysis of acetyl groups during workup. - Loss of product during purification. | - Extend the reaction time or gently warm the reaction mixture if the protocol allows. - Ensure the workup is performed in neutral or slightly acidic conditions and avoid prolonged exposure to aqueous solutions. Use cold water for washing.[3] - Optimize purification steps, for example, by using appropriate solvent systems for chromatography to minimize tailing and product loss. |
| Product is an oil or fails to crystallize | - Presence of anomeric mixture (α/β). - Residual solvent (e.g., pyridine). - Other impurities. | - Utilize methods that favor the formation of a single anomer, such as using cesium fluoride as a catalyst.[1][5] - If an anomeric mixture is present, separate the anomers using column chromatography. - Ensure complete removal of pyridine or other high-boiling solvents under high vacuum. Co-evaporation with a solvent like toluene can be effective. |
| Broad or complex NMR spectrum | - Mixture of α and β anomers.[6] - Presence of partially acetylated byproducts. - Residual impurities from reagents or solvents. | - Compare the NMR spectrum with literature data for both anomers to identify the signals. - Purify the product using column chromatography to isolate the desired anomer. - Ensure all reagents are pure and solvents are thoroughly removed. |
| Reaction turns dark or charring occurs | - Reaction temperature is too high. - Catalyst concentration is excessive, especially with strong acids like perchloric or sulfuric acid. | - Maintain the reaction temperature using an ice bath, particularly during the addition of the catalyst.[3] - Add the catalyst dropwise with vigorous stirring to dissipate heat. - Reduce the amount of catalyst used. |
Experimental Protocols
Protocol 1: Cesium Fluoride Catalyzed Synthesis of α-Penta-O-acetyl-D-mannopyranose
This method is designed for high stereoselectivity towards the α-anomer and simplified purification.[1][5]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add D-mannose.
-
Reagent Addition: Add acetic anhydride to the flask.
-
Catalysis: Add a catalytic amount of cesium fluoride to the suspension.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The high purity of the crude product often allows for direct crystallization from a suitable solvent like ethanol.
Protocol 2: Traditional Perchloric Acid Catalyzed Synthesis
This is a classic method for peracetylation.[3]
-
Preparation: Place D-mannose in a conical flask.
-
Reagent Addition: Add acetic anhydride to the flask.
-
Catalysis: Cool the flask in an ice bath. Add 70% perchloric acid dropwise with constant swirling, ensuring the temperature does not exceed 35 °C.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for about 30 minutes.
-
Workup: Pour the reaction mixture into a beaker containing ice water and stir vigorously until the product precipitates.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize the crude product from hot ethanol.
Data Summary
| Method | Catalyst | Typical Yield | Anomeric Selectivity | Key Advantages | Reference |
| Acetic Anhydride | Cesium Fluoride | High | Predominantly α | Simple process, high purity, easy crystallization. | [1][5] |
| Acetic Anhydride | Perchloric Acid | High | Mixture of anomers (can be optimized) | Rapid reaction. | [3] |
| Acetic Anhydride | Pyridine | 58-66% | Mixture of α and β anomers | Milder conditions than strong acids. | [2][7] |
| Acetic Anhydride | H₂SO₄-SiO₂ | - | Preferentially α | Solvent-free conditions. | [1] |
Visual Guides
Caption: Experimental workflow for penta-O-acetyl-D-mannopyranose synthesis.
Caption: Troubleshooting guide for low reaction yield.
Caption: Troubleshooting guide for product purity issues.
References
- 1. scispace.com [scispace.com]
- 2. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmstudent.com [thepharmstudent.com]
- 4. Draw the chemical reactions of mannose with the following: CH3I, Ag2O (.. [askfilo.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilised lipases. An easy chemoenzymatic synthesis of alpha- and beta-D-glucopyranose acetates bearing a free secondary C-4 hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycosylation with Acetylated Mannose
Welcome to the technical support center for glycosylation reactions using acetylated mannose donors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why are my glycosylation reactions with acetylated mannose donors so sluggish?
A1: Acetylated mannose donors are considered "disarmed" due to the electron-withdrawing nature of the acetyl protecting groups. This electronic effect destabilizes the formation of the crucial oxocarbenium ion intermediate required for the glycosylation reaction to proceed, leading to lower reactivity compared to "armed" donors with electron-donating groups like benzyl ethers.[1] To overcome this, you may need to use stronger activators, higher temperatures, or increase the concentration of your reagents.[1]
Q2: What are the most common side reactions I should expect?
A2: The most prevalent side reactions when using acetylated mannose donors include the formation of stable 1,2-orthoesters, hydrolysis of the glycosyl donor, and anomerization of the product.[2] In some cases, elimination to form a glycal can also occur, particularly with disarmed donors under certain conditions.[3]
Q3: How can I favor the formation of the desired β-mannoside?
A3: Achieving a β-mannoside is challenging due to the axial orientation of the C2 substituent, which disfavors direct backside attack (SN2). However, the acetyl group at C2 can provide neighboring group participation, leading to a cyclic dioxolanium ion intermediate that is then opened by the acceptor to give the 1,2-trans product, which is the β-mannoside. This pathway competes with orthoester formation.[4] Some strategies to favor the β-anomer include the use of specific catalyst systems, such as the Crich β-mannosylation, or employing a pre-activation protocol.[5][6]
Q4: Is there a general trend for Lewis acid strength and reactivity?
A4: Generally, stronger Lewis acids will lead to a faster reaction, but not necessarily a cleaner one. Potent activators like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can promote the desired reaction but may also accelerate side reactions if not carefully controlled. Milder Lewis acids may require higher temperatures or longer reaction times. The choice of activator should be optimized for your specific donor and acceptor pair.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your glycosylation experiments with acetylated mannose.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation; starting material remains. | 1. Insufficient Activation: The Lewis acid is too weak or used in too low a concentration. 2. "Disarmed" Donor: The acetyl groups reduce the donor's reactivity. 3. Moisture in the Reaction: Water can quench the Lewis acid and hydrolyze the donor. | 1. Increase Activator Equivalents: Gradually increase the amount of the Lewis acid promoter. 2. Switch to a Stronger Activator: Consider using a more potent activator like TMSOTf. 3. Elevate Reaction Temperature: Cautiously increase the temperature, monitoring for byproduct formation. 4. Ensure Anhydrous Conditions: Use flame-dried glassware, freshly distilled solvents, and activated molecular sieves. |
| Multiple spots on TLC, low yield of desired product. | 1. Orthoester Formation: A common byproduct with acetylated donors. 2. Anomerization: Formation of the undesired anomer. 3. Donor Hydrolysis: The glycosyl donor is reacting with trace water. 4. Elimination: Formation of a glycal byproduct.[3] | 1. Optimize Reaction Conditions: Vary the temperature, solvent, and activator to find a balance that favors the desired product. 2. Use a Hindered Base: Non-nucleophilic bases like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) can scavenge protons and sometimes suppress orthoester formation. 3. Purification: Orthoesters can sometimes be hydrolyzed back to the starting materials or converted to the desired product under acidic conditions, though this can be complex. Careful column chromatography is often necessary. |
| A new spot appears on TLC that stains rapidly with p-anisaldehyde. | Elimination Product (Glycal): Glycals often stain quickly and brightly.[3] | Milder Reaction Conditions: Use a less forceful activator or lower the reaction temperature. Ensure your base is non-nucleophilic. |
| Crude ¹H NMR is complex, with multiple signals in the anomeric region. | 1. Mixture of Anomers: Both α and β products are present. 2. Orthoester Diastereomers: Orthoester formation creates a new stereocenter, leading to two diastereomers, each with its own set of NMR signals.[7][8][9] | 1. Check Stereoselectivity: The anomeric region of the ¹H NMR is diagnostic. α-mannosides typically have a JH1,H2 coupling constant of < 2 Hz, while β-mannosides have a small JH1,H2 as well, but their chemical shifts differ. 2. Identify Orthoester Signals: Orthoester signals often appear in the anomeric region and can be identified by their characteristic chemical shifts and the presence of a methyl singlet from the orthoacetate group.[7][8][9] Careful 2D NMR (COSY, HSQC) can help in assignment. |
Data Presentation: Impact of Reaction Conditions
The following table summarizes the general effect of different activators on glycosylation with acetylated mannose donors, compiled from various sources. Yields and selectivity are highly dependent on the specific acceptor and reaction conditions.
| Activator | Typical Conditions | Outcome | Common Side Products |
| TMSOTf | Catalytic (0.1-0.3 eq.), -40°C to 0°C, CH₂Cl₂ | High reactivity, can lead to a mixture of anomers. | Orthoester, anomerization, elimination. |
| BF₃·OEt₂ | Stoichiometric (1.5-3.0 eq.), 0°C to RT, CH₂Cl₂ | Moderate reactivity, may require longer reaction times. | Orthoester, donor hydrolysis. |
| SnCl₄ | Stoichiometric, -20°C to RT, CH₂Cl₂ | Can promote anomerization. | Orthoester, anomerization. |
| AgOTf | Stoichiometric, used with glycosyl halides | Can be a strong activator, potentially leading to orthoester rearrangement.[2] | Orthoester.[2] |
Experimental Protocols
General Protocol for Glycosylation of Peracetylated Mannose with a Primary Alcohol using TMSOTf
This protocol is a general guideline and should be optimized for your specific substrates.
Materials:
-
Mannose pentaacetate (glycosyl donor)
-
Primary alcohol (glycosyl acceptor)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4Å Molecular Sieves
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq.) and activated 4Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Add the mannose pentaacetate donor (1.2 eq.) to the mixture.
-
Cool the reaction mixture to -40°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add TMSOTf (0.2 eq.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the donor is consumed (as indicated by TLC), quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to separate the desired product from byproducts like the orthoester and unreacted acceptor.
TLC Analysis:
-
Developing System: A common eluent is a mixture of hexanes and ethyl acetate. The polarity will need to be adjusted based on your substrates.
-
Visualization: Stain the TLC plate with a p-anisaldehyde or ceric ammonium molybdate solution and heat. Carbohydrates typically appear as colored spots.
-
Interpretation:
-
The glycosyl donor is usually one of the higher Rf spots.
-
The desired glycoside product will have an Rf value between the donor and the more polar acceptor.
-
Orthoester byproducts often have an Rf similar to or slightly higher than the desired glycoside.
-
Elimination products (glycals) are generally less polar and will have a high Rf, often staining brightly and quickly.
-
Visualizations of Reaction Pathways
Desired Glycosylation vs. Orthoester Formation
The following diagram illustrates the competing pathways of the desired β-mannosylation via neighboring group participation and the formation of the 1,2-orthoester side product.
Caption: Competing pathways in acetylated mannose glycosylation.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in mannosylation reactions.
Caption: A decision-making workflow for troubleshooting mannosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 4. Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 6. bionano.com [bionano.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mannosylation Reactions
Welcome to the technical support center for mannosylation reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between chemical and enzymatic mannosylation?
A: Mannosylation is the process of attaching a mannose sugar unit to another molecule, typically an alcohol or another sugar (the acceptor). The primary difference lies in the catalyst used:
-
Chemical Mannosylation: Employs chemical promoters or catalysts (often Lewis acids) to activate a glycosyl donor for reaction with an acceptor. This method offers flexibility in substrate scope but can require harsh conditions and complex protecting group strategies to control selectivity.[1][2][3]
-
Enzymatic Mannosylation: Uses enzymes, such as β-mannosidases, to catalyze the reaction. This approach is highly specific, occurs under mild, aqueous conditions, and often provides excellent regioselectivity and stereoselectivity without the need for protecting groups.[4]
Q2: What are "armed" versus "disarmed" glycosyl donors and how do they affect reactivity?
A: The terms "armed" and "disarmed" refer to the effect of protecting groups on the reactivity of a glycosyl donor.
-
Armed Donors: Have electron-donating groups (e.g., benzyl ethers) on the sugar ring. These groups increase the electron density at the anomeric center, stabilizing the oxocarbenium ion intermediate and making the donor more reactive.[3][5]
-
Disarmed Donors: Have electron-withdrawing groups (e.g., acetyl or benzoyl esters). These groups decrease electron density, destabilizing the oxocarbenium ion and making the donor less reactive.[3][5] This difference in reactivity can be exploited for selective glycosylation reactions.
Q3: How does the protecting group at the C-2 position influence the stereochemical outcome of the reaction?
A: The C-2 protecting group plays a crucial role, particularly in chemical glycosylation, through "neighboring group participation."[3]
-
Participating Groups: Protecting groups with a carbonyl moiety (e.g., acetyl, benzoyl) can form a cyclic intermediate with the anomeric carbon. This intermediate shields one face of the molecule, forcing the glycosyl acceptor to attack from the opposite face, leading predominantly to 1,2-trans products.[2][3][5]
-
Non-Participating Groups: Groups without a carbonyl, such as ethers (e.g., benzyl), do not form this intermediate. In their absence, the stereochemical outcome is influenced by other factors like the anomeric effect, solvent, and catalyst, often resulting in a mixture of anomers or favoring the 1,2-cis product.[2][5]
Q4: What is the anomeric effect and why is it important in mannosylation?
A: The anomeric effect is a stereoelectronic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to be in the axial position rather than the equatorial position. This effect kinetically favors the formation of the α-anomer (a 1,2-cis linkage in mannose) in many mannosylation reactions, making the synthesis of the β-mannoside (a 1,2-trans linkage) a significant challenge.[1] Overcoming this inherent preference is a central goal in developing methods for β-mannosylation.[1]
Troubleshooting Guide
Problem: My reaction yield is very low or I'm getting no product.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully check the molar ratios of the donor, acceptor, and promoter/catalyst. An excess of the donor is often required, but the optimal ratio may need to be determined empirically for your specific system.[6] |
| Improper Reaction Temperature | Temperature is a critical parameter. Excessively low temperatures can lead to very sluggish or stalled reactions.[7] Conversely, high temperatures can cause donor decomposition.[7] Systematically screen a range of temperatures (e.g., -40°C, 0°C, room temperature) to find the optimum. |
| Poor Leaving Group or Ineffective Promoter | The combination of the leaving group on the donor and the promoter is crucial for activation. Ensure your promoter (e.g., TMSOTf, AgOTf) is active and suitable for your leaving group (e.g., trichloroacetimidate, thioether).[3][8] Consider using a more reactive donor or a stronger promoter system if activation is the issue. |
| Insufficient Reaction Time | Some glycosylation reactions are slow. Monitor the reaction's progress over a longer period using TLC or LC-MS to determine if the reaction is simply incomplete.[4][6] |
| Reagent Degradation | Glycosyl donors and promoters can be sensitive to moisture and air. Use freshly prepared or properly stored reagents and ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon).[6] |
Problem: I'm getting the wrong stereoisomer (e.g., α instead of β).
| Potential Cause | Suggested Solution |
| Lack of Stereochemical Control | To achieve a β-mannoside (1,2-trans), a participating protecting group (e.g., acetate) at the C-2 position is typically required to direct the stereochemistry.[2][3] For α-mannosides (1,2-cis), non-participating groups (e.g., benzyl ether) are used.[2] |
| Suboptimal Catalyst System | Certain catalysts are specifically designed to favor one anomer. For challenging β-mannosylations, specialized catalysts like bis-thiourea have been shown to provide high β-selectivity even with non-participating groups.[1] |
| Reaction Temperature | The reaction temperature can significantly influence selectivity. For some systems, running the reaction at a lower temperature (e.g., -40 °C) can improve the stereochemical outcome.[1] |
| Protecting Group Effects | Beyond the C-2 position, other protecting groups can influence the conformation of the sugar ring and thus the stereoselectivity. For instance, a 4,6-O-benzylidene acetal on the mannose donor is known to promote the formation of β-mannosides.[1][6] |
Problem: I'm observing significant side reactions or product degradation.
| Potential Cause | Suggested Solution |
| Reaction Time is Too Long | In some reactions, especially enzymatic ones, the desired product may be susceptible to hydrolysis or further reaction if left for too long.[4] It is crucial to monitor the reaction and quench it once the maximum product concentration is reached.[4] |
| Reaction Temperature is Too High | High temperatures can lead to the decomposition of the glycosyl donor or the product, or promote the formation of undesired side-products.[7] Running the reaction at the lowest effective temperature can minimize these issues. |
| Incompatible Functional Groups | The reaction conditions (e.g., strong Lewis acids) may not be compatible with other functional groups on your donor or acceptor molecules.[1] Consider using milder, neutral conditions, such as those offered by organocatalysis or enzymatic methods.[1][4] |
Data Presentation: Reaction Condition Optimization
Table 1: Optimization of Enzymatic β-Mannosylation of Tyrosol [4]
This table summarizes the effect of varying the concentration of the mannobiose donor on the synthesis of tyrosol β-D-mannopyranoside.
| Tyrosol Conc. (g/L) | Mannobiose Conc. (g/L) | β-mannosidase Activity (U/L) | Buffer | Temperature (°C) | Max. Conversion Time (h) |
| 20 | 30 | 90.4 | 0.1 M Acetate, pH 5.0 | 37 | ~48 |
| 20 | 60 | 90.4 | 0.1 M Acetate, pH 5.0 | 37 | ~48 |
| 20 | 90 | 90.4 | 0.1 M Acetate, pH 5.0 | 37 | ~48 |
| 20 | 120 | 90.4 | 0.1 M Acetate, pH 5.0 | 37 | ~48 |
Table 2: Effect of Copper Catalyst Concentration on Mannose "Click" Conjugation [9][10]
This table shows the optimization of copper(II) sulfate concentration for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to mannosylate polymeric nanoparticles.
| Copper Catalyst Conc. (mM) | Outcome on Macrophage Uptake | Cytotoxicity/Residual Copper |
| 0.25 | Sub-optimal | Low |
| 0.50 | Moderate | Low |
| 0.75 | Significantly Increased Uptake | Minimal toxicity, efficient conjugation |
| 1.00 | Decreased uptake vs. 0.75 mM | Increased copper-associated toxicity |
Experimental Protocols
Protocol 1: Representative Procedure for Chemical α-Mannosylation
This protocol is a generalized method for α-mannosylation using a mannosyl trichloroacetimidate donor, based on common laboratory practices.[6]
Materials:
-
Glycosyl acceptor
-
Mannosyl trichloroacetimidate donor (with non-participating C-2 group, e.g., Benzyl)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Quenching agent: Triethylamine or Pyridine
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Preparation: Add the glycosyl acceptor and activated 4 Å molecular sieves to a flame-dried round-bottom flask under an inert atmosphere.
-
Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Activation: Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath.
-
Add the promoter (e.g., TMSOTf, typically 0.1-0.2 equivalents) dropwise to the stirred mixture.
-
Glycosylation: In a separate flame-dried flask, dissolve the mannosyl trichloroacetimidate donor (typically 1.2-1.5 equivalents) in anhydrous DCM.
-
Slowly add the donor solution to the acceptor/promoter mixture via syringe or cannula.
-
Reaction Monitoring: Allow the reaction to warm slowly (e.g., to 0 °C or room temperature) over 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of triethylamine or pyridine to neutralize the acidic promoter.
-
Work-up: Allow the mixture to warm to room temperature. Filter the solution through a pad of Celite to remove the molecular sieves, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired α-mannoside product.
Protocol 2: Representative Procedure for Enzymatic β-Mannosylation
This protocol is a generalized method for transglycosylation using a β-mannosidase, based on the optimization study by Pechova et al.[4]
Materials:
-
Aglycone acceptor (e.g., Tyrosol)
-
Mannosyl donor (e.g., Mannobiose)
-
Enzyme solution (e.g., Novozym 188, containing β-mannosidase activity)
-
Buffer solution (e.g., 0.1 M acetate buffer, pH 5.0)
-
Reaction vessel (e.g., stirred batch reactor or shaker flask)
-
Quenching solution (e.g., Methanol)
Methodology:
-
Preparation of Reaction Mixture: Prepare the reaction mixture by dissolving the aglycone acceptor (e.g., 20 g/L) and the mannosyl donor (e.g., 120 g/L) in the appropriate buffer (0.1 M acetate, pH 5.0).
-
Enzyme Addition: Pre-heat the mixture to the optimal temperature (e.g., 37 °C). Initiate the reaction by adding the enzyme solution to achieve the desired activity (e.g., 90.4 U/L).
-
Incubation: Incubate the reaction mixture at the set temperature with constant stirring or shaking (e.g., 500 rpm) to ensure homogeneity.
-
Reaction Monitoring: To determine the optimal reaction time and avoid product hydrolysis, withdraw small aliquots at predefined time intervals (e.g., 1, 6, 12, 24, 48, 72, 96 hours).
-
Quenching: Immediately quench the reaction in each aliquot by adding a threefold volume of methanol. This will precipitate the enzyme and stop the reaction.
-
Sample Preparation for Analysis: Filter the quenched aliquots through a 0.22 µm syringe filter. Dilute the filtrate with distilled water as needed for analysis by HPLC to quantify product formation.
-
Determining Optimal Time: Analyze the results to identify the time point with the maximum concentration of the mannosylated product.
-
Preparative Scale Reaction: For larger scale synthesis, run the reaction under the optimized conditions and stop it at the predetermined optimal time by adding methanol.
-
Purification: After quenching the preparative scale reaction, filter off the precipitated enzyme. The mannosylated product can then be purified from the filtrate using techniques like flash chromatography.
Mandatory Visualizations
Caption: Experimental workflow for a typical chemical α-mannosylation reaction.
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 4. Enzymatic β-Mannosylation of Phenylethanoid Alcohols | MDPI [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Glucosylations and Mannosylations Using Anomeric Benzoyloxy as a Leaving Group Activated by Sulfonium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in deacetylation reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yields in deacetylation reactions.
Troubleshooting Guide: Low Deacetylation Yields
Low or incomplete deacetylation can be a significant hurdle in chemical synthesis. This guide provides a systematic approach to identifying and resolving common issues.
Is your deacetylation reaction incomplete?
A primary indicator of low yield is an incomplete reaction, where a significant amount of the acetylated starting material remains.
-
How to Monitor Reaction Progress: Thin Layer Chromatography (TLC) is a common and effective method to track the progress of your deacetylation reaction. The acetylated starting material is typically less polar than the deacetylated product. Using a polar solvent system, you can observe the disappearance of the starting material's spot and the emergence of the product's spot.[1]
What are the potential causes and solutions for incomplete deacetylation?
Several factors can contribute to an incomplete reaction. The following sections detail the most common causes and their corresponding solutions.
Reagent and Catalyst Issues
The quality and handling of reagents and catalysts are critical for a successful deacetylation.
-
Inactive or Insufficient Catalyst: In base-catalyzed reactions like the Zemplén deacetylation (using sodium methoxide), the catalyst can be a common point of failure.[2]
-
Cause: Sodium methoxide is sensitive to moisture and can degrade upon exposure to air, leading to reduced activity.[2] An insufficient amount of catalyst may also be used.
-
Solution: Use a fresh batch of catalyst or ensure it has been stored under anhydrous conditions.[2] If catalyst degradation is suspected, adding a small amount of fresh catalyst can help drive the reaction to completion.[2] It is also recommended to use anhydrous methanol as a solvent.[3]
-
-
Poor Quality Reagents: The purity of all reagents, including the solvent, is crucial.
-
Cause: The presence of water in the solvent (e.g., methanol) can hinder the reaction.[1] Impurities in the starting material can also interfere with the reaction.[4]
-
Solution: Use anhydrous solvents.[4] Ensure the starting material is of high purity, and if necessary, purify it before the reaction.[4]
-
Suboptimal Reaction Conditions
Temperature and reaction time are key parameters that directly influence the reaction rate and completeness.
-
Low Reaction Temperature:
-
Cause: The reaction may be too slow at lower temperatures to reach completion in a reasonable timeframe.[1][2]
-
Solution: While many deacetylation reactions proceed at room temperature, gentle warming (e.g., to 40°C) can increase the reaction rate.[1][2] However, exercise caution to avoid potential side reactions at elevated temperatures.[5]
-
-
Short Reaction Time:
Substrate-Specific Issues
The nature of the starting material can also present challenges.
-
Steric Hindrance:
Data Presentation: Optimizing Deacetylation Conditions
The following tables summarize reaction conditions for the deacetylation of chitin to chitosan, a common and important deacetylation reaction. These tables provide a comparative overview of how different parameters affect the degree of deacetylation (DDA) and yield.
Table 1: Effect of NaOH Concentration, Temperature, and Time on Chitosan Deacetylation
| NaOH Concentration (% w/v) | Temperature (°C) | Time (hours) | Degree of Deacetylation (DDA) (%) | Yield (%) | Reference |
| 50 | 90 - 100 | 2 | - | - | [6] |
| 15 | Room Temperature | 24 | - | 39.5 | [6] |
| 2.7 - 3.6 | 110 - 130 | 0.75 - 1.08 | Up to 43.6 | - | [7] |
| 40 | 100 | 1 | - | - | [8] |
| 50 | 99 or 140 | 1 - 9 | Increases with time and temp | - | [8] |
| 67.06 | 100 | 0.58 | 74.39 - 96.02 | 72.16 | [9] |
| 30, 50, 60, 70 | 80, 90, 100, 110 | - | - | - | [10] |
Table 2: Comparison of Different Deacetylation Methods for Chitin
| Deacetylation Method | Reagents | Key Parameters | Advantages | Disadvantages |
| Concentrated NaOH | 50% NaOH | High Temperature (90-100°C), 2 hours | - | - |
| Dilute NaOH | 15% NaOH | Room Temperature, 24 hours | Better Chitosan Yield (39.5%) | - |
| Deep Eutectic Solvents (DESs) | [Ch]Cl:MA | 120°C, 24 hours | Environmentally friendly, mild conditions | Lower DDA (40%) compared to traditional methods |
| Enzymatic | Chitin Deacetylase | Optimal pH and Temperature (e.g., 37°C or 50°C) | High specificity | Enzyme inhibition by acetic acid byproduct, potential for enzyme inactivation |
Experimental Protocols
Protocol 1: Zemplén Deacetylation of an Acetylated Carbohydrate
This protocol describes a general procedure for the de-O-acetylation of a carbohydrate using sodium methoxide in methanol.[11]
-
Dissolution: Dissolve the O-acetylated compound (1.0 equivalent) in dry methanol (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[5][11]
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 1 M or 28% solution in methanol).[5][11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.[5][11]
-
Neutralization: Add an ion-exchange resin (H+ form) and stir until the pH of the solution becomes neutral.[5][11]
-
Filtration: Filter the resin and wash it with methanol.[5][11]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.[5][11]
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired product.[5][11]
Protocol 2: Enzymatic Deacetylation of Chitin
This protocol provides a general method for the enzymatic deacetylation of chitin.[1]
-
Substrate Preparation: Prepare a solution of the chitin substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Gentle warming or the addition of a co-solvent like DMSO may be necessary to aid dissolution.[1]
-
Enzyme Addition: Add the chitin deacetylase to the substrate solution. The optimal enzyme concentration should be determined empirically.[1]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) with gentle shaking.[1]
-
Monitoring: Monitor the reaction progress by TLC.
-
Termination: Stop the reaction, for example, by heat inactivation of the enzyme.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in deacetylation reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose between chemical and enzymatic deacetylation?
A1: The choice depends on your specific requirements. Chemical methods, like using concentrated NaOH, are often used for bulk production of materials like chitosan and can achieve a high degree of deacetylation.[6][12] However, these methods can be harsh and lead to a reduction in the molecular weight of the polymer.[8] Enzymatic deacetylation is more specific and proceeds under milder conditions, which can be advantageous for substrates that are sensitive to harsh chemicals.[1] However, enzyme activity can be inhibited by the reaction byproduct, acetic acid.[1]
Q2: My deacetylation of a sugar molecule is slow. What can I do?
A2: For deacetylation of sugars, such as with the Zemplén method, a sluggish reaction can often be accelerated by gentle warming (e.g., to 40°C).[1] Also, ensure that your sodium methoxide catalyst is fresh and that your methanol solvent is anhydrous, as water can deactivate the catalyst.[1][3]
Q3: Can I use a base other than sodium methoxide for deacetylation?
A3: Yes, other bases can be used. For example, potassium carbonate in methanol can be effective for less polar substrates.[3] The choice of base will depend on the specific substrate and the desired selectivity.
Q4: What are "Deep Eutectic Solvents" and are they a good option for deacetylation?
A4: Deep Eutectic Solvents (DESs) are mixtures of compounds that have a lower melting point than their individual components. They are being explored as environmentally friendly alternatives for reactions like chitin deacetylation.[13] For instance, a mixture of choline chloride and malic acid has been shown to be effective.[13] While they offer a greener approach, the degree of deacetylation achieved may be lower than with traditional methods under similar conditions.[13]
Q5: I'm seeing side products in my reaction. What could they be?
A5: In the deacetylation of complex molecules like glycosides, a potential side reaction is the cleavage of the glycosidic bond, especially under acidic conditions.[2] If you are observing unexpected side products, it is important to analyze your reaction mixture carefully (e.g., by NMR or mass spectrometry) to identify them. Switching to milder, base-catalyzed methods like the Zemplén deacetylation can often minimize such side reactions.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Optimisation of conditions for deacetylation of chitin-containing raw materials [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Deacetylation Parameters during the Extraction of Chitosan from Shrimp Shells Waste [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: Why is Thin-Layer Chromatography (TLC) important before starting the purification?
A2: Thin-Layer Chromatography (TLC) is a critical analytical technique used to assess the purity of the crude product and to optimize the conditions for column chromatography.[1][2] It helps in identifying the number of components in your sample and in selecting the appropriate solvent system (eluent) for effective separation.[3]
Q3: What are the typical impurities I might encounter after the synthesis of this compound?
A3: Common impurities include residual starting materials (D-mannose), incompletely acetylated byproducts, and leftover reagents from the synthesis, such as acetic anhydride and pyridine.[1]
Q4: How does the acetylation of D-mannose affect its polarity?
A4: The acetylation of the hydroxyl (-OH) groups on D-mannose to acetyl (-OAc) groups significantly decreases the molecule's polarity.[1][4] This increased hydrophobicity makes the compound soluble in many organic solvents and amenable to purification by normal-phase chromatography on silica gel.[1][5]
Troubleshooting Guides
Column Chromatography Issues
Q5: My compound is not separating well on the silica gel column, and the fractions are all mixed. What could be the problem?
A5: Poor separation during column chromatography can be due to several factors:
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Inappropriate Solvent System: The polarity of your eluent may be too high, causing all components to elute quickly without separation. Conversely, if the polarity is too low, the compounds may not move from the origin.
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation.
-
Column Overloading: Using too much crude sample for the amount of silica gel will result in broad, overlapping bands.
-
Sample Application: If the initial sample band at the top of the column is too wide, it will lead to poor resolution.
Solution:
-
Optimize the Solvent System with TLC: Before running the column, test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) using TLC.[6] A good solvent system will give your desired product an Rf value of approximately 0.3.[6]
-
Properly Pack the Column: Ensure the silica gel is packed as a uniform slurry without any air pockets.
-
Adhere to Loading Limits: A general rule of thumb is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
-
Concentrated Sample Loading: Dissolve your sample in a minimal amount of solvent and apply it carefully to the top of the column to create a narrow starting band.
Q6: I ran a column, but my final product is still impure. What should I do?
A6: If a single column chromatography run is insufficient, you can:
-
Repeat the Chromatography: Pool the fractions containing your product and re-chromatograph them using a shallower solvent gradient to improve separation.
-
Consider Recrystallization: If the product is of moderate purity, recrystallization can be a highly effective final purification step to remove minor impurities.
Recrystallization Issues
Q7: I am trying to recrystallize my this compound, but it is not crystallizing. What went wrong?
A7: Failure to crystallize can be due to:
-
Presence of Impurities: Significant amounts of impurities can inhibit crystal formation.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures, or it may not dissolve it well enough when hot.
-
Supersaturation Not Achieved: The solution may not be concentrated enough for crystals to form upon cooling.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.
Solution:
-
Choose the Right Solvent: Ideal recrystallization solvents dissolve the compound well at high temperatures but poorly at low temperatures. For acetylated sugars, common solvents include ethanol or methanol.[7] You may need to experiment with single or mixed solvent systems.
-
Ensure a Saturated Solution: Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of well-defined crystals.
Data Presentation
Table 1: TLC Parameters for this compound
| Parameter | Value/Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (3:7 v/v) |
| Typical Rf Value | ~0.3[6] |
| Visualization | p-Anisaldehyde or Potassium Permanganate Stain[3] |
Table 2: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient of Hexane:Ethyl Acetate |
| Sample to Silica Ratio | 1:30 to 1:100 (w/w) |
| Fraction Analysis | TLC |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Analyze the crude product using TLC with a hexane:ethyl acetate (3:7) eluent to confirm the presence of the product and determine the separation profile.[6]
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a flat, undisturbed surface at the top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., absolute ethanol) in which the product is soluble when hot and sparingly soluble when cold.[7]
-
Dissolution: Place the crude product in a flask and add the minimum amount of boiling solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Issues with solubility of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose in different solvents.
Welcome to the technical support center for 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a fully acetylated derivative of D-mannose, a monosaccharide. The acetylation of the hydroxyl groups enhances its solubility in organic solvents and its stability, making it a versatile intermediate in organic synthesis and carbohydrate chemistry.[1][2] It is frequently used in glycobiology research, drug development as a building block for complex carbohydrates, and in the synthesis of glycosides.[1][2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents. Qualitative data indicates solubility in chloroform, ethyl acetate, dichloromethane, ether, and methanol.[3] Quantitative data is available for select solvents and is summarized in the table below.
Q3: What are the typical applications of this compound?
A3: This compound is primarily used as a synthetic intermediate. Its applications include the preparation of glycopyranoside phosphates for studying T-lymphocyte mediated inflammatory diseases, the synthesis of novel synthetic inhibitors of selectin-mediated cell adhesion, and as a precursor for stereospecific entry to spiroketal glycosides.[3][4]
Solubility Data
The following table summarizes the known quantitative solubility data for this compound in various solvents.
| Solvent | Concentration | Observations |
| Chloroform | 100 mg/mL | Clear, colorless solution. |
| Dichloromethane | >50 mg/mL | - |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (256.19 mM) | Ultrasonic assistance is recommended. The hygroscopic nature of DMSO can impact solubility. |
| Water | 50 mg/mL | Clear, colorless to faintly yellow solution. |
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
Issue 1: The compound is not dissolving completely in the chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent at room temperature.
-
Solution: Try gently warming the mixture to increase solubility. Be cautious, as excessive heat can lead to degradation. Alternatively, consider adding more solvent in measured increments until the compound fully dissolves.
-
-
Possible Cause: The solvent quality may be inadequate, or it may contain impurities.
-
Solution: Use a fresh, high-purity solvent. If moisture is a concern, particularly with hygroscopic solvents like DMSO, use an anhydrous grade solvent.
-
-
Possible Cause: The compound may require more energy to dissolve.
-
Solution: Use an ultrasonic bath to aid in the dissolution process. This is particularly effective for achieving high concentrations in DMSO.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Possible Cause: The solution is supersaturated and has cooled down.
-
Solution: Re-warm the solution to redissolve the compound. If the protocol allows, maintain a slightly elevated temperature. If the solution must be at room temperature, you may need to prepare a more dilute solution.
-
-
Possible Cause: A change in the solvent composition has occurred (e.g., absorption of atmospheric water).
-
Solution: Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Issue 3: The solution appears cloudy or hazy.
-
Possible Cause: Presence of insoluble impurities in the compound or solvent.
-
Solution: Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter.
-
-
Possible Cause: The compound may be forming fine, suspended crystals.
-
Solution: Try the methods described in Issue 1 to fully dissolve the compound.
-
Experimental Protocols
Protocol for Determining the Solubility of this compound
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
High-purity solvent of interest
-
Analytical balance
-
Vials with caps
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Water bath or heating block (optional, for temperature control)
-
Micropipettes
Procedure:
-
Weigh out a precise amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Cap the vial and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, proceed to step 6.
-
If the solid has not completely dissolved, add another measured aliquot of the solvent (e.g., 10 µL) and repeat the vortexing. Continue this process of adding small volumes of solvent and vortexing until the solid is fully dissolved.
-
Record the total volume of solvent added.
-
Calculate the solubility in mg/mL by dividing the initial mass of the compound by the total volume of solvent used.
-
For more accurate determination, especially for sparingly soluble compounds, a gravimetric method can be employed where a saturated solution is prepared, an aliquot is taken, the solvent is evaporated, and the remaining solid is weighed.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.
Caption: A flowchart for troubleshooting solubility issues.
References
Technical Support Center: Synthesis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose.
Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. This guide addresses specific issues that may arise during the acetylation of D-mannose.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, time). 3. Loss of product during workup or purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is stirred at room temperature until the starting material is completely consumed.[1] 3. Optimize workup conditions to minimize product loss, for instance, by ensuring complete extraction. |
| Presence of Multiple Spots on TLC After Reaction | Formation of anomeric (α and β) and ring (pyranose and furanose) isomers as byproducts.[1][2] | This is an expected outcome of the reaction. Proceed to the purification step. Column chromatography is typically effective for separating these isomers.[1] |
| Difficulty in Separating Isomers by Column Chromatography | Inappropriate solvent system leading to poor resolution. | Optimize the eluent system. Common systems include dichloromethane/methanol and ethyl acetate/hexane.[1][3] A gradient elution may be necessary to achieve baseline separation of all isomers. |
| Product is a Syrup or Oil, Not a Crystalline Solid | Presence of impurities, particularly a mixture of anomers, which can inhibit crystallization. | Re-purify the product using column chromatography to isolate the desired α-anomer. Attempt crystallization from a suitable solvent system, such as hot ethanol.[4] |
| Darkening of the Reaction Mixture | This can sometimes occur during acetylation in pyridine, especially if the temperature is not controlled. | While some color change may be normal, excessive darkening could indicate side reactions. Ensure the reaction is performed at the recommended temperature (e.g., starting at 0°C and slowly warming to room temperature).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are isomers of the desired product. During the acetylation of D-mannose, a mixture of anomers (α and β) and different ring forms (pyranose and furanose) can be generated.[1][2] Specifically, you can expect to find α-D-mannopyranose pentaacetate, β-D-mannopyranose pentaacetate, α-D-mannofuranose pentaacetate, and β-D-mannofuranose pentaacetate in the crude reaction mixture.[2]
Q2: What is a typical ratio of the different isomeric byproducts?
A2: The ratio of isomers can vary depending on the reaction conditions. In one study involving the acetylation of D-mannose with acetic anhydride in pyridine, the molar ratio of the resulting peracetylated mannosides was found to be approximately 860:129:10:1 for α-pyranoside : β-pyranoside : α-furanoside : β-furanoside, respectively.[2] This corresponds to yields of 66% for the α-pyranoside, 10% for the β-pyranoside, 1% for the α-furanoside, and 0.1% for the β-furanoside.[2]
Q3: How can I remove the unwanted isomers from my final product?
A3: Column chromatography is the most effective method for separating the different isomers.[1] The choice of eluent is crucial for successful separation. Commonly used solvent systems include dichloromethane/methanol and ethyl acetate/hexane.[1][3] Careful optimization of the solvent polarity will be necessary to achieve good resolution between the anomers and ring isomers.
Q4: Can incompletely acetylated byproducts form? How are they removed?
A4: Yes, it is possible for incompletely acetylated mannose derivatives to form if the reaction does not go to completion. These byproducts are more polar than the fully acetylated product and can be readily separated by silica gel column chromatography.
Q5: Is there a way to selectively synthesize the α-anomer?
A5: While the reaction typically produces a mixture of anomers, certain conditions can favor the formation of the α-anomer. However, the most common approach is to separate the isomers after the reaction.
Experimental Protocols
General Protocol for Per-O-acetylation of D-Mannose
This protocol is based on a commonly used method for the acetylation of monosaccharides.[1][5]
Materials:
-
D-Mannose
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dry Dichloromethane (or Ethyl Acetate)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
TLC plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve D-mannose (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (a slight excess for each hydroxyl group, typically 5.5-6.0 equivalents) to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by adding methanol.
-
Co-evaporate the mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the isomers.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Formation of isomeric byproducts during the acetylation of D-mannose.
References
- 1. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thepharmstudent.com [thepharmstudent.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Acetylated Mannose
Welcome to the technical support center for the scaled-up synthesis of acetylated mannose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acetylation of mannose on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for scaling up the per-O-acetylation of D-mannose?
A1: The most prevalent and scalable method for the per-O-acetylation of D-mannose involves the use of acetic anhydride with a base catalyst. Pyridine is a traditional choice, serving as both a catalyst and a solvent.[1] For larger scale synthesis, alternative catalysts like indium(III) triflate (In(OTf)₃) in neat acetic anhydride can be more efficient and offer simpler workup procedures.[2]
Q2: What are the critical parameters to control during the scale-up of mannose acetylation?
A2: Several parameters are critical for a successful scale-up:
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Temperature Control: The reaction is often initiated at 0°C to manage the exothermic nature of the addition of acetic anhydride and then allowed to warm to room temperature.[1] Precise temperature control is crucial to prevent side reactions and ensure consistent product quality.
-
Reagent Purity: The purity of D-mannose, acetic anhydride, and any catalysts or solvents is paramount to avoid unwanted side reactions and purification difficulties.
-
Stoichiometry: Accurate control of the molar ratios of reactants is essential for driving the reaction to completion and minimizing byproducts.
-
Mixing: Efficient and homogenous mixing is critical in large reaction vessels to ensure uniform reaction conditions and prevent localized overheating.
Q3: What are the expected byproducts in the acetylation of mannose, and how can they be minimized?
A3: The primary byproducts are different isomeric forms of the acetylated mannose. The reaction typically yields a mixture of α and β-pyranoside anomers.[1][3] In some cases, small amounts of furanoside anomers may also be formed.[1][3] To minimize the formation of undesired isomers, careful control of reaction conditions, particularly temperature and reaction time, is necessary. Using specific catalysts can also influence the anomeric ratio.
Q4: How can I monitor the progress of the acetylation reaction on a large scale?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[4][5] The acetylated product (less polar) will have a higher Rf value than the starting D-mannose (highly polar). The reaction is considered complete when the spot corresponding to D-mannose is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[6]
Q5: What are the recommended workup and purification procedures for large-scale synthesis?
A5: A typical workup involves quenching the reaction, followed by extraction and washing steps. For instance, after reaction completion, the mixture can be diluted with an organic solvent like ethyl acetate and washed successively with a weak acid (e.g., dilute HCl) to remove the base catalyst (like pyridine), followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[1] The organic layer is then dried and concentrated. For purification on a large scale, recrystallization from a suitable solvent system (e.g., ethanol) is often the most practical method to obtain the pure product.[7] Column chromatography can also be used but may be less feasible for very large quantities.
Troubleshooting Guides
Issue 1: Low Yield of Acetylated Mannose
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting material (D-mannose). | Incomplete Reaction: Insufficient reaction time or temperature. | Extend the reaction time and continue to monitor by TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can be considered, but this may increase byproduct formation. |
| Poor Reagent Quality: Degradation of acetic anhydride or catalyst. | Use freshly opened or properly stored reagents. Ensure D-mannose is dry. | |
| Inefficient Mixing: Inadequate agitation in a large reactor. | Increase the stirring speed to ensure the reaction mixture is homogeneous. | |
| Significant loss of product during workup. | Emulsion Formation: During aqueous extraction. | Add brine to the aqueous layer to help break the emulsion. |
| Product Precipitation: Premature precipitation of the product during washing. | Use a larger volume of organic solvent to ensure the product remains dissolved. | |
| Incomplete Extraction: Product remaining in the aqueous layer. | Perform multiple extractions with the organic solvent to ensure complete recovery. |
Issue 2: Impure Product After Workup
| Symptom | Possible Cause | Recommended Solution |
| Presence of multiple spots on TLC after workup. | Formation of Byproducts: Unfavorable reaction conditions leading to a mixture of anomers and other isomers. | Optimize reaction temperature and time. Consider using a different catalyst that may offer better selectivity. |
| Residual Starting Material: Incomplete reaction. | Refer to the troubleshooting guide for low yield. | |
| Residual Pyridine/Catalyst: Inadequate washing during workup. | Increase the number of washes with dilute acid (e.g., 1M HCl) to ensure complete removal of the basic catalyst. | |
| Product is a colored oil or discolored solid. | Degradation of Sugars: High reaction temperatures or prolonged reaction times can lead to sugar degradation. | Maintain strict temperature control, especially during the initial exothermic phase. Minimize reaction time once completion is observed. |
| Impurities in Starting Materials: Use of low-quality reagents. | Ensure all starting materials are of high purity. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Per-O-Acetylation of D-Mannose
| Method | Catalyst/Solvent | Temperature | Time | Typical Yield | Reference |
| Method A | Pyridine/Acetic Anhydride | 0°C to Room Temp. | Overnight | High | [1] |
| Method B | In(OTf)₃/Acetic Anhydride | 0°C | 1 hour | High | [2] |
| Method C | Acetic Acid (selective acetylation) | Room Temp. to Microwave | 25 min (microwave) - 48h (RT) | 70% (monoacetate) | [8] |
Experimental Protocols
Protocol 1: Scaled-Up Per-O-Acetylation of D-Mannose using Pyridine
This protocol is adapted from a literature procedure and scaled for larger quantities.[1]
-
Reaction Setup: In a suitable, well-ventilated reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve D-mannose (e.g., 100 g) in pyridine (e.g., 800 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice-water bath. Add acetic anhydride (e.g., 520 mL) dropwise via the dropping funnel while maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC until the D-mannose spot disappears.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (e.g., 600 mL).
-
Carefully pour the mixture into a separatory funnel containing a cold 3.6% HCl solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from ethanol to yield pure per-O-acetylated D-mannose.
Visualizations
Caption: Workflow for the scaled-up synthesis of acetylated mannose.
References
- 1. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Find solutions to common issues encountered during the experimental monitoring of reaction progress using various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best suited for monitoring my specific reaction?
A1: The choice of analytical technique depends on several factors related to your reaction. Mid-infrared (FTIR) spectroscopy is a popular choice for its ability to provide real-time information on changes in functional groups, allowing for the understanding of reaction kinetics and the identification of side products.[1] Raman spectroscopy offers similar information and is particularly advantageous for heterogeneous reactions where information about solid components is required.[1] For reactions where the chemistry is well understood and the primary goal is to monitor progress and determine an endpoint, UV-Visible spectroscopy can be a cost-effective option.[1] Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are also widely used to track the disappearance of starting materials and the appearance of products.[2]
Q2: How can I monitor a reaction in real-time?
A2: Several techniques allow for real-time or in-situ reaction monitoring. In-situ Fourier Transform Infrared (FTIR) spectroscopy enables scientists to track reactants, reagents, intermediates, and products as they change throughout the reaction, providing valuable data on kinetics and mechanisms.[3] Mass spectrometry can also be used for real-time gas analysis and reaction monitoring, offering continuous qualitative and quantitative information.[4] NMR spectroscopy allows for in-situ monitoring by collecting a series of spectra over time as the reaction proceeds within the NMR tube.[5]
Q3: What are the critical parameters to consider when setting up a kinetic NMR experiment?
A3: For kinetic NMR experiments, it's crucial to use the fewest number of scans possible to achieve a reasonable signal-to-noise ratio for the peaks of interest.[5] This ensures that each time point is a "snapshot" of the reaction.[5] Key parameters to set include the number of scans (ns), dummy scans (ds), spectral width (sw), center frequency (o1p), and recycle delay (d1).[5] For reactions that are fast, it is advisable to set up the experiment on a "dummy" sample to pre-heat the probe to the desired temperature.[5]
Q4: How can I determine if a reaction has gone to completion?
A4: You can determine if a reaction has gone to completion by using analytical techniques to monitor the consumption of starting materials and the formation of the product.[2] Techniques such as TLC, GC, HPLC, and NMR are effective for this purpose.[2] If the starting material is fully consumed and the concentration of the product has plateaued, the reaction is considered complete.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter with different analytical methods.
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Pressure Fluctuations | Clogged frits, filters, or columns; Air bubbles in the system.[6] | Inspect and clean or replace filters and frits. Purge the system to remove air bubbles.[6] |
| Baseline Noise or Drift | Contaminated mobile phase; Detector issues.[6] | Use high-purity, filtered, and degassed solvents.[7][8] Ensure the detector is properly maintained and calibrated.[7] |
| Peak Splitting or Tailing | Mismatched injection solvent and mobile phase; Column degradation.[6] | Ensure the injection solvent is compatible with the mobile phase.[6] Replace the column if it is old or has been contaminated.[6] |
| Inconsistent Retention Times | Leaks at pump fittings or seals; Changes in mobile phase composition.[9] | Check for and repair any leaks in the system. Ensure the mobile phase is prepared consistently and is stable.[9] |
Logical Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Solution |
| Broad Peaks | Poor shimming; Sample not homogenous or too concentrated.[10] | Reshim the spectrometer. Ensure the sample is fully dissolved and at an appropriate concentration.[10] |
| Overlapping Product Peaks | Insufficient resolution in the current solvent. | Try a different NMR solvent (e.g., benzene-d6 instead of chloroform-d6) to alter chemical shifts.[10] |
| Presence of Water Peaks | Contaminated NMR solvent or sample. | Use fresh, dry NMR solvent. If the sample is water-sensitive, handle it under inert conditions. |
| Inaccurate Integrations | Overlapping peaks with solvent or impurities.[10] | Use a different solvent to move the interfering peak.[10] For exchangeable protons (OH, NH), add a drop of D2O to exchange the proton and remove the peak.[10] |
| Distorted Spectral Lineshapes | Sample inhomogeneity causing a non-homogenous magnetic field.[11] | If the reaction is fast, hardware correction may not be possible.[11] Consider using advanced data processing techniques robust to spectral distortions.[11] |
Decision Tree for NMR Troubleshooting
Caption: A decision tree for troubleshooting common NMR spectroscopy problems.
Fourier-Transform Infrared (FTIR) Spectroscopy
| Problem | Possible Cause | Solution |
| Noisy Baseline | Insufficient number of scans; Environmental interference (water vapor, CO2).[12][13] | Increase the number of scans to improve the signal-to-noise ratio.[12] Purge the sample compartment with dry nitrogen or air.[12] |
| Poor Quality Spectrum | Improper sample preparation (e.g., coarse particles for solid samples).[12] | For solid samples, ensure they are ground into fine, uniform particles. For KBr pellets, mix the sample evenly and press uniformly.[12] |
| Baseline Errors | Incorrectly collected background spectrum.[12] | Always collect a fresh background spectrum before measuring your sample.[12] |
| Atmospheric Interference | Presence of water vapor and carbon dioxide absorption bands.[12] | Purge the sample compartment with dry nitrogen or air to minimize atmospheric interference.[12] |
Experimental Workflow for In-Situ FTIR Reaction Monitoring
Caption: A standard workflow for monitoring a chemical reaction using in-situ FTIR.
UV-Vis Spectroscopy
| Problem | Possible Cause | Solution |
| Inaccurate Measurements | Sample is not of sufficient quality or purity.[14] | Ensure the sample is pure. Check for and remove any suspended particles that can cause light scattering.[14][15] |
| Low Signal (Transmission/Absorbance) | Sample concentration is too high.[14] | Reduce the concentration of the solution. Use a cuvette with a shorter path length.[14] |
| Baseline Shifts | Changes in light source intensity or temperature.[16] | Allow the instrument to warm up and stabilize. Maintain a consistent temperature during measurements.[14][17] |
| Solvent Absorption Issues | The solvent absorbs light in the same range as the analyte.[16] | Choose a solvent that is transparent in the wavelength range of interest. Use a blank to correct for solvent absorption.[16][18] |
Signaling Pathway for UV-Vis Troubleshooting
Caption: A signaling pathway diagram for troubleshooting UV-Vis spectroscopy issues.
Experimental Protocols
Detailed Methodology for HPLC Reaction Monitoring
-
System Preparation:
-
Sample Preparation:
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately to stop the reaction. This can be done by rapid cooling, dilution, or addition of a quenching agent.
-
Filter the sample to remove any solid particles.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the detector.
-
-
Analysis:
-
Inject a fixed volume of the prepared sample into the HPLC system.[21]
-
Run the analysis according to the established method (isocratic or gradient elution).
-
Record the chromatogram.
-
-
Data Processing:
-
Identify the peaks corresponding to the reactants and products based on their retention times, which should be determined beforehand using standards.
-
Integrate the peak areas of the reactants and products.
-
Create a calibration curve for each compound of interest by injecting known concentrations of standards.
-
Calculate the concentration of reactants and products in each sample over time using the calibration curves.[22]
-
Plot the concentration versus time to obtain the reaction profile and determine the reaction kinetics.
-
Detailed Methodology for NMR Reaction Monitoring
-
Initial Setup:
-
Prepare a stock solution of your starting material and internal standard in the deuterated solvent that will be used for the reaction.
-
Acquire a standard 1D spectrum (e.g., 1H NMR) of the starting materials to identify characteristic peaks and confirm their chemical shifts.[23]
-
Ensure the spectrometer is properly tuned and shimmed for the solvent and sample.[23]
-
-
Reaction Initiation and Monitoring:
-
Time-course Data Acquisition:
-
Data Processing and Analysis:
-
Process the first spectrum carefully, including Fourier transformation, phasing, and baseline correction.[23]
-
Apply the same processing parameters to all subsequent spectra in the kinetic run to ensure consistency.[23]
-
Select characteristic, well-resolved peaks for the reactants and products.
-
Integrate these peaks consistently across all spectra.[23] The integral of a peak is proportional to the concentration of the corresponding species.
-
Normalize the integrals using an internal standard to account for any variations in sample concentration or instrument performance.
-
Plot the normalized integral values (proportional to concentration) against time to monitor the reaction progress and determine kinetic parameters.[23]
-
References
- 1. clairet.co.uk [clairet.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. mastelf.com [mastelf.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. ossila.com [ossila.com]
- 15. contractpharma.com [contractpharma.com]
- 16. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 17. labindia-analytical.com [labindia-analytical.com]
- 18. microbiozindia.com [microbiozindia.com]
- 19. conductscience.com [conductscience.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scribd.com [scribd.com]
- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Validation & Comparative
A Head-to-Head Comparison: Chemical vs. Enzymatic Deacetylation for Polysaccharide Modification
For researchers, scientists, and drug development professionals, the choice between chemical and enzymatic deacetylation methods is a critical decision that significantly impacts the characteristics of the final polysaccharide product. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in selecting the most appropriate technique for your specific application.
Deacetylation, the removal of acetyl groups from a polymer chain, is a fundamental modification process, most notably in the conversion of chitin to chitosan. The resulting degree of deacetylation (DDA) and molecular weight of the polysaccharide are pivotal parameters that dictate its solubility, biocompatibility, and overall functionality. This comparison delves into the nuances of both chemical and enzymatic approaches, offering a comprehensive overview of their respective advantages and limitations.
At a Glance: Key Performance Indicators
| Parameter | Chemical Deacetylation | Enzymatic Deacetylation |
| Typical Reagent | Concentrated Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Chitin Deacetylases (CDAs) |
| Reaction Time | Hours (e.g., 1-9 hours)[1] | Hours to Days (e.g., 6-48 hours)[2] |
| Temperature | High (e.g., 80-140°C)[1][3] | Mild (e.g., 37-60°C)[4][5] |
| pH | Highly Alkaline | Near Neutral to Mildly Alkaline (pH 7-8)[4] |
| Achievable DDA | High (up to 98%)[6] | Moderate (typically lower than chemical methods)[7] |
| Molecular Weight Control | Prone to significant reduction[1] | Better preservation of polymer chain length |
| Specificity | Random deacetylation | Can be more specific, depending on the enzyme[8] |
| Process Control | Difficult to control precisely[7] | More controllable process |
| Environmental Impact | Generates large volumes of alkaline waste[9] | More environmentally friendly |
| Cost | Generally lower reagent cost | Enzyme cost can be a significant factor[9] |
Delving into the Data: A Quantitative Comparison
The efficiency and outcome of deacetylation are highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies, highlighting the relationship between process parameters and the resulting polysaccharide characteristics.
Chemical Deacetylation: The Power of Alkali
Chemical deacetylation, most commonly employing concentrated sodium hydroxide, is a robust and widely used method for achieving high degrees of deacetylation.
| Substrate | NaOH Conc. | Temperature (°C) | Time (h) | Resulting DDA (%) | Molecular Weight (MW) | Reference |
| Chitin | 50% | 99 | 1-9 | Increases with time | Decreases with time | [1] |
| Chitin | 50% | 140 | 1-9 | Higher than at 99°C | Lower than at 99°C | [1] |
| Chitin | 40% | 100 | 1 | - | 48.8% reduction | [1] |
| α-Chitin | 30-70% | 80-110 | 0.17-8 | DDA increases with temp. and conc. | - | [3] |
| Chitin | 50% | 95 | 2-5 | 15.24 - 70.19 | - | [6][10] |
| Chitin | 40% | 80 | 6-8 | 60-80+ | - | [11] |
| Chitin | 50% | 80 | 6 | ~98 | - | [11] |
Enzymatic Deacetylation: The Gentle Touch of Biocatalysts
Enzymatic deacetylation utilizes chitin deacetylases (CDAs) to remove acetyl groups under milder conditions, offering better preservation of the polymer's molecular weight.
| Substrate | Enzyme Source | Temperature (°C) | Time (h) | Resulting DDA (%) | Reference |
| Chitin Nanofibers | VcCDA (from Vibrio cholerae) | 37 | Up to 120 | Up to ~10% removal of N-acetyl groups | [5] |
| Chitosan (initial DDA 68%) | Mucor rouxii mycelium extract | - | 6 | 90 | [2] |
| Chitosan (initial DDA 68%) | Mucor rouxii mycelium extract | - | 10 | 85 | [2] |
Experimental Protocols: A Step-by-Step Guide
For researchers looking to implement these methods, the following protocols provide a detailed overview of the experimental procedures.
Chemical Deacetylation Protocol (Alkaline Treatment)
This protocol is a generalized procedure based on common practices for the deacetylation of chitin.[10][12]
Materials:
-
Chitin powder
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Magnetic stirrer with hot plate
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Prepare a 50% (w/v) NaOH solution by carefully dissolving NaOH pellets in distilled water. Caution: This is a highly exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Add 10 g of chitin powder to 100 mL of the 50% NaOH solution in a beaker.
-
Place the beaker on a magnetic stirrer with a hot plate and stir the mixture at a constant temperature of 100 ± 1°C.
-
Continue the reaction for the desired duration (e.g., 30, 60, 90, or 120 minutes) to achieve different degrees of deacetylation.
-
After the specified time, stop the heating and stirring and allow the mixture to cool.
-
Filter the product using a Buchner funnel and wash it extensively with hot distilled water until the filtrate is neutral (pH 7).
-
Dry the resulting chitosan in an oven at 80°C for approximately 3.5 hours or until a constant weight is achieved.
Enzymatic Deacetylation Protocol
This protocol is a representative procedure for the enzymatic deacetylation of chitin nanofibers.[5]
Materials:
-
α- or β-chitin nanofibers
-
Chitin deacetylase (CDA)
-
Tris-HCl buffer (25 mM, pH 8.0)
-
Cobalt chloride (CoCl₂) (0.1 mM)
-
Acetonitrile
-
Dialysis membrane (100 Da cutoff)
-
Lyophilizer
-
Incubator shaker
Procedure:
-
Prepare a suspension of chitin nanofibers (5 mg/mL) in Tris-HCl buffer containing 0.1 mM CoCl₂.
-
Add the chitin deacetylase (CDA) to the suspension to a final concentration of 0.5 µM.
-
Incubate the mixture at 37°C with shaking at 800 rpm.
-
At different time points, collect samples (e.g., 13 mL) and immediately stop the enzymatic reaction by adding an equal volume of acetonitrile.
-
Remove the acetonitrile under reduced pressure.
-
Dialyze the sample against deionized water using a 100 Da cutoff dialysis membrane to remove salts and small molecules.
-
Lyophilize the dialyzed sample to obtain the deacetylated chitin as a colorless solid.
Visualizing the Process: Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the typical workflows for chemical and enzymatic deacetylation.
Conclusion: Selecting the Right Tool for the Job
The choice between chemical and enzymatic deacetylation is not a one-size-fits-all decision.
Chemical deacetylation is a powerful, cost-effective method for achieving high degrees of deacetylation on a large scale.[9] However, the harsh reaction conditions can lead to significant polymer degradation and generate environmentally challenging waste streams.[9] This method is well-suited for applications where a high DDA is paramount and some reduction in molecular weight is acceptable.
Enzymatic deacetylation , on the other hand, offers a milder, more controlled, and environmentally benign alternative.[9] It excels in preserving the molecular weight of the polysaccharide, which is crucial for applications requiring high viscosity or specific chain lengths. While the cost of enzymes can be a consideration and achieving very high DDAs can be challenging, the precision and gentleness of this method make it ideal for high-value applications in the biomedical and pharmaceutical fields where product purity and well-defined characteristics are critical.[7][9]
Ultimately, the optimal deacetylation strategy will depend on the desired properties of the final product, the scale of production, and the environmental and cost constraints of the project. This guide provides the foundational knowledge and data to make an informed decision tailored to your specific research and development needs.
References
- 1. Deacetylation of Chitosan: Material Characterization and in vitro Evaluation via Albumin Adsorption and Pre-Osteoblastic Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bulletin of the SFI 2 (150) 2000 - Deacetylation of chitin in a two-stage chemical and enzymatic process [mir.gdynia.pl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Modifications of Chitin, Chitosan, and Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. thaiscience.info [thaiscience.info]
- 11. Chitin Deacetylation Using Deep Eutectic Solvents: Ab Initio-Supported Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
A Comparative Guide to Mannose Donors in Glycosylation Reactions: A Focus on 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a mannosyl donor is a critical determinant for the success of chemical glycosylation, influencing reaction efficiency, stereochemical outcome, and the overall feasibility of synthesizing complex glycoconjugates and oligosaccharides. This guide provides a comparative overview of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose and other prevalent mannose donors, supported by experimental data to inform the selection process in research and development.
Introduction to Mannosyl Donors
Mannosylation, the enzymatic or chemical addition of mannose moieties, is a key process in the formation of a vast array of biologically significant molecules, including N-linked glycans that are crucial for protein folding and function. In the realm of chemical synthesis, the choice of the mannosyl donor—the activated form of mannose that participates in the glycosidic bond formation—is paramount. An ideal donor should offer a balance of reactivity and stability, and afford high yields and stereoselectivity of the desired glycosidic linkage.
This guide focuses on this compound, a readily available and relatively stable mannose donor, and compares its performance characteristics with other widely used donors such as mannosyl trichloroacetimidates, mannosyl sulfoxides, and thiomannosides.
Performance Comparison of Mannose Donors
The efficiency and stereoselectivity of glycosylation reactions are highly dependent on the nature of the mannosyl donor, the glycosyl acceptor, and the reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative perspective. It is important to note that the data presented is collated from different research articles and, therefore, the reaction conditions and acceptors are not always identical. This should be taken into consideration when making direct comparisons.
| Mannosyl Donor Class | Leaving Group | Typical Promoter(s) | General Reactivity | Common Stereoselectivity |
| Mannosyl Acetate | Acetate | Lewis Acids (e.g., BF₃·OEt₂, TMSOTf) | Moderate | Often α-directing with participating groups |
| Mannosyl Trichloroacetimidate | Trichloroacetimidate | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | High | α-selective with non-participating groups |
| Mannosyl Sulfoxide | Phenylsulfinyl | Tf₂O, TMSOTf | High | Can be tuned for β-selectivity |
| Thiomannoside | Thiophenyl/Thioethyl | NIS/TfOH, DMTST | Moderate to High | Varies with protecting groups and promoters |
Table 1: General Characteristics of Common Mannosyl Donors
| Mannosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio | Reference |
| Peracetylated Mannose (5) | Mannoside (3) | Tf₂O, (MeS)₂ | Not specified | 55 | α only | [1] |
| Mannosyl Trichloroacetimidate (18) | Primary Alcohol (11) | TMSOTf | Dioxane/CH₂Cl₂ | 85 | 3.0:1 | [2] |
| Mannosyl Trichloroacetimidate (18) | Primary Alcohol (11) | HClO₄-SiO₂ | Dioxane/CH₂Cl₂ | 88 | 10:1 | [2] |
| Mannosyl Sulfoxide | Hindered Secondary Alcohol | Tf₂O, DTBMP | Et₂O | Not specified | Predominantly β | [3] |
| Mannosyl Iodide | Dihydroxy Acceptor | Silver triflate | Not specified | Nearly quantitative | α-linked | [4] |
Table 2: Selected Experimental Data for Mannosylation Reactions
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of glycosylation reactions. Below are representative protocols for the use of different mannosyl donors.
Protocol 1: Glycosylation using this compound (Mannosyl Acetate Donor)
This protocol is a general representation for the activation of a peracetylated mannose donor using a Lewis acid.
Materials:
-
This compound (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the this compound, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C.
-
Slowly add boron trifluoride etherate to the stirring suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite®, wash the pad with DCM, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Glycosylation using a Mannosyl Trichloroacetimidate Donor
This protocol outlines a typical glycosylation reaction using a highly reactive trichloroacetimidate donor.[5]
Materials:
-
Mannosyl trichloroacetimidate donor (1.5 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Activated molecular sieves (4 Å)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the mannosyl trichloroacetimidate donor and the glycosyl acceptor in anhydrous DCM.
-
Add activated molecular sieves and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature (e.g., -40 °C).
-
Add a solution of TMSOTf in anhydrous DCM dropwise.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, filter through Celite®, and concentrate the filtrate.
-
Purify the residue by silica gel chromatography.
Protocol 3: β-Mannosylation using a Mannosyl Sulfoxide Donor
This "pre-activation" protocol is often employed to achieve challenging β-mannosidic linkages.[6]
Materials:
-
4,6-O-benzylidene-protected mannosyl sulfoxide donor (1.0 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Hexanoic anhydride (1.5 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)
-
Di-tert-butylmethylpyridine (DTBMP)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the mannosyl sulfoxide donor and DTBMP.
-
Add anhydrous DCM and cool the mixture to -78 °C.
-
Add hexanoic anhydride followed by the dropwise addition of Tf₂O.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for pre-activation of the donor.
-
In a separate flask, dissolve the glycosyl acceptor in anhydrous DCM.
-
Slowly add the acceptor solution to the pre-activated donor mixture at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quench the reaction with triethylamine.
-
Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing Key Pathways
To better understand the biological context and the chemical process of glycosylation, the following diagrams illustrate the N-linked glycosylation pathway and a general chemical glycosylation workflow.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 4. Efficient synthesis of Man2, Man3, and Man5 oligosaccharides, using mannosyl iodide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Lewis Acids in Glycosylation with Trichloroacetimidate Donors
For researchers, scientists, and drug development professionals, the stereoselective formation of glycosidic bonds is a critical step in the synthesis of complex carbohydrates. Glycosyl trichloroacetimidates have emerged as highly versatile and reactive donors for this purpose. The choice of the Lewis acid catalyst is paramount in dictating the yield and, crucially, the stereochemical outcome (α/β ratio) of the glycosylation reaction. This guide provides an objective comparison of commonly employed Lewis acids, supported by experimental data, to aid in the selection of optimal reaction conditions.
The efficacy of a Lewis acid in promoting glycosylation is influenced by numerous factors, including the reactivity of the glycosyl donor and acceptor, the solvent, and the reaction temperature.[1] Glycosyl trichloroacetimidates are typically activated by a catalytic amount of a Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂).[2][3] The high reactivity of the trichloroacetimidate donor and the strong affinity of these Lewis acids for the trichloroacetimidate leaving group facilitate the formation of the desired glycosidic linkage.[3]
Performance Comparison of Common Lewis Acids
The selection of a Lewis acid catalyst is a critical determinant of success in chemical glycosylation. The following table summarizes quantitative data from various studies, highlighting the performance of key Lewis acids under different conditions. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across studies.
| Lewis Acid | Glycosyl Donor | Glycosyl Acceptor | Solvent | Temp. (°C) | Yield (%) | α:β Ratio |
| TMSOTf | Glucosyl trichloroacetimidate | Primary alcohol | Et₂O | 0 | High | 1:1 |
| BF₃·OEt₂ | Glucosyl trichloroacetimidate | Primary alcohol | Et₂O | 0 | High | 1:1 |
| TMSOTf | Mannosyl trichloroacetimidate | Secondary alcohol | CH₂Cl₂ | -20 | 77 | 1.8:1 |
| BF₃·OEt₂ | Galactosyl trichloroacetimidate | Phenol | CH₂Cl₂ | -70 to RT | Excellent | 1,2-trans |
| SnCl₄ | Glucosyl trichloroacetimidate | Various | CH₂Cl₂ | - | High | Tunable |
| TiCl₄ | Glucosyl trichloroacetimidate | Various | CH₂Cl₂ | - | High | Tunable |
| AuCl₃ | Glucosyl trichloroacetimidate | Secondary alcohol | Et₂O | < -60 | High | Highly β-selective |
| PtCl₄ | Glucosyl trichloroacetimidate | Various | - | - | High | Predominantly β |
Data compiled from multiple sources, including references[3][4][5][6][7]. The stereochemical outcome with SnCl₄ and TiCl₄ can often be tuned by the stoichiometry of the catalyst.[5]
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of a glycosylation reaction is determined by the reaction mechanism, which can be influenced by the choice of Lewis acid. Two primary pathways are generally considered: the Sₙ1 and Sₙ2 pathways.
-
Sₙ1-like Pathway: Stronger Lewis acids, such as TMSOTf, can promote the formation of a dissociated oxocarbenium ion intermediate. This pathway often leads to the thermodynamically more stable α-glycoside.[1]
-
Sₙ2-like Pathway: Weaker Lewis acids may favor a concerted pathway where the nucleophilic attack of the acceptor occurs as the leaving group departs.[1] This often results in an inversion of the stereochemistry at the anomeric center, leading to the formation of β-glycosides.[1]
It is important to recognize that many glycosylation reactions exist on a continuum between these two extremes, and the stereoselectivity is influenced by all reaction parameters.[1] For instance, with BF₃·OEt₂ as the catalyst, the glycosylation of phenols with glycosyl trichloroacetimidates bearing a 2-O-participating group leads to the desired 1,2-trans-O-glycosides in generally excellent yields.[6] However, with TMSOTf, the outcome is highly dependent on the nucleophilicity of the phenol.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - OâGlycosyl Trichloroacetimidates as Glycosyl Donors and Platinum(IV) Chloride as a Dual Catalyst Permitting Stereo- and Regioselective Glycosidations - ACS Catalysis - Figshare [acs.figshare.com]
A Comparative Guide to the Reactivity of Acetylated vs. Benzoylated Mannose in Glycosylation
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates, the selection of appropriate protecting groups is a critical decision that profoundly influences the efficiency, yield, and stereochemical outcome of glycosylation reactions. Mannose, a key constituent of many biologically significant glycans, is often protected with acyl groups like acetyl and benzoyl to modulate its reactivity and direct the formation of specific glycosidic linkages. This guide provides an objective comparison of acetylated and benzoylated mannose, offering experimental data, detailed protocols, and visual workflows to inform the strategic choice between these two common protecting group strategies.
Core Principles: The "Armed" vs. "Disarmed" Effect
The reactivity of a glycosyl donor is significantly governed by the electronic properties of its protecting groups. Ester-type protecting groups such as acetyl (Ac) and benzoyl (Bz) are electron-withdrawing. This characteristic diminishes the electron density at the anomeric center, rendering the glycosyl donor less reactive. This phenomenon is commonly referred to as "disarming" the glycosyl donor.[1] In contrast, electron-donating protecting groups, like benzyl (Bn) ethers, "arm" the donor, increasing its reactivity.[1] Consequently, both acetylated and benzoylated mannose derivatives are considered "disarmed" donors, generally requiring more forcing conditions for activation compared to their benzylated counterparts.
A crucial role of both acetyl and benzoyl groups, particularly when positioned at C-2 of the mannose ring, is to act as "participating groups." During the glycosylation reaction, the C-2 acyl group can form a transient cyclic dioxolenium ion intermediate. This intermediate sterically shields one face of the mannose ring, directing the incoming glycosyl acceptor to attack from the opposite face. For mannose, this participation mechanism reliably leads to the formation of the 1,2-trans-glycosidic linkage, which corresponds to the α-anomer.
Performance Comparison in Glycosylation
While both acetyl and benzoyl protecting groups serve to disarm the mannosyl donor and direct α-selectivity, their subtle electronic and steric differences can lead to different outcomes in glycosylation reactions. A direct comparative study on the glycosylation of Nα-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester with both peracetylated and perbenzoylated mannosyl donors found that the use of the benzoyl-protected donor resulted in the optimal method.[2] This suggests superior performance, likely in terms of yield and/or stereoselectivity, for the benzoylated donor in this specific context.
The enhanced stability of the benzoyl group compared to the acetyl group can also be a deciding factor. Benzoyl groups are generally more robust and less prone to cleavage or migration during subsequent synthetic steps.[3]
Quantitative Data Summary
Table 1: Glycosylation with Acetylated Mannose Donors
| Mannosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Yield (%) | Anomeric Ratio (α:β) |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide | Methanol | Silver carbonate | 62 | α-only |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide | Nα-Fmoc-trans-4-hydroxy-L-proline allyl ester | Silver triflate, collidine | Moderate | Primarily α |
Table 2: Glycosylation with Benzoylated Mannose Donors
| Mannosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Yield (%) | Anomeric Ratio (α:β) |
| 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl bromide | Nα-Fmoc-trans-4-hydroxy-L-proline allyl ester | Silver triflate, collidine | Optimum method reported[2] | Primarily α |
| Per-O-benzoylated galactosyl bromide (as a proxy for reactivity) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂O, TMSOTf | High | β-only (due to participation) |
Deprotection: Stability and Cleavage
The choice between acetyl and benzoyl groups also has significant implications for the deprotection strategy. Acetyl groups are more labile and can be readily removed under mild basic conditions, most commonly through Zemplén deacetylation. Benzoyl groups, being more stable, often require more stringent conditions for cleavage.
Table 3: Comparison of Deprotection Conditions
| Protecting Group | Common Deprotection Method | Typical Conditions | Notes |
| Acetyl (Ac) | Zemplén Deacetylation | Catalytic NaOMe in dry MeOH, room temperature | Reaction is typically fast and clean. |
| Benzoyl (Bz) | Base Hydrolysis | NaOMe in MeOH (may require heating or prolonged reaction time); LiOH, NaOH, or KOH in aqueous alcohol. | More resistant to cleavage than acetyl groups. |
Experimental Protocols
General Protocol for Glycosylation with Per-O-Acylated Mannosyl Bromide
This protocol is a generalized procedure based on the Koenigs-Knorr method.
Materials:
-
Per-O-acetylated or per-O-benzoylated mannosyl bromide (1.0 eq)
-
Glycosyl acceptor (1.2 eq)
-
Silver trifluoromethanesulfonate (AgOTf) or silver carbonate (Ag₂CO₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
Acid scavenger (e.g., 2,4,6-collidine or tetramethylurea)
-
Inert atmosphere (Argon or Nitrogen)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor, acid scavenger, and activated 4 Å molecular sieves in anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
In a separate flask, dissolve the mannosyl bromide donor in anhydrous solvent.
-
Add the donor solution to the acceptor mixture dropwise via a syringe.
-
Add the silver salt promoter to the reaction mixture.
-
Allow the reaction to warm to room temperature slowly and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a few drops of pyridine or triethylamine.
-
Filter the reaction mixture through a pad of Celite to remove silver salts, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired glycoside.
General Protocol for Deprotection
Zemplén Deacetylation (for Acetyl Groups):
-
Dissolve the acetylated mannoside in dry methanol (MeOH).
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide (NaOMe) in MeOH.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with an acid resin (e.g., Dowex 50W-X8) until the pH is neutral.
-
Filter the resin and wash with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
De-benzoylation (for Benzoyl Groups):
-
Dissolve the benzoylated mannoside in a mixture of methanol and a co-solvent like dichloromethane (DCM) if needed for solubility.
-
Add a solution of sodium methoxide (NaOMe) in methanol (typically in a larger quantity or at a higher concentration than for deacetylation).
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and neutralize with an acid resin.
-
Filter and concentrate the filtrate.
-
Purify the product, often by silica gel chromatography, to remove methyl benzoate byproduct.
Visualizing the Workflow and Reactivity
Caption: A generalized experimental workflow for chemical glycosylation.
Caption: Logical relationship of reactivity and properties.
Conclusion
The choice between acetyl and benzoyl protecting groups for mannose donors is a nuanced decision that depends on the specific requirements of the synthetic route. Both are effective "disarmed" participating groups that reliably furnish α-mannosides.
-
Acetylated mannose is a suitable choice when a more labile protecting group is desired, allowing for rapid and mild deprotection via Zemplén conditions.
-
Benzoylated mannose is often preferred when higher stability of the protecting groups is necessary to withstand subsequent reaction conditions. Furthermore, evidence suggests that benzoylated donors can provide optimal results in terms of yield and stereoselectivity in certain glycosylation reactions.[2]
Ultimately, researchers must weigh the trade-off between the ease of deprotection offered by acetyl groups and the potentially superior stability and reactivity profile of benzoyl groups to select the most appropriate strategy for their synthetic targets.
References
Unveiling the Bioactivity of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: A Comparative Overview
For researchers, scientists, and professionals in drug development, understanding the biological activity of synthetic carbohydrate derivatives is crucial for advancing novel therapeutics. This guide provides a comparative analysis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, a fully acetylated derivative of D-mannose. While this compound is widely recognized as a key intermediate in the synthesis of more complex glycans and glycoconjugates, direct and comprehensive data on its intrinsic biological activities remain limited in publicly accessible literature. [1][2][3]
This document aims to consolidate the available information and provide a framework for its potential biological relevance by comparing it with other acetylated monosaccharides where data is available.
Overview of this compound
This compound is a synthetic derivative of D-mannose where all hydroxyl groups are protected by acetyl groups. This per-O-acetylation renders the molecule more lipophilic than its parent monosaccharide, which can influence its cell permeability and metabolic fate. It is primarily utilized as a versatile building block in glycochemistry for the synthesis of various biologically relevant molecules.[3] Some sources suggest its utility in preparing glycopyranoside phosphates for the investigation of T-lymphocyte mediated inflammatory diseases, hinting at a potential role in modulating immune responses.[4][5]
Comparative Biological Activity
While specific quantitative data for this compound is scarce, the biological effects of other acetylated sugars, such as N-acetylglucosamine (NAG) derivatives, have been investigated more thoroughly. These studies can offer insights into the potential, yet unconfirmed, activities of acetylated mannose. For instance, derivatives of NAG have demonstrated anti-inflammatory properties in both in vitro and in vivo models.[6][7] The degree of acetylation in chitooligosaccharides has also been shown to significantly impact their anti-inflammatory activity.[8]
It is important to note that these findings on related compounds do not directly translate to the activity of this compound. Dedicated experimental evaluation is necessary to ascertain its specific biological profile.
Potential Signaling Pathways
Given the suggested link to inflammatory processes, a hypothetical signaling pathway that could be modulated by a bioactive carbohydrate derivative is the NF-κB signaling cascade. This pathway is central to the inflammatory response.
Caption: Hypothetical NF-κB Signaling Pathway.
Experimental Protocols
To rigorously assess the biological activity of this compound, a series of standardized in vitro assays would be required. The following represents a general workflow for such an investigation.
Caption: General Experimental Workflow.
Cytotoxicity Assay (MTT Protocol)
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Anti-inflammatory Assay (Nitric Oxide Measurement in LPS-stimulated Macrophages)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described above and treat with the compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitric oxide produced and determine the inhibitory effect of the compound.
Conclusion
This compound is a valuable tool in synthetic carbohydrate chemistry.[1][3] While its direct biological activities are not yet well-documented, its structural relationship to other bioactive acetylated sugars suggests potential for further investigation, particularly in the context of inflammation.[6][7][8] The experimental frameworks provided here offer a starting point for researchers to systematically evaluate the cytotoxic, anti-inflammatory, and other potential biological effects of this compound, thereby paving the way for its potential application in drug discovery and development. Future research is essential to populate comparative data tables and fully elucidate its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 25941-03-1 [chemicalbook.com]
- 5. This compound, 98% 100 g | Request for Quote [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Mannose Protecting Groups: A Comparative Study
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate synthesis, the strategic selection of protecting groups for mannose is a critical determinant of success. The choice of a protecting group influences not only the yield and stereoselectivity of glycosylation reactions but also the overall efficiency and feasibility of a synthetic route. This guide provides an objective comparison of common mannose protecting groups, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.
The hydroxyl groups of mannose exhibit varying reactivity, necessitating a carefully planned protection strategy to achieve desired regioselectivity and stereoselectivity in glycosylation reactions. The ideal protecting group should be easy to introduce and remove in high yield, stable under various reaction conditions, and should not interfere with subsequent synthetic steps. This guide focuses on a comparative analysis of some of the most widely used protecting groups for mannose: benzyl ethers, acetyl esters, silyl ethers, and acetals.
Performance Comparison of Mannose Protecting Groups
The selection of a protecting group has a profound impact on the outcome of glycosylation reactions. The following tables summarize quantitative data on the performance of different protecting groups in mannose synthesis, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and activators used in different studies.
Table 1: Comparison of Glycosylation Yields with Different Protecting Groups on the Mannose Donor.
| Donor Protecting Group(s) | Acceptor | Glycosylation Conditions | Product | Yield (%) | Reference |
| Per-O-Acetyl | Nα-Fmoc-trans-4-hydroxy-L-proline allyl ester | AgOTf, 2,6-lutidine, CH2Cl2 | α-Mannoside | 65 | [1] |
| Per-O-Benzoyl | Nα-Fmoc-trans-4-hydroxy-L-proline allyl ester | AgOTf, 2,6-lutidine, CH2Cl2 | α-Mannoside | 85 | [1] |
| 2,3,4,6-Tetra-O-benzyl | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | NIS, TfOH, CH2Cl2 | α(1→6) Disaccharide | 82 | [2] |
| 2,3:4,6-Di-O-acetonide | Cholesterol | TMSOTf, CH2Cl2 | β-Mannoside | 95 | [3][4] |
| 3-O-Picoloyl, 4,6-O-Benzylidene, 2-Azido | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | BSP, Tf2O, TTBP, CH2Cl2 | β-Mannoside | 69 (α/β = 1/14) | [5] |
| 3-O-Benzoyl, 4,6-O-Benzylidene, 2-Azido | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | BSP, Tf2O, TTBP, CH2Cl2 | α-Mannoside | 79 (exclusive α) | [5] |
Table 2: Comparison of Regioselective Glycosylation Yields with Silyl Protecting Groups on the Mannose Acceptor.
| Acceptor Protecting Group(s) | Donor | Glycosylation Conditions | Product | Yield (%) | Reference |
| 6-O-TBDPS | Per-O-acetyl-α-D-mannopyranosyl trichloroacetimidate | TMSOTf, CH2Cl2, -35 °C | 1→3 linked disaccharide | Good | [6] |
| 6-O-TBDMS | 2,3,4-tri-O-acetyl-α-D-mannopyranosyl trichloroacetimidate | TMSOTf, CH2Cl2, -35 °C | 1→6 linked disaccharide | Good | [6] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. The following sections provide step-by-step methodologies for the introduction and removal of common mannose protecting groups.
Acetyl (Ac) Protecting Groups
Acetyl groups are widely used due to their ease of introduction and removal. They are electron-withdrawing, which "disarms" the glycosyl donor, making it less reactive.[2]
Protection (Per-O-acetylation):
-
Dissolve D-mannose (1.0 eq) in pyridine.[7]
-
Cool the solution to 0 °C in an ice bath.[7]
-
Add acetic anhydride (10.0 eq) dropwise.[7]
-
Allow the mixture to warm to room temperature and stir overnight.[7]
-
Dilute the reaction with ethyl acetate and wash sequentially with cold 1 M HCl, water, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the per-O-acetylated mannose.[7]
Deprotection (Zemplén deacetylation):
-
Dissolve the acetylated mannose derivative in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and concentrate the filtrate to obtain the deprotected mannose derivative.
Benzyl (Bn) Protecting Groups
Benzyl ethers are stable under a wide range of reaction conditions, making them suitable for multi-step syntheses. They are electron-donating, leading to more reactive "armed" glycosyl donors.[2]
Protection (Per-O-benzylation):
-
Suspend sodium hydride (NaH, 1.5 eq per hydroxyl group) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of the mannose derivative in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add benzyl bromide (BnBr, 1.2 eq per hydroxyl group) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Deprotection (Hydrogenolysis):
-
Dissolve the benzylated mannose derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on charcoal (Pd/C, 10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Silyl Ether Protecting Groups (TBDMS and TBDPS)
Silyl ethers offer a range of stabilities depending on the steric bulk of the substituents on the silicon atom. They are particularly useful for regioselective protection of the primary hydroxyl group.
Protection (e.g., 6-O-silylation):
-
Dissolve the mannose derivative (1.0 eq) in anhydrous pyridine or DMF.
-
Add imidazole (1.2 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Deprotection:
-
Dissolve the silyl-protected mannose derivative in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).
-
Stir the reaction at room temperature and monitor by TLC.
-
Concentrate the reaction mixture and purify by column chromatography.
-
Alternatively, for TBDMS, a solution of acetic acid in THF/water can be used.[6]
Acetal Protecting Groups (e.g., Isopropylidene)
Acetonides are commonly used to protect cis-diols, such as the 2,3- and 4,6-hydroxyls of mannose.
Protection (2,3-O-isopropylidenation):
-
Dissolve the α-D-mannopyranoside (1.0 eq) in anhydrous DMF.[8]
-
Add 2-methoxypropene (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O).[8]
-
Stir the mixture at room temperature for 1 hour and then at 50-70 °C for 1-4 hours.[8]
-
Neutralize the reaction with triethylamine (Et₃N) and concentrate under reduced pressure.[8]
-
Dissolve the residue in CH₂Cl₂ and wash with water.[8]
-
Dry the organic phase over Na₂SO₄, evaporate the solvent, and purify by flash column chromatography.[8]
Deprotection:
-
Dissolve the isopropylidene-protected mannose derivative in a mixture of acetic acid and water (e.g., 70% aqueous acetic acid).[8]
-
Heat the reaction mixture (e.g., at 70 °C) and monitor by TLC.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.
Visualizing Synthetic Strategies
Diagrams illustrating key concepts and workflows can greatly aid in the understanding and planning of complex synthetic routes.
Caption: A typical workflow for a chemical glycosylation reaction.
Caption: General structure of a protected mannose donor.
Caption: Orthogonal deprotection strategy for mannose.
References
- 1. A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 8. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Ibuprofen Synthesis Routes
For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances economic viability with environmental responsibility. This guide provides a detailed comparison of the two most significant industrial syntheses of Ibuprofen: the traditional Boots process and the modern, greener Boots-Hoechst-Celanese (BHC) process.
Ibuprofen, a widely consumed non-steroidal anti-inflammatory drug (NSAID), has seen its manufacturing process evolve significantly since its initial development.[1] The original six-step synthesis developed by the Boots Pure Drug Company has been largely superseded by a more efficient, three-step "green" synthesis from the Boots-Hoechst-Celanese (BHC) company.[2][3] This comparison delves into the quantitative performance, experimental methodologies, and environmental impact of each route.
Data Presentation: Quantitative Comparison of Synthetic Routes
The BHC process demonstrates marked improvements over the Boots process in key metrics such as overall yield, atom economy, and waste generation.[2] The streamlined nature of the BHC route, with half the number of steps, directly contributes to reduced capital costs, energy consumption, and processing time.[2]
| Metric | Boots Process (Brown Synthesis) | BHC Process (Green Synthesis) | Significance |
| Number of Steps | 6[2][4] | 3[2][3] | Fewer steps reduce capital costs, energy use, and production time.[2] |
| Starting Material | Isobutylbenzene | Isobutylbenzene | Both routes utilize the same readily available starting material.[1] |
| Overall Yield | ~40-60%[2] | ~77-80%[1][2] | Higher yield increases output from the same quantity of starting materials.[2] |
| Atom Economy | ~40%[2][4] | ~77% (approaches 99% with byproduct recovery)[1][2] | A higher atom economy signifies more efficient incorporation of reactants into the final product.[2] |
| E-Factor (Waste/Product Ratio) | High (>1.5)[2] | Low (<0.5)[2] | A lower E-factor indicates significantly less waste generated per kilogram of Ibuprofen.[2] |
| Key Reagents | Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine, AlCl₃[1][3] | Acetic Anhydride, Hydrogen, Carbon Monoxide[1] | The BHC process avoids many of the hazardous and stoichiometric reagents of the Boots process.[4][5] |
| Catalyst(s) | Aluminum Trichloride (AlCl₃)[1] | Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[1][3] | Catalysts in the BHC process are recoverable and reusable, unlike the stoichiometric AlCl₃ in the Boots process.[6][7] |
| Waste Products | Large quantities of aluminum trichloride hydrate and other inorganic salts.[1][4] | Acetic acid (recoverable and reusable).[1][4] | The BHC process's primary byproduct can be recycled, minimizing waste.[8] |
Experimental Protocols
The Boots Process (6 Steps)
The original Boots synthesis is a lengthy process that employs stoichiometric reagents, leading to its low atom economy.[1][4]
-
Friedel-Crafts Acylation: Isobutylbenzene undergoes acylation with acetic anhydride using aluminum trichloride as a catalyst to produce 4'-isobutylacetophenone.[1][9]
-
Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in a Darzens reaction to form an α,β-epoxy ester.[1][9]
-
Hydrolysis & Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated to yield an aldehyde.[1][9]
-
Condensation: The aldehyde is condensed with hydroxylamine to form an aldoxime.[9]
-
Dehydration: The aldoxime is dehydrated to form a nitrile.[9]
-
Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the nitrile to yield Ibuprofen.[9]
The BHC "Green" Process (3 Steps)
The BHC process is a prime example of green chemistry, utilizing catalytic and high-atom-economy reactions.[4][5]
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride. This step uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused with over 99.9% efficiency.[1][7]
-
Catalytic Hydrogenation: The 4'-isobutylacetophenone is reduced to an alcohol using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[1]
-
Carbonylation: The alcohol is directly carbonylated using carbon monoxide with a palladium catalyst to form Ibuprofen.[1][9] This step exhibits 100% atom economy.[4]
Mandatory Visualizations
Logical Workflow for Cost-Benefit Analysis
Caption: A flowchart for the cost-benefit analysis of synthetic routes.
The Boots Synthesis of Ibuprofen
Caption: The traditional six-step Boots synthesis of Ibuprofen.
The BHC "Green" Synthesis of Ibuprofen
Caption: The streamlined three-step BHC synthesis of Ibuprofen.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gup.ugal.ro [gup.ugal.ro]
- 5. researchgate.net [researchgate.net]
- 6. prezi.com [prezi.com]
- 7. aerodrive.ccchwc.edu.hk [aerodrive.ccchwc.edu.hk]
- 8. monash.edu [monash.edu]
- 9. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
Distinguishing Alpha and Beta Anomers: A Comprehensive NMR Spectral Comparison Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of carbohydrates. The orientation of the substituent at the anomeric center, defining a sugar as an alpha (α) or beta (β) anomer, profoundly influences its biological activity and physical properties. This guide provides a detailed comparison of the NMR spectral features of α- and β-anomers, supported by experimental data and protocols, to aid in their accurate assignment.
Key NMR Spectral Differences
The differentiation of α- and β-anomers by NMR is primarily based on the analysis of three key parameters: ¹H chemical shifts, ³J(H,H) coupling constants, and ¹³C chemical shifts, particularly at the anomeric center (C1). The Nuclear Overhauser Effect (NOE) provides further conformational proof.
¹H NMR Spectroscopy
The anomeric proton (H1) is the most diagnostic signal in the ¹H NMR spectrum of a carbohydrate. Due to the deshielding effect of the adjacent ring oxygen, its resonance appears downfield from the other sugar protons, typically in the range of 4.3 to 5.9 ppm.[1]
A crucial and widely used empirical rule is that the anomeric proton of an α-anomer resonates at a lower field (higher ppm) than the corresponding β-anomer.[1][2] This is because in the common chair conformation of pyranoses, the α-anomeric proton is in an equatorial position, while the β-anomeric proton is in an axial position. For D-glucose, the α-anomeric proton appears around 5.1-5.24 ppm, whereas the β-anomeric proton is found upfield at approximately 4.5-4.64 ppm.[2]
The vicinal coupling constant between the anomeric proton (H1) and the proton on the adjacent carbon (H2), denoted as ³J(H1,H2), is also highly informative. This coupling is dependent on the dihedral angle between the two protons, as described by the Karplus equation.
-
For β-anomers , H1 and H2 are typically in a trans-diaxial relationship, resulting in a large coupling constant, usually in the range of 7 to 9 Hz.[2][3]
-
For α-anomers , H1 and H2 have a gauche (axial-equatorial) relationship, which leads to a smaller coupling constant, typically between 1 and 4 Hz.[2][3][4]
¹³C NMR Spectroscopy
The chemical shift of the anomeric carbon (C1) also provides a reliable method for distinguishing between anomers. Generally, the C1 of an α-anomer resonates at a lower field (higher ppm) compared to the β-anomer.[5] For D-glucose, the α-anomer C1 signal is observed around 92.0 ppm, while the β-anomer C1 appears at approximately 95.9 ppm.[6] The anomeric carbon signals are typically found in the 90-110 ppm region of the ¹³C NMR spectrum.[3][7][8]
Nuclear Overhauser Effect (NOE)
NOE is a through-space correlation that provides information about the spatial proximity of protons. In NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, cross-peaks are observed between protons that are close to each other (typically within 5 Å).[9] For pyranoses in a chair conformation, the anomeric proton (H1) will show NOEs to different protons depending on its orientation:
-
In α-anomers , the equatorial H1 is in close proximity to the equatorial H2. A strong NOE between H1α and H2α can be observed.[10]
-
In β-anomers , the axial H1 is close to the axial protons at C3 and C5. Therefore, NOEs between H1β and H3β/H5β are expected.
Comparative Data Summary
The following table summarizes the typical NMR spectral parameters for the anomeric center of α- and β-D-glucopyranose.
| NMR Parameter | α-Anomer (D-Glucose) | β-Anomer (D-Glucose) |
| ¹H Chemical Shift (δ H1) | ~ 5.1 - 5.24 ppm[2] | ~ 4.5 - 4.64 ppm[2] |
| ³J(H1,H2) Coupling Constant | ~ 2.7 - 4 Hz[2][3] | ~ 7 - 9 Hz[2][3] |
| ¹³C Chemical Shift (δ C1) | ~ 92.0 ppm[6] | ~ 95.9 ppm[6] |
| Key NOE Correlations | H1 ↔ H2 | H1 ↔ H3, H1 ↔ H5 |
Logical Workflow for Anomeric Assignment
The following diagram illustrates a systematic approach to assigning the anomeric configuration using NMR data.
Experimental Protocols
Accurate and high-quality NMR data is fundamental for the correct assignment of anomers. Below are generalized protocols for key NMR experiments.
Sample Preparation
-
Dissolve the Carbohydrate: Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for its ability to exchange with hydroxyl protons, simplifying the spectrum.[11]
-
Solvent Purity: Use high-purity deuterated solvents to minimize interfering signals.
-
Filtration: If any particulate matter is present, filter the solution into a clean NMR tube.
-
Internal Standard: An internal standard such as DSS or TSP can be added for accurate chemical shift referencing.
¹H NMR Spectroscopy
-
Spectrometer Setup: Tune and shim the spectrometer to ensure high resolution and a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[12]
-
Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired FID. Phase and baseline correct the spectrum. Reference the spectrum to the internal standard or the residual solvent peak.
¹³C NMR Spectroscopy
-
Spectrometer Setup: Tune the carbon channel and shim the spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard, which provides singlets for each carbon.
-
Spectral Width: Set a wide spectral width to encompass all carbon resonances (e.g., 0-200 ppm).
-
Number of Scans: ¹³C is less sensitive than ¹H, so a larger number of scans is required (e.g., 1024 or more).
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the data similarly to the ¹H spectrum.
2D NMR Spectroscopy (COSY, HSQC, NOESY)
Two-dimensional NMR experiments are crucial for resolving signal overlap and establishing connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other. It is invaluable for tracing the proton connectivity within a sugar ring and confirming the H1-H2 coupling.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons, providing unambiguous assignment of protonated carbons.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons, which is essential for determining the stereochemical arrangement, including the anomeric configuration.[10]
General 2D Acquisition and Processing:
-
Setup: 2D experiments are set up based on optimized 1D ¹H and ¹³C spectra.[14]
-
Acquisition: The number of increments in the indirect dimension (F1) and the number of scans per increment will determine the experiment time and resolution.
-
Processing: The 2D data is processed using a 2D Fourier transform, followed by phasing and baseline correction in both dimensions.
By systematically applying these NMR techniques and carefully analyzing the resulting spectral data, researchers can confidently and accurately determine the anomeric configuration of carbohydrates, a critical step in chemical and biological research.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. magritek.com [magritek.com]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 12. chemistry.uoc.gr [chemistry.uoc.gr]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. ulethbridge.ca [ulethbridge.ca]
Mannose Derivatives: A Comparative Guide to In-Vitro and In-Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
Mannose, a C-2 epimer of glucose, and its derivatives are emerging as versatile tools in biomedical research and therapeutic development. Their unique biological properties, particularly their role in glycosylation and interaction with specific receptors, have led to a wide array of applications. This guide provides a comprehensive comparison of the in-vitro and in-vivo applications of mannose derivatives, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting their studies.
I. Therapeutic and Research Applications: A Comparative Overview
The utility of mannose derivatives spans from fundamental cell biology studies to preclinical animal models, with a significant focus on targeted drug delivery, cancer therapy, and immunology. The transition from in-vitro to in-vivo models often reveals crucial differences in efficacy, specificity, and mechanism of action.
Targeted Drug Delivery
Mannose derivatives are extensively used to target the mannose receptor (CD206), which is highly expressed on macrophages and dendritic cells.[1][2][3][4] This targeting strategy is explored for delivering a variety of therapeutic and imaging agents.
In-Vitro applications focus on demonstrating receptor-mediated uptake in cell culture. Mannosylated nanoparticles, liposomes, and other nanocarriers are incubated with macrophage or dendritic cell lines, and their internalization is quantified.[1][2] These studies are crucial for initial screening and optimization of the delivery system. For instance, mannosylated liposomes have shown superior cellular internalization in in-vitro studies targeting tumor-associated macrophages (TAMs).[1]
In-Vivo studies in animal models are essential to evaluate the biodistribution, targeting efficiency, and therapeutic efficacy of these delivery systems in a complex biological environment.[5][6][7] For example, a study using a macrophage-mannose-receptor-targeted photoactivatable agent demonstrated specific accumulation in atherosclerotic plaques in mice, leading to a reduction in inflammation upon photoactivation.[6] Similarly, mannose-coated nanoparticles have been shown to improve drug accumulation in tumors in preclinical cancer models.[8]
Cancer Therapy
Mannose itself has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy, both in-vitro and in-vivo.[9][10][11][12][13] The mechanism is linked to the impairment of glucose metabolism in cancer cells with low levels of phosphomannose isomerase (PMI).[9]
In-Vitro studies have demonstrated that mannose can retard the growth of various tumor cell lines and increase apoptosis when combined with chemotherapeutic agents like carboplatin.[9][12][13] For example, in A549 lung cancer cells, mannose was shown to inhibit proliferation and migration.[12][13]
In-Vivo experiments in mouse models have corroborated these findings, showing that oral administration of mannose can slow tumor growth without significant side effects.[9][12][13] In a xenograft model using A549 cells, co-treatment with mannose and carboplatin resulted in the most significant inhibition of tumor growth.[12][13] However, it's important to note that the anti-tumor effects observed in-vitro may not always translate directly to in-vivo models. For instance, while D-mannose inhibited the growth of chronic myeloid leukemia cells in-vitro, it did not reduce tumor volume in-vivo and showed toxicity when combined with ponatinib in mice.[10][11]
Immunomodulation and Anti-Infective Agents
Mannose derivatives play a crucial role in modulating immune responses and acting as anti-infective agents by interfering with pathogen adhesion.[14][15][16]
In-Vitro studies are fundamental in elucidating the mechanisms of immunomodulation. For example, D-mannose has been shown to inhibit the maturation of bone marrow-derived dendritic cells and their ability to induce antigen-specific T cell proliferation.[17] In the context of infectious diseases, mannose-based compounds have been shown to prevent the adhesion of bacteria like Escherichia coli to epithelial cells.[14][15] Poly-D-mannose has also demonstrated anti-biofilm, antioxidant, and anti-inflammatory properties in in-vitro assays.[18][19][20]
In-Vivo studies have validated some of these immunomodulatory effects. In mouse models of lupus, D-mannose treatment led to a decrease in autoantibody production and a reduction in effector T cells.[17] Furthermore, mannose-rich oligosaccharides have exhibited immunomodulatory effects in a chicken model of Salmonella-induced inflammation.[14] As anti-infective agents, multivalent mannose derivatives have shown potent inhibitory effects on bacterial adhesion in animal models.[14]
II. Quantitative Data Comparison
The following tables summarize key quantitative data from representative studies, highlighting the differences in observed effects between in-vitro and in-vivo settings.
| Application | Mannose Derivative | In-Vitro System | Key In-Vitro Finding | In-Vivo Model | Key In-Vivo Finding | Reference |
| Cancer Therapy | D-Mannose | A549 Lung Cancer Cells | Inhibited proliferation and migration. Enhanced carboplatin-induced apoptosis. | A549 Xenograft Mice | Reduced tumor size and weight. Combination with carboplatin showed the most efficient tumor growth inhibition. | [12][13] |
| Cancer Therapy | D-Mannose | K562 Chronic Myeloid Leukemia Cells | Inhibited cell growth. | Mouse Model | Did not reduce tumor volume; showed toxicity with ponatinib. | [10][11] |
| Immunomodulation | D-Mannose | Bone Marrow-Derived Dendritic Cells (BMDCs) | Inhibited maturation and induction of T cell proliferation. | Mouse Model of Lupus (cGVHD) | Decreased autoantibody production and reduced effector T cells. | [17] |
| Drug Delivery | MAN-PEG-Ce6 (Photoactivatable agent) | Macrophage-derived foam cells | Specific internalization through receptor-mediated endocytosis. | Atherosclerotic Mice | Specific accumulation in plaque macrophages and notable anti-inflammatory impact. | [6] |
| Anti-Infection | Mannose-rich oligosaccharides | Intestinal epithelial cells | Prevented adhesion of Salmonella. | Chicken Model | Reduced inflammation and regulated energy metabolism. | [14] |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of research findings. Below are representative protocols for key experiments involving mannose derivatives.
Protocol 1: In-Vitro Cell Proliferation Assay (CCK-8)
Objective: To assess the effect of a mannose derivative on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Mannose derivative solution (sterile)
-
Carboplatin solution (or other chemotherapeutic agent)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate overnight.
-
Treat the cells with varying concentrations of the mannose derivative, with or without a fixed concentration of carboplatin. Include control wells with untreated cells.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Protocol 2: In-Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a mannose derivative in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line (e.g., A549)
-
Matrigel (optional)
-
Mannose derivative solution (for oral gavage or injection)
-
Carboplatin solution (for injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1x10⁶ A549 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign mice to treatment groups (e.g., control, mannose derivative alone, carboplatin alone, combination).
-
Administer treatments as per the study design (e.g., daily oral gavage of mannose solution, weekly intraperitoneal injection of carboplatin).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
Protocol 3: Synthesis of a Mannose Derivative (Example: 6-chloro-6-deoxy-mannose 1-phosphate)
Objective: To chemically synthesize a modified mannose derivative for biological evaluation.
Procedure Overview (based on a published method[21]):
-
Starting Material: A protected thioglycoside of mannose is used as the starting material.
-
Halogenation: The primary alcohol at the C6 position is converted to a bromide using Appel reaction conditions (PPh₃, CBr₄).
-
Nucleophilic Substitution: The bromide is then displaced with an azide (NaN₃) to introduce the nitrogen functionality.
-
Glycosylation: The thioglycoside is activated and coupled with a protected phosphate donor to form the glycosyl 1-phosphate.
-
Deprotection: The protecting groups on the sugar and the phosphate are removed under specific conditions (e.g., hydrogenolysis with Pd/C).
-
Purification: The final product is purified using chromatographic techniques such as HPLC.
Note: This is a simplified overview. The actual synthesis involves multiple steps with specific reagents, solvents, and reaction conditions that need to be carefully followed from the original publication.
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by mannose derivatives can aid in understanding their mechanisms of action.
Caption: A typical in-vitro workflow to assess the anti-cancer effects of mannose derivatives.
Caption: Simplified signaling pathway of mannose-induced tumor growth inhibition.
Caption: Workflow for mannose receptor-mediated targeted drug delivery.
V. Conclusion
Mannose derivatives represent a promising class of molecules with diverse applications in biomedical research and drug development. While in-vitro studies are invaluable for initial screening, mechanistic elucidation, and optimization, in-vivo models are indispensable for evaluating the systemic effects, biodistribution, and true therapeutic potential in a complex physiological context. This guide highlights the importance of a multi-faceted approach, combining both in-vitro and in-vivo methodologies, to fully harness the potential of mannose derivatives in advancing human health. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers in this exciting and rapidly evolving field.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Recent Advances in Mannose-Functionalized Targeted Nanocarrier Delivery Systems in Cancer and Infective Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose receptor - Wikipedia [en.wikipedia.org]
- 5. Effects of mannose and mannose derivatives on the clearance of IgG antibody-coated erythrocytes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage-mannose-receptor-targeted photoactivatable agent for in vivo imaging and treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanobodies as in vivo, non-invasive, imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose Directed Nanoparticle Delivery Systems Enhancing Targeted Cancer Treatment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mannose: A Sweet Option in the Treatment of Cancer and Inflammation [frontiersin.org]
- 11. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mannose Derivatives as Anti-Infective Agents [mdpi.com]
- 15. Mannose Derivatives as Anti-Infective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. D-mannose ameliorates autoimmune phenotypes in mouse models of lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, promoting a secure and environmentally responsible laboratory environment.
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, prudent handling and disposal are crucial to maintain a safe laboratory and minimize environmental impact.[1] The absence of comprehensive ecological impact data necessitates a cautious approach to its disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat. Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of any dust. In case of a spill, sweep up the solid material and place it in a suitable container for disposal; avoid creating dust.[1]
Quantitative Data Summary
For this compound, specific quantitative limits for disposal (e.g., concentration for drain disposal) are not well-established. The following table summarizes key handling and disposal parameters based on available safety information.
| Parameter | Value/Instruction | Source |
| Hazard Classification | Not considered hazardous by OSHA (2012) | [1] |
| Primary Exposure Route | Inhalation of dust, ingestion, skin and eye contact | [1] |
| Recommended PPE | Safety glasses, gloves, lab coat | [1] |
| Small Spills (<10g) | Sweep up, place in a labeled container for waste disposal | [1] |
| Large Spills (>10g) | Evacuate the area, prevent dust formation, and contact EHS | General Lab Safety |
| Storage | Keep refrigerated | [1] |
Step-by-Step Disposal Protocol
Follow this protocol to ensure the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Uncontaminated Waste: If the this compound is pure and has not been mixed with any hazardous substances, it can be managed as non-hazardous chemical waste.
-
Contaminated Waste: If the compound is mixed with hazardous solvents or other regulated chemicals, it must be treated as hazardous waste. The disposal procedure should then follow the guidelines for the hazardous component(s) it is mixed with.
Step 2: Disposal of Small, Uncontaminated Quantities (<10g)
For small quantities of uncontaminated this compound, the recommended approach is disposal as solid chemical waste.
-
Containerize: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and state that it is "Non-Hazardous Waste for Disposal."
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This typically involves collection by your institution's Environmental Health and Safety (EHS) department or a designated waste contractor. Do not dispose of it in the regular trash unless explicitly permitted by your EHS department.
Step 3: Disposal of Large Quantities (>10g) or Contaminated Waste
All large quantities and any amount of contaminated this compound should be disposed of through a licensed chemical waste disposal service.
-
Containerize and Label: Place the waste in a compatible, sealed container. For contaminated waste, the label must list all constituents and indicate the associated hazards.
-
Contact EHS: Arrange for a pickup with your institution's EHS department. Provide them with a complete and accurate description of the waste.
Important Considerations:
-
Avoid Drain Disposal: Due to the lack of data on its environmental fate and effects, it is not recommended to dispose of this compound down the drain. While some simple, non-hazardous sugars may be suitable for drain disposal in small, diluted quantities, the acetyl groups on this molecule may alter its biodegradability.
-
Environmental Responsibility: Always aim to prevent the release of any laboratory chemical into the environment.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their institutions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose. Adherence to these guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.
This guide offers procedural, step-by-step instructions for the safe handling, storage, and disposal of this compound. By providing value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Hand Protection | Nitrile gloves | Standard laboratory grade |
| Respiratory Protection | N95 (US) or equivalent respirator | NIOSH approved |
| Body Protection | Laboratory coat | Standard |
Hazard Identification and Classification
This compound is classified with the following hazards:
-
GHS07:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation[1]
-
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Receiving and Storage
This compound is a white to off-white powder.[2] Upon receipt, inspect the container for any damage.
-
Short-term storage: Store in a cool, dry place at 2-8°C.
-
Long-term storage: For extended periods, store in a freezer at or below -20°C.[3]
-
Always ensure the container is tightly sealed and stored in a dry environment.[3]
Handling and Experimental Workflow
The following diagram outlines the safe handling workflow for this compound from preparation to disposal.
For maximum product recovery, it is recommended to centrifuge the vial before removing the cap.[4]
Disposal Plan
Contaminated materials and unused product should be disposed of as chemical waste.
-
Waste Collection: Collect all waste materials, including contaminated gloves, weigh boats, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container closed when not in use.
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
